TCS-OX2-29 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNHFJTMINMBP-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of TCS-OX2-29, summarizing its pharmacological profile, detailing its interaction with the OX2R, and elucidating its impact on downstream signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting this system.
Introduction to the Orexin System and TCS-OX2-29
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), plays a critical role in regulating diverse physiological functions, including wakefulness, appetite, and reward processing. TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R subtype.[1][2] Its utility as a research tool has been instrumental in dissecting the specific roles of OX2R signaling in various physiological and pathological processes.
Pharmacological Profile of TCS-OX2-29
The defining characteristic of TCS-OX2-29 is its potent and selective antagonism of the OX2R. This selectivity allows for the specific interrogation of OX2R-mediated pathways, distinguishing them from those activated by OX1R.
Binding Affinity and Selectivity
Quantitative analysis demonstrates the high affinity and selectivity of TCS-OX2-29 for the OX2R.
| Parameter | Value | Receptor | Reference |
| IC50 | 40 nM | Orexin 2 Receptor (OX2R) | [3][4][5] |
| Selectivity | >250-fold | OX2R over OX1R | [3][4][5] |
| pKI | 7.5 | Orexin 2 Receptor (OX2R) | [3] |
Mechanism of Action at the Molecular Level
TCS-OX2-29 exerts its effects by competitively binding to the OX2R, thereby preventing the binding of endogenous orexin peptides. This blockade of agonist binding inhibits the conformational changes in the receptor required for G protein coupling and subsequent downstream signaling.
Orexin 2 Receptor Signaling Pathways
The OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various intracellular signaling cascades. TCS-OX2-29, as an antagonist, inhibits these orexin-A-induced signaling events.
Inhibition of Downstream Signaling
Experimental evidence confirms that TCS-OX2-29 effectively blocks orexin-A-induced downstream signaling events. Specifically, it has been demonstrated to inhibit the accumulation of inositol (B14025) trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[3][4]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of TCS-OX2-29.
In Vitro Assays
-
Objective: To determine the binding affinity and selectivity of TCS-OX2-29 for OX1R and OX2R.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human OX1R or OX2R.
-
Radioligand: A radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) is used.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of unlabeled TCS-OX2-29.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional antagonism of TCS-OX2-29 on Gq-mediated signaling.
-
Methodology:
-
Cell Culture: CHO cells stably expressing OX2R are plated in multi-well plates.
-
Labeling: Cells are labeled with [³H]-myo-inositol.
-
Treatment: Cells are pre-incubated with TCS-OX2-29 followed by stimulation with orexin-A in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is determined by scintillation counting.
-
-
Objective: To assess the inhibitory effect of TCS-OX2-29 on the MAPK/ERK signaling pathway.
-
Methodology:
-
Cell Culture: CHO cells expressing OX2R are grown to confluence.
-
Treatment: Cells are treated with TCS-OX2-29 prior to stimulation with orexin-A.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: The protein bands are visualized using chemiluminescence and quantified by densitometry.
-
In Vivo Studies
In vivo studies have been conducted to evaluate the effects of TCS-OX2-29 on complex behaviors.
-
Objective: To assess the role of OX2R in the rewarding effects of drugs of abuse.
-
Methodology:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues.
-
Pre-conditioning: The animal's baseline preference for either chamber is determined.
-
Conditioning: The animal receives a drug of abuse (e.g., morphine) and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber. TCS-OX2-29 is administered prior to the drug of abuse.
-
Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each is recorded.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber in the TCS-OX2-29 treated group compared to the control group indicates an attenuation of the rewarding effect. In studies with adult male NMRI mice, intraperitoneal injections of TCS-OX2-29 at doses of 5-10 mg/kg have been shown to suppress the acquisition and expression of conditioned place preference.[3]
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the orexin system. Its high potency and selectivity for the OX2R allow for the precise dissection of the roles of this receptor in a multitude of physiological processes. As a competitive antagonist, it effectively blocks orexin-A-induced activation of Gq and Gi signaling pathways, leading to the inhibition of downstream effectors such as IP3 and phosphorylated ERK1/2. The experimental protocols outlined in this guide provide a framework for the continued investigation of TCS-OX2-29 and the broader physiological functions of the orexin 2 receptor.
References
An In-Depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates various physiological functions, including wakefulness, appetite, and reward processing. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and in vitro and in vivo pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts targeting the orexin system.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a critical role in maintaining arousal and regulating sleep-wake cycles.[1] Dysregulation of this system is implicated in sleep disorders such as narcolepsy.[1] Consequently, orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia.[1][2]
TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R.[3] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to dual orexin receptor antagonists.[3] This guide aims to provide a detailed technical resource on this compound for researchers in neuroscience, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value | Reference(s) |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | |
| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | |
| Molecular Weight | 433.97 g/mol | |
| CAS Number | 1610882-30-8 | |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | |
| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM. | |
| Storage | Desiccate at +4°C. |
Mechanism of Action
This compound is a competitive antagonist of the orexin-2 receptor.[1] It exhibits high affinity and more than 250-fold selectivity for the human OX2R over the OX1R.[4] The primary mechanism of action involves the blockade of orexin-A and orexin-B binding to the OX2R, thereby inhibiting downstream signaling cascades.
Orexin-2 Receptor Signaling Pathway
The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways. The binding of orexins to OX2R typically initiates a cascade of events that ultimately modulate neuronal excitability.
Caption: Orexin-2 Receptor Signaling Pathway.
This compound exerts its antagonist effect by preventing the activation of these G-protein-mediated pathways. Specifically, it has been shown to inhibit orexin-A-induced inositol (B14025) phosphate (B84403) (IP3) accumulation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2R.
In Vitro Pharmacology
Receptor Binding and Functional Activity
The in vitro activity of this compound has been characterized in various binding and functional assays.
| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |
| IC₅₀ (OX2R) | Human | CHO cells | 40 nM | [4] |
| pKi (OX2R) | Human | CHO cells | 7.5 | [4] |
| Selectivity (OX1R/OX2R) | Human | CHO cells | >250-fold | [4] |
Experimental Protocols
This protocol describes a method to quantify the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of Gq-coupled receptor activation. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
CHO cells stably expressing the human OX2R
-
Cell culture medium (e.g., F12)
-
Stimulation buffer
-
IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed CHO-OX2R cells in a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight at 37°C.
-
Compound Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add orexin-A to the wells at a final concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 1 hour at 37°C.
-
Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1-cryptate antibody from the kit to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.
Caption: IP-One HTRF Assay Workflow.
This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to OX2R activation and its inhibition by this compound.
Materials:
-
CHO cells stably expressing the human OX2R
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Culture CHO-OX2R cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for a designated time, followed by stimulation with orexin-A.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
In Vivo Pharmacology
This compound has been evaluated in various animal models to assess its effects on sleep, feeding, and other behaviors.
Efficacy in Animal Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effects | Reference(s) |
| Sleep/Wakefulness | Mouse | Intracerebroventricular | - | Promotes REM sleep. | [6] |
| Feeding Behavior | Rat | Intracerebroventricular | - | Decreased food and water intake. | [7] |
| Reward/Addiction | Rat | Intra-CA1 | 1, 3, 10, 30 nM | Attenuated morphine-induced conditioned place preference. | [8] |
| Seizures | Rat | Intracerebroventricular | 1, 3.5, 7 µ g/rat | Reduced seizure scores in pentylenetetrazol-kindled rats. | [9] |
Pharmacokinetics
Limited pharmacokinetic data for TCS-OX2-29 is publicly available. One study in mice reported that after oral administration, the compound exhibited an acceptable absolute oral bioavailability and a brain/blood concentration ratio indicating favorable brain penetration.[10]
Experimental Workflows
A typical experimental workflow to assess the effect of TCS-OX2-29 on sleep architecture involves the following steps:
-
Animal Model: Use of mice or rats instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular) at different doses.
-
Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 24 hours) to monitor sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).
-
Data Analysis: Score the sleep-wake stages and analyze parameters such as latency to sleep onset, total sleep time, and the duration and number of sleep/wake bouts.
To investigate the impact of TCS-OX2-29 on feeding behavior, the following experimental design can be employed:
-
Animal Model: Use of rats or mice, often fasted overnight to stimulate feeding.
-
Dosing: Administer this compound via the desired route.
-
Measurement of Food and Water Intake: Provide pre-weighed food and water and measure the amount consumed at various time points after drug administration.
-
Data Analysis: Compare the food and water intake between the treated and vehicle control groups.
Synthesis
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the orexin-2 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. This technical guide provides a foundation of knowledge and experimental methodologies to aid researchers in further exploring the therapeutic potential of targeting the orexin-2 receptor for the treatment of sleep disorders and other neurological conditions.
References
- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 7. biosciencejournals.com [biosciencejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cegee.org [cegee.org]
- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin (B13118510) 2 Receptor Antagonist
This document provides a comprehensive technical overview of this compound, a potent and selective antagonist for the orexin 2 receptor (OX2R). It details the compound's mechanism of action, key quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Compound Characteristics
TCS-OX2-29 is a non-peptide small molecule that was the first selective antagonist developed for the orexin 2 receptor.[1] It is a valuable research tool for investigating the physiological roles of the OX2R, which is implicated in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[2][3] Its selectivity makes it particularly useful for distinguishing the functions of OX2R from those of the orexin 1 receptor (OX1R).[1]
Quantitative Data Summary
The following tables summarize the key biochemical and physicochemical properties of TCS-OX2-29.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Receptor/System | Notes |
| IC₅₀ | 40 nM | Human OX2R | Concentration causing 50% inhibition of orexin A-induced response.[4][5][6][7][8] |
| >10,000 nM | Human OX1R | Demonstrates high selectivity for OX2R over OX1R.[9] | |
| pKi | 7.5 | Human OX2R | A measure of binding affinity.[4][9][] |
| Selectivity | >250-fold | OX2R vs. OX1R | Highly selective for the orexin 2 receptor.[4][6][9] |
| Binding Kinetics | k(off) = 0.22 min⁻¹ | Human OX2R | Characterized as a fast-offset antagonist.[11] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [7] |
| Molecular Formula | C₂₃H₃₂ClN₃O₃ | [5][8] |
| Molecular Weight | 433.97 g/mol | [5][7] |
| CAS Number | 1610882-30-8 | [5][7] |
| Solubility | Water (up to 100 mM), DMSO (up to 25 mM) | [7] |
| Appearance | White to off-white solid | [4] |
Mechanism of Action and Signaling Pathways
TCS-OX2-29 functions as a competitive antagonist at the OX2R, a G protein-coupled receptor (GPCR). The orexin 2 receptor is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[2][3][12]
By binding to OX2R, TCS-OX2-29 blocks the binding of the endogenous orexin peptides (Orexin-A and Orexin-B). This antagonism specifically inhibits downstream signaling pathways activated by receptor engagement. Notably, TCS-OX2-29 has been shown to inhibit orexin A-induced accumulation of inositol (B14025) trisphosphate (IP₃) and the phosphorylation of ERK1/2, which are key events following Gq pathway activation.[4][7]
Experimental Protocols
The following sections describe generalized protocols for key assays used to characterize orexin receptor antagonists like TCS-OX2-29. These represent standard methodologies in the field.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (TCS-OX2-29) for the OX2R by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human orexin 2 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used.
-
Reaction Mixture: Cell membranes, a fixed concentration of a selective OX2R radioligand (e.g., [³H]-EMPA), and varying concentrations of the unlabeled test compound (TCS-OX2-29) are combined in assay wells.[11]
-
Incubation: The mixture is incubated (e.g., 60-90 minutes at 25°C) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orexin agonist. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curve, and Ki values are calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Methodology:
-
Cell Plating: CHO or HEK293 cells stably expressing hOX2R are plated in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer (e.g., HBSS) and incubated in the dark (e.g., 30-60 minutes at 37°C).
-
Compound Addition: The dye solution is removed, and cells are washed. Buffer containing varying concentrations of the antagonist (TCS-OX2-29) is added, and the plate is incubated for a pre-determined time (e.g., 15-30 minutes).
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to all wells at a fixed concentration (typically EC₈₀) to stimulate the receptor.
-
Data Acquisition: Fluorescence is continuously monitored for 1-3 minutes post-agonist addition to capture the peak calcium response.
-
Data Analysis: The agonist-induced change in fluorescence is calculated. The antagonist's effect is determined as the percent inhibition of the agonist response. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Functional Assay: ERK1/2 Phosphorylation
This assay determines if the antagonist can block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of OX2R signaling.[4][7]
Methodology:
-
Cell Culture and Starvation: hOX2R-expressing cells are grown to near confluency and then serum-starved for several hours (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of TCS-OX2-29 for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Orexin-A is added at a fixed concentration and incubated for a short period (e.g., 5-10 minutes) to induce maximal ERK1/2 phosphorylation.[11]
-
Cell Lysis: The reaction is stopped by removing the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
Detection (Western Blot):
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated for each condition and normalized to the agonist-only control. The IC₅₀ is determined from the dose-response curve.
References
- 1. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCS-OX2-29 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 7. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). Its discovery marked a significant advancement in the development of targeted therapies for disorders involving the orexin (B13118510) system, such as insomnia and certain substance use disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its pharmacological properties, mechanism of action, and key experimental data.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a key regulator of wakefulness, reward, and energy homeostasis. The development of selective antagonists for these receptors has been a major focus of research for the treatment of insomnia and other neurological disorders. TCS-OX2-29 emerged as a pioneering molecule in the quest for OX2R-selective antagonists, offering a valuable tool to dissect the specific roles of the OX2R and a potential lead for therapeutic development.
Discovery and Medicinal Chemistry
The journey to TCS-OX2-29 began with a high-throughput screening (HTS) campaign that identified an N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold as a promising starting point for orexin receptor antagonists. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit.
A key publication by Hirose et al. in 2003 detailed the structure-activity relationship (SAR) studies that led to the discovery of TCS-OX2-29. The researchers systematically modified the initial scaffold, leading to the identification of (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, which demonstrated a remarkable increase in both potency and selectivity for the OX2R. This compound was subsequently converted to its hydrochloride salt for improved solubility and handling.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the human orexin-2 receptor.
| Parameter | Value | Reference |
| IC50 (OX2R) | 40 nM | |
| pKi (OX2R) | 7.5 | |
| Selectivity (OX1R/OX2R) | >250-fold | |
| pA2 (OX2R) | 7.4 ± 0.1 |
Mechanism of Action
TCS-OX2-29 acts as a competitive antagonist at the OX2R. This has been demonstrated through Schild analysis, which yielded a pA2 value of 7.4 with a slope not significantly different from unity, indicating a competitive interaction with the endogenous ligand orexin-A.
Functionally, TCS-OX2-29 has been shown to inhibit the downstream signaling pathways activated by orexin-A at the OX2R. Specifically, it blocks orexin-A-induced inositol (B14025) phosphate (B84403) (IP) accumulation and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.
Caption: Orexin-A signaling at the OX2R and competitive inhibition by TCS-OX2-29.
Preclinical In Vivo Efficacy
TCS-OX2-29 has been evaluated in various preclinical models, demonstrating its potential therapeutic utility in several central nervous system disorders.
Substance Use Disorders
The orexin system is implicated in the rewarding and reinforcing effects of drugs of abuse. TCS-OX2-29 has been investigated for its ability to modulate these behaviors.
| Animal Model | Drug of Abuse | Route of Administration | Dose Range | Key Finding | Reference |
| Rat | Morphine | Intra-hippocampal (CA1) | 3, 10, 30 nM | Dose-dependently attenuated the acquisition and expression of morphine-induced conditioned place preference (CPP). | |
| Rat | Methamphetamine | Intra-dentate gyrus | Not specified | Attenuated the extinction latency of methamphetamine-seeking behavior. | |
| Rat | Ethanol (B145695) | Intracerebroventricular (ICV) & Intra-NAc core | Not specified | Reduced ethanol self-administration. |
Epilepsy
Given the role of the orexin system in arousal and neuronal excitability, its modulation in seizure disorders has been an area of interest.
| Animal Model | Seizure Induction | Route of Administration | Dose | Key Finding | Reference |
| Rat | Pentylenetetrazol (PTZ)-induced kindling | Intracerebroventricular (ICV) | 7 µ g/rat | Significantly decreased the median seizure score and the duration of stage 3 seizures, while increasing the latency to stage 3 seizures. |
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. This information is critical for the translation of a compound from preclinical to clinical development and would typically be generated during formal drug development programs.
Experimental Protocols
Radioligand Binding Assay for OX2R
-
Objective: To determine the binding affinity of TCS-OX2-29 for the orexin-2 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human OX2R.
-
Radioligand: [³H]-EMPA (a selective OX2R antagonist).
-
Non-specific binding control: A high concentration of a non-labeled OX2R antagonist (e.g., 10 µM EMPA).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
A fixed concentration of [³H]-EMPA is incubated with the cell membranes in the presence of increasing concentrations of TCS-OX2-29.
-
The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To assess the functional antagonist activity of TCS-OX2-29 by measuring its ability to inhibit orexin-A-induced IP accumulation.
-
Methodology: A common method for this is the IP-One HTRF assay.
-
Materials:
-
CHO cells stably expressing the human OX2R.
-
Orexin-A.
-
TCS-OX2-29.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).
-
Lithium chloride (LiCl) solution.
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of TCS-OX2-29.
-
Orexin-A is then added to stimulate the OX2R, in the presence of LiCl to inhibit the degradation of IP1, a stable metabolite of IP3.
-
After incubation, the cells are lysed, and the IP-One HTRF reagents are added.
-
The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
The data are used to generate dose-response curves and determine the IC50 of TCS-OX2-29 for the inhibition of orexin-A-stimulated IP1 accumulation.
-
Caption: Workflow for the IP-One HTRF functional antagonism assay.
Conclusion
This compound stands as a landmark molecule in the field of orexin research. Its high potency and selectivity for the OX2R have made it an invaluable pharmacological tool for elucidating the specific physiological roles of this receptor subtype. The preclinical data suggest its potential as a therapeutic agent for conditions characterized by an overactive orexin system. Further development and clinical investigation of highly selective OX2R antagonists, building on the foundation laid by TCS-OX2-29, hold promise for the future of treating sleep disorders and other neurological conditions.
TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and key biological data. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Chemical Structure and Properties
This compound is a non-peptidic, small molecule antagonist of the orexin-2 receptor.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride |
| CAS Number | 1610882-30-8 |
| PubChem CID | 53302033 |
| Chemical Formula | C₂₃H₃₁N₃O₃·HCl |
| Molecular Weight | 433.97 g/mol |
| Canonical SMILES | CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |
| Isomeric SMILES | C--INVALID-LINK--(C)--INVALID-LINK--NCC3=CC=NC=C3.Cl |
| InChI Key | NHKNHFJTMINMBP-ZMBIFBSDSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Appearance | Pale yellow solid |
| Purity | ≥98% |
| Solubility | Water: up to 100 mMDMSO: up to 25 mM |
| Storage | Desiccate at +4°C |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).[1][2] It exhibits over 250-fold selectivity for the OX2R over the orexin-1 receptor (OX1R).[1][2] The primary mechanism of action of TCS-OX2-29 is the competitive inhibition of orexin (B13118510) A and orexin B binding to the OX2R. This antagonism blocks the downstream signaling cascades typically initiated by orexin binding.
The orexin 2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs. Activation of the OX2R by its endogenous ligands, orexin A and orexin B, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the phosphorylation and activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
TCS-OX2-29 has been experimentally shown to inhibit orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2]
Table 3: Pharmacological Data
| Parameter | Value | Species/Cell Line |
| IC₅₀ (OX2R) | 40 nM | CHO cells |
| Selectivity | >250-fold for OX2R over OX1R | |
| pKI | 7.5 |
Signaling Pathway
The following diagram illustrates the signaling pathway of the orexin-2 receptor and the point of inhibition by TCS-OX2-29.
Experimental Protocols
The following are representative, detailed protocols for key in vitro assays used to characterize the activity of this compound. These are based on standard methodologies and the available literature.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the ability of TCS-OX2-29 to inhibit orexin A-stimulated production of inositol phosphates.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cell Seeding: Cells are seeded into 96-well, white, clear-bottom plates at a density of approximately 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay Buffer: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Antagonist Addition: Serial dilutions of this compound are prepared in the assay buffer and added to the wells. A vehicle control (buffer only) is also included. The plate is pre-incubated for 30 minutes at 37°C.
-
Agonist Stimulation: Orexin A is added to the wells at a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), except for the negative control wells.
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped by adding a lysis buffer containing detection reagents (e.g., a competitive immunoassay kit for IP1, such as HTRF®). The plate is incubated at room temperature for 1 hour to allow for the detection reaction to occur.
-
Data Acquisition and Analysis: The signal is read on a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader). The data are normalized to the control wells, and the IC₅₀ value for TCS-OX2-29 is determined by fitting the concentration-response data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of TCS-OX2-29 to inhibit orexin A-induced phosphorylation of ERK1/2.
Detailed Methodology:
-
Cell Culture and Plating: CHO-OX2R cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved for 4-6 hours in a serum-free medium prior to the experiment.
-
Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 30 minutes. Subsequently, cells are stimulated with orexin A (at its EC₈₀ concentration) for 5 minutes at 37°C.
-
Cell Lysis: The medium is aspirated, and cells are washed with ice-cold PBS. Cells are then lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by TCS-OX2-29.
Conclusion
This compound is a valuable pharmacological tool for studying the orexin system, particularly the role of the OX2 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological roles of orexin signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research settings.
References
The Orexin-2 Receptor Antagonist TCS-OX2-29 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component of the orexin (B13118510) neuropeptide system that regulates arousal, wakefulness, and appetite. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of the orexin system and the development of novel therapeutics targeting OX2R.
Chemical and Physical Properties
TCS-OX2-29 is a non-peptidic small molecule antagonist of the orexin-2 receptor. The hydrochloride salt is a common formulation used in research.
CAS Number: There is a distinction in the CAS numbers reported for TCS-OX2-29. The CAS number 1610882-30-8 corresponds to the hydrochloride salt form of the compound.[1] The CAS number 372523-75-6 refers to the free base of TCS-OX2-29.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁N₃O₃·HCl | [1] |
| Molecular Weight | 433.97 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM. | [1] |
| Storage | Desiccate at +4°C. | [1] |
Mechanism of Action and Pharmacology
This compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). It exhibits high affinity for OX2R with a reported IC₅₀ of 40 nM and a pKi of 7.5.[2] A key feature of this compound is its high selectivity for OX2R over the orexin-1 receptor (OX1R), with a selectivity of over 250-fold.[2]
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating various physiological functions, including the sleep-wake cycle, feeding behavior, and reward pathways. Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq subclass of G proteins, while OX2R can couple to both Gq and Gi/o proteins.
Activation of OX2R by its endogenous ligands, orexin-A or orexin-B, initiates a signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the phosphorylation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound exerts its antagonistic effect by competitively binding to OX2R, thereby preventing the binding of orexin peptides and inhibiting the subsequent downstream signaling events, including IP₃ accumulation and ERK1/2 phosphorylation.[2]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (OX2R) | 40 nM | CHO | Not specified | [2] |
| IC₅₀ (OX1R) | >10,000 nM | CHO | Not specified | |
| pKi (OX2R) | 7.5 | CHO | Not specified | [2] |
| Selectivity (OX1R/OX2R) | >250-fold | CHO | Not specified | [2] |
| k_on_ (OX2R) | 0.054 min⁻¹nM⁻¹ | CHO | Radioligand binding | |
| k_off_ (OX2R) | 0.22 min⁻¹ | CHO | Radioligand binding |
Signaling Pathway
The following diagram illustrates the orexin signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Assays
4.1.1. Cell Culture
Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor are commonly used for in vitro characterization of this compound.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
4.1.2. ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit orexin-A-induced phosphorylation of ERK1/2.
-
Cell Plating: Seed CHO-OX2R cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of orexin-A (typically at its EC₈₀) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated and plotted against the concentration of this compound to determine the IC₅₀.
References
TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Orexin-2 Receptor Antagonist
This technical guide provides a comprehensive overview of TCS-OX2-29 hydrochloride, a potent and selective antagonist of the orexin-2 receptor (OX2R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.
Introduction
TCS-OX2-29 is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the orexin (B13118510) system, particularly the functions mediated by the OX2R. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 and orexin-2 receptors), is a key regulator of sleep-wake cycles, appetite, and reward pathways. The selectivity of TCS-OX2-29 for the OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for dissecting the specific contributions of OX2R signaling in various physiological and pathological processes.
Physicochemical Properties
TCS-OX2-29 is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.
| Property | Value |
| Molecular Weight | 433.97 g/mol [1][2][3][4] |
| Molecular Formula | C₂₃H₃₁N₃O₃·HCl[1][2][4] |
| Appearance | Pale yellow solid |
| Solubility | Soluble in water to 100 mM and in DMSO to 25 mM.[1][4] |
| Purity | Typically ≥98%[1][4] |
| CAS Number | 1610882-30-8[1] |
Mechanism of Action and Pharmacology
TCS-OX2-29 functions as a competitive antagonist at the OX2R. Its high affinity and selectivity are critical for its utility in research.
Quantitative Pharmacological Data
| Parameter | Value |
| IC₅₀ for human OX2R | 40 nM[1][2][4][5] |
| Selectivity for OX2R over OX1R | >250-fold[1][2][4][5] |
| pKi for human OX2R | 7.5 |
Signaling Pathways
The orexin-2 receptor is known to couple to multiple G-protein subtypes, including Gq, Gs, and Gi. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, initiates downstream signaling cascades. TCS-OX2-29 competitively binds to the OX2R, preventing the binding of orexins and thereby inhibiting these downstream effects. A key pathway affected is the Gq-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and subsequent intracellular calcium mobilization. Another important pathway involves the modulation of adenylyl cyclase activity and the phosphorylation of extracellular signal-regulated kinase (ERK1/2). TCS-OX2-29 has been shown to inhibit orexin-A-induced IP3 accumulation and ERK1/2 phosphorylation in cells expressing the OX2 receptor.[1][2][4][5]
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of TCS-OX2-29 for the OX2R.
Materials:
-
Cell membranes prepared from a cell line stably expressing human OX2R.
-
Radioligand (e.g., [¹²⁵I]orexin-A).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled orexin-A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of TCS-OX2-29.
-
For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add a saturating concentration of unlabeled orexin-A.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the TCS-OX2-29 concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of TCS-OX2-29 to inhibit orexin-A-stimulated IP3 production.
Materials:
-
CHO or HEK293 cells stably expressing human OX2R.
-
Cell culture medium.
-
Orexin-A.
-
This compound.
-
Stimulation buffer.
-
Commercially available IP3 assay kit (e.g., HTRF-based).
Procedure:
-
Seed the OX2R-expressing cells in a microplate and culture until they reach the desired confluency.
-
Pre-treat the cells with varying concentrations of TCS-OX2-29 in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulate the cells with an EC₈₀ concentration of orexin-A for a predetermined optimal time.
-
Lyse the cells and measure the intracellular IP3 concentration according to the manufacturer's protocol of the IP3 assay kit.
-
Plot the IP3 levels against the logarithm of the TCS-OX2-29 concentration to determine the IC₅₀ for the inhibition of orexin-A-induced IP3 accumulation.
This protocol details the assessment of TCS-OX2-29's effect on orexin-A-induced ERK1/2 phosphorylation.
Materials:
-
OX2R-expressing cells.
-
Serum-free cell culture medium.
-
Orexin-A.
-
This compound.
-
Lysis buffer with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Culture OX2R-expressing cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Pre-treat the cells with varying concentrations of TCS-OX2-29 for 30 minutes.
-
Stimulate the cells with orexin-A for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
In Vivo Studies
TCS-OX2-29 is active in vivo and can be administered through various routes, including intraperitoneal (i.p.) injection and direct central administration (e.g., intracerebroventricular or intracerebral microinjection).
Example: Assessment of Locomotor Activity in Rodents
Animals:
-
Male and female adult mice (e.g., C57BL/6).
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or a solution containing DMSO, PEG300, and Tween-80).
-
Administer TCS-OX2-29 via i.p. injection at doses ranging from 1 to 30 mg/kg.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle or the appropriate dose of TCS-OX2-29 to the mice.
-
After a predetermined pre-treatment time (e.g., 25-30 minutes), place each mouse individually into an open-field arena.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a set duration (e.g., 30-60 minutes) using an automated tracking system.
-
Analyze the data to assess the effect of TCS-OX2-29 on spontaneous locomotor activity.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the roles of the orexin-2 receptor. Its well-characterized in vitro and in vivo activities make it an invaluable compound for studies in neuroscience, sleep research, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of the OX2R in their specific areas of interest.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Delving into the Core Signaling Cascades of TCS-OX2-29 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep, wakefulness, and other physiological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by TCS-OX2-29. We will detail the core mechanisms of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of orexin signaling and the development of novel therapeutics targeting the OX2R.
Introduction to this compound
TCS-OX2-29 is the first non-peptide, selective antagonist developed for the orexin 2 receptor (OX2R).[1] It exhibits a high affinity for the human OX2R with an IC50 of 40 nM and demonstrates over 250-fold selectivity against the orexin 1 receptor (OX1R), for which the IC50 is greater than 10,000 nM.[1][2] This selectivity makes TCS-OX2-29 an invaluable tool for dissecting the specific physiological roles of the OX2R.
The primary mechanism of action of TCS-OX2-29 is the competitive antagonism of orexin peptides (orexin-A and orexin-B) at the OX2R. This blockade prevents the receptor from initiating its downstream signaling cascades, which are primarily mediated through the coupling to various G proteins, including Gq, Gi/o, and Gs.
Core Downstream Signaling Pathways of the Orexin 2 Receptor
The OX2R, upon activation by its endogenous ligands, orexin-A or orexin-B, can couple to multiple G protein subtypes, leading to the initiation of several key intracellular signaling cascades. TCS-OX2-29 effectively blocks these downstream effects.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by the OX2R leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Gi/o Pathway: The OX2R can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Gs Pathway: While less predominant, there is evidence to suggest that the OX2R can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
The antagonism of these pathways by TCS-OX2-29 forms the basis of its pharmacological effects.
Quantitative Analysis of TCS-OX2-29 Inhibitory Activity
The inhibitory potency of TCS-OX2-29 on key downstream signaling events has been quantified in cellular assays. The following tables summarize the available data.
Table 1: Inhibitory Potency of TCS-OX2-29 on Orexin-A-Stimulated Downstream Signaling
| Assay | Cell Line | Agonist | Parameter | Value | Reference |
| Inositol Phosphate (B84403) Accumulation | CHO-hOX2R | Orexin-A | pA2 | 7.4 ± 0.1 | [3] |
| ERK1/2 Phosphorylation | CHO-hOX2R | Orexin-A | pA2 | 6.7 - 7.4 | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling of TCS-OX2-29.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to receptor stimulation.
Objective: To quantify the inhibitory effect of TCS-OX2-29 on orexin-A-induced IP accumulation in cells expressing the OX2R.
Materials:
-
CHO cells stably expressing the human OX2R (CHO-hOX2R)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)
-
Orexin-A
-
This compound
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Dowex AG1-X8 resin
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Plate CHO-hOX2R cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating overnight in medium containing myo-[3H]inositol (e.g., 1 µCi/mL).
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of TCS-OX2-29 or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a range of orexin-A concentrations for 30 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
-
IP Extraction and Measurement:
-
Incubate the plates on ice for 30 minutes.
-
Transfer the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a suitable eluent (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves for orexin-A in the presence and absence of different concentrations of TCS-OX2-29.
-
Perform a Schild analysis to determine the pA2 value of TCS-OX2-29.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway.
Objective: To determine the inhibitory effect of TCS-OX2-29 on orexin-A-induced ERK1/2 phosphorylation.
Materials:
-
CHO-hOX2R cells
-
Serum-free cell culture medium
-
Orexin-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed CHO-hOX2R cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of TCS-OX2-29 or vehicle for 30 minutes.
-
Stimulate with orexin-A (e.g., 100 nM) for 5 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Plot the inhibition of orexin-A-induced phosphorylation as a function of TCS-OX2-29 concentration to determine the IC50.
-
Visualizing the Signaling Network and Experimental Logic
To further clarify the complex signaling interactions and experimental designs, the following diagrams are provided.
Caption: OX2R downstream signaling pathways and the inhibitory action of TCS-OX2-29.
Caption: Experimental workflow for the inositol phosphate (IP) accumulation assay.
References
- 1. N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: the first orexin-2 receptor selective non-peptidic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin 2 Receptor: A Core Regulator of Sleep and Wakefulness
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 10, 2025
Abstract
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. A significant body of research has identified the OX2R as a principal mediator of arousal and the stabilization of wakefulness. Dysfunction in the orexin system, particularly involving OX2R signaling, is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This technical guide provides a comprehensive overview of the role of OX2R in sleep-wake regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the orexin system.
Introduction to the Orexin System and the Orexin 2 Receptor
The discovery of the orexin neuropeptides (also known as hypocretins) in the late 1990s revolutionized our understanding of sleep-wake regulation.[1] These peptides are produced exclusively by a small population of neurons in the lateral hypothalamus but project widely throughout the central nervous system.[1][2] The actions of orexins are mediated by two G protein-coupled receptors (GPCRs), OX1R and OX2R.[3][4][5] While both receptors are involved in promoting arousal, they exhibit distinct anatomical distributions and pharmacological properties, suggesting differential roles in physiological processes.[3][4][5][6]
OX2R has a similar affinity for both orexin-A and orexin-B, whereas OX1R has a higher affinity for orexin-A.[5][7] Crucially, genetic and pharmacological studies have demonstrated that OX2R signaling is indispensable for the normal regulation of wakefulness and the transition between non-REM (NREM) sleep and wakefulness.[4][5][6] The profound sleepiness and fragmented wakefulness characteristic of narcolepsy are primarily attributed to the loss of OX2R-mediated signaling.[8][9] This has positioned OX2R as a key therapeutic target for the treatment of sleep disorders, with both antagonists for insomnia and agonists for narcolepsy and other hypersomnolence disorders under active development.[10][11][12]
OX2R Signaling Pathways
The binding of orexin peptides to OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. OX2R is known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors.[5][13][14]
The primary signaling pathway activated by OX2R involves the Gq protein, which stimulates phospholipase C (PLC).[13][15] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[13][15] This elevation of intracellular Ca2+ and activation of PKC contribute to the depolarization of the neuron and an increase in its firing rate.[15] Additionally, OX2R activation can lead to the stimulation of the p38-MAPK signaling pathway and an increase in phosphorylated ERK1/2 through the Gq/PLC/PKC cascade.[16]
While the Gq pathway is predominantly excitatory, OX2R can also couple to the inhibitory Gi/o protein, which can lead to a decrease in cyclic AMP (cAMP) levels.[14][16] The physiological significance of this dual coupling is an area of ongoing investigation but may allow for more nuanced modulation of neuronal activity.
Caption: Simplified OX2R signaling pathways leading to neuronal modulation.
Anatomical Distribution of OX2R and its Role in Wake-Promoting Circuits
The distribution of OX2R throughout the brain aligns with its role in promoting wakefulness. OX2R mRNA is prominently expressed in key arousal centers, including:
-
Tuberomammillary Nucleus (TMN): This is a crucial site for orexin-induced arousal, as the TMN contains the brain's sole population of histamine-producing neurons.[8][9] Orexins excite histaminergic TMN neurons primarily via OX2R, leading to increased histamine (B1213489) release, which is strongly wake-promoting.[4][5]
-
Dorsal Raphe Nucleus (DR): Home to serotonergic neurons, the DR is another important target of orexin neurons. Activation of these neurons contributes to wakefulness and the suppression of REM sleep.[3]
-
Locus Coeruleus (LC): While OX1R is the predominant orexin receptor in the LC, OX2R is also present and contributes to the activation of noradrenergic neurons, which are critical for arousal and vigilance.[3][15]
-
Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): These nuclei contain cholinergic neurons that are active during both wakefulness and REM sleep. Orexin signaling in these regions helps to promote arousal.[3][15]
-
Basal Forebrain: Cholinergic and GABAergic neurons in the basal forebrain are also targets of orexin signaling and play a role in cortical arousal.[17]
The widespread projections of orexin neurons to these OX2R-expressing arousal centers allow the orexin system to orchestrate a coordinated and stable state of wakefulness.
Quantitative Data on OX2R Function
The critical role of OX2R in maintaining wakefulness has been quantified through numerous studies using genetic knockout models and pharmacological interventions. The following tables summarize key findings.
Table 1: Effects of Genetic OX2R Ablation on Sleep-Wake Architecture in Mice
| Genotype | Parameter | Light Period | Dark Period | Reference(s) |
| Wild-Type (WT) | Wake Bout Duration (min) | Normal | Long (>32 min) | [9] |
| NREM Bout Duration (min) | Normal | Normal | [9] | |
| Cataplexy-like Episodes | None | None | [5][18] | |
| OX2R Knockout (OX2R-/-) | Wake Bout Duration (min) | Shorter | Significantly Shorter (Intermediate: 4-16 min) | [9] |
| NREM Bout Duration (min) | Shorter | Shorter | [9][18] | |
| Cataplexy-like Episodes | Rare | Rare | [5][9][18] | |
| Orexin Knockout (Orexin-/-) | Wake Bout Duration (min) | Shorter | Severely Shortened | [9] |
| NREM Bout Duration (min) | Shorter | Severely Shortened | [18] | |
| Cataplexy-like Episodes | Frequent | Frequent | [5][9] | |
| OX1R/OX2R Double KO | Wake Bout Duration (min) | Shorter | Severely Shortened | [19] |
| NREM Bout Duration (min) | Shorter | Severely Shortened | [19] | |
| Cataplexy-like Episodes | Frequent | Frequent | [19][20] |
Data are presented qualitatively as "shorter," "longer," or "frequent" based on descriptions in the cited literature. Specific quantitative values can vary between studies.
Table 2: Pharmacological Modulation of OX2R and its Effects on Sleep/Wakefulness
| Compound Type | Compound Name | Species | Administration Route | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |
| OX2R Antagonist | JNJ-10397049 | Rat | Oral | Reduced Active Wake | Increased | Increased | [21] |
| OX2R Antagonist | MK-1064 | Human | Oral | Promotes Sleep | Increased | Increased | [10] |
| OX2R Antagonist | EMPA | Rat | Not Specified | Reduced Locomotion | Not Disclosed | Not Disclosed | [21] |
| Dual (OX1R/OX2R) Antagonist | Suvorexant | Human | Oral | Promotes Sleep | Increased | Increased | [10][22] |
| Dual (OX1R/OX2R) Antagonist | Lemborexant | Human | Oral | Promotes Sleep | Increased | Increased | [23] |
| OX2R Agonist | Danavorexton (TAK-925) | Mouse (WT) | Oral (1 & 3 mg/kg) | Increased | Decreased | Trend Toward Decrease | [24] |
| OX2R Agonist | Danavorexton (TAK-925) | Human (NT1) | IV | Increased (Mean MWT improvement of 11.1 pts) | N/A | N/A | [25] |
| OX2R Agonist | AL-OXB | Mouse (Orexin KO) | ICV | Ameliorated Wake Fragmentation | N/A | Ameliorated Cataplexy | [19] |
| OX1R Antagonist | SB-334867 / SB-408124 | Rat | Oral | No Significant Effect | No Significant Effect | No Significant Effect | [6][21] |
MWT: Maintenance of Wakefulness Test; NT1: Narcolepsy Type 1; ICV: Intracerebroventricular.
Experimental Protocols for Studying OX2R Function
A variety of experimental techniques have been instrumental in defining the role of OX2R in sleep and wakefulness.
In Vivo Electrophysiology (EEG/EMG) Recording
This is the gold standard for assessing sleep-wake states in animal models.
-
Objective: To continuously monitor brain activity (EEG) and muscle tone (EMG) to define states of wakefulness, NREM sleep, and REM sleep.
-
Methodology:
-
Surgical Implantation: Animals (typically mice or rats) are anesthetized. Stainless steel screw electrodes are implanted into the skull over the cortex to record EEG signals. Insulated wire electrodes are inserted into the nuchal (neck) muscles to record EMG activity. A head-mount is secured to the skull with dental cement. For pharmacological studies, a guide cannula may also be implanted for intracerebroventricular (ICV) drug delivery.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Habituation: Animals are habituated to the recording chamber and tethered recording cables.
-
Recording: EEG and EMG signals are amplified, filtered, and digitized. Recordings are typically conducted over a 24-hour period to assess both the light (inactive) and dark (active) phases.
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10 seconds) as wake, NREM, or REM based on characteristic EEG and EMG patterns. Wake is characterized by low-amplitude, high-frequency EEG and high EMG activity. NREM sleep shows high-amplitude, low-frequency (delta) EEG and reduced EMG activity. REM sleep is identified by low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG). Sleep parameters such as total time in each state, bout duration, and state transitions are then quantified.
-
Caption: Experimental workflow for in vivo sleep/wake analysis.
In Situ Hybridization
This technique is used to visualize the anatomical location of specific mRNA transcripts, such as those for OX1R and OX2R.
-
Objective: To map the distribution of OX2R-expressing neurons in the brain.
-
Methodology:
-
Tissue Preparation: Animals are euthanized, and their brains are rapidly dissected, frozen, and sectioned on a cryostat.
-
Probe Synthesis: An antisense RNA probe complementary to the OX2R mRNA sequence is synthesized and labeled with a marker (e.g., digoxigenin (B1670575) or a radioactive isotope).
-
Hybridization: The labeled probe is applied to the brain sections, where it binds specifically to the OX2R mRNA.
-
Detection: The probe is visualized using an antibody that recognizes the label, coupled to an enzyme that produces a colored precipitate or by autoradiography for radioactive probes.
-
Microscopy: The sections are examined under a microscope to identify the brain regions and cell types that express OX2R mRNA.
-
Calcium Imaging
This method allows for the real-time monitoring of neuronal activity in response to orexin application.
-
Objective: To measure changes in intracellular calcium concentration in orexin-responsive neurons.
-
Methodology:
-
Preparation: Brain slices containing regions of interest are prepared, or cultured neurons are used.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3) or express a genetically encoded calcium sensor (e.g., GCaMP).[26]
-
Stimulation: Orexin peptides or specific OX2R agonists/antagonists are applied to the preparation.
-
Imaging: A fluorescence microscope is used to record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating neuronal activation.
-
Analysis: The magnitude and kinetics of the calcium response are quantified to determine the effect of the applied compounds.
-
The Role of OX2R in Narcolepsy and Therapeutic Implications
The pathophysiology of narcolepsy type 1 is defined by a profound loss (over 90%) of orexin-producing neurons.[6][25] This loss of orexin signaling, particularly through OX2R, leads to the inability to maintain consolidated wakefulness (excessive daytime sleepiness) and the inappropriate intrusion of REM sleep elements into wakefulness (cataplexy).[1][9][20]
-
OX2R Knockout Models: Mice lacking the OX2R gene exhibit a phenotype that strongly resembles human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like behaviors, although the phenotype is less severe than in mice lacking the orexin peptides themselves.[9][18][27] This highlights the central role of OX2R in the disorder, while also suggesting a smaller, contributing role for OX1R.[5][6]
-
Therapeutic Targeting: The central role of OX2R in narcolepsy has made it a prime target for drug development.
-
OX2R Agonists: The development of selective OX2R agonists is a mechanism-based approach to replace the missing orexin signal in individuals with narcolepsy.[19][25] Clinical trials with OX2R agonists have shown remarkable efficacy in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1.[17][25]
-
OX2R Antagonists (for Insomnia): Conversely, blocking OX2R signaling is an effective strategy for promoting sleep. Selective OX2R antagonists and dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R are used for the treatment of insomnia.[10][11][21][28] These drugs work by reducing the wake-promoting drive of the orexin system, thereby facilitating the transition to and maintenance of sleep.[28]
-
Conclusion
The orexin 2 receptor is a cornerstone in the neural architecture of sleep and wakefulness. Its activation is a powerful driver of arousal, and its signaling through key brainstem and hypothalamic nuclei is essential for maintaining long, consolidated periods of wakefulness. The profound neurological consequences of its dysfunction, as seen in narcolepsy, underscore its physiological importance. The detailed understanding of OX2R's signaling, anatomical context, and quantitative impact on sleep-wake states has paved the way for a new generation of therapeutics for sleep disorders. Continued research into the nuanced aspects of OX2R function will undoubtedly lead to further refinements in the treatment of conditions characterized by disordered arousal.
References
- 1. The neurobiological basis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A comparison of the orexin receptor distribution in the brain between diurnal Nile grass rats (Arvicanthis niloticus) and nocturnal mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin receptor 2 expression in the posterior hypothalamus rescues sleepiness in narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin OX2 Receptor Antagonists as Sleep Aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What drugs are in development for Sleep Initiation and Maintenance Disorders? [synapse.patsnap.com]
- 12. sleepreviewmag.com [sleepreviewmag.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 20. Orexin neurons suppress narcolepsy via 2 distinct efferent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Targeting Orexin Receptors for the Treatment of Insomnia: From Physiological Mechanisms to Current Clinical Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Orexin Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. What are OX2R antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to TCS-OX2-29 Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] This selectivity makes it an invaluable tool for dissecting the physiological roles of the orexin (B13118510) system, which is deeply implicated in the regulation of sleep-wake cycles, reward processing, appetite, and arousal. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant biological pathways and experimental workflows.
Introduction to the Orexin System and this compound
TCS-OX2-29 was the first non-peptide antagonist developed with high selectivity for the OX2R.[1][2] Its ability to selectively block OX2R signaling allows researchers to investigate the specific contributions of this receptor subtype to various physiological and pathological processes, making it a valuable pharmacological tool in the study of sleep disorders, addiction, and other neurological conditions.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [6] |
| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | [7] |
| Molecular Weight | 433.97 g/mol | [7] |
| CAS Number | 1610882-30-8 | [7] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% | [6][7] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 25 mM) | [7][9] |
| Storage | Desiccate at +4°C | [7] |
Table 2: Pharmacological Profile of TCS-OX2-29
| Parameter | Value | Species | Assay | Reference |
| Target | Orexin-2 Receptor (OX2R) | Human | [10] | |
| Mechanism of Action | Antagonist | [3] | ||
| IC₅₀ | 40 nM | Human | [3][6][7][9] | |
| pKi | 7.5 | [3][10] | ||
| Selectivity | ~250-fold selective for OX2R over OX1R | Human | [3] |
Signaling Pathways
Orexin receptors are G protein-coupled receptors that can activate multiple downstream signaling cascades. The binding of orexin peptides to OX2R can lead to the activation of Gq, Gi/o, and Gs proteins. TCS-OX2-29, as an antagonist, blocks these downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.
In Vitro Assays
This protocol describes the measurement of orexin-A-induced ERK1/2 phosphorylation and its inhibition by TCS-OX2-29 in a cell line expressing OX2R.
Materials:
-
HEK293 or CHO cells stably expressing human OX2R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Orexin-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate OX2R-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle for 30 minutes.
-
Stimulate cells with orexin-A (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.
-
This protocol details the measurement of orexin-A-induced intracellular calcium mobilization and its blockade by TCS-OX2-29.
Materials:
-
Cultured neurons or OX2R-expressing cell line on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fura-2 AM
-
Pluronic F-127
-
This compound
-
Orexin-A
-
EGTA
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS and allow them to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of the microscope and perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
Pre-incubate with this compound by adding it to the perfusion buffer for 5-10 minutes.
-
Stimulate the cells with orexin-A.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Calibration (Optional):
-
At the end of the experiment, obtain the maximum fluorescence ratio (R_max) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium.
-
Obtain the minimum fluorescence ratio (R_min) by chelating calcium with EGTA.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
In Vivo Studies
This protocol describes a method to assess the role of OX2R in the rewarding effects of drugs of abuse using TCS-OX2-29.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Animals:
-
Adult male rats or mice.
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference.
-
-
Conditioning (8 days):
-
This phase consists of alternating injections of the drug of abuse and vehicle.
-
On drug conditioning days, administer the drug (e.g., morphine, 5 mg/kg, s.c.) and confine the animal to one of the outer chambers for 30 minutes. The drug is typically paired with the initially non-preferred chamber.
-
On vehicle conditioning days, administer saline and confine the animal to the opposite chamber for 30 minutes.
-
To test the effect of TCS-OX2-29 on the acquisition of CPP, administer it (e.g., 5-10 mg/kg, i.p.) 30 minutes before the drug of abuse on conditioning days.[8]
-
-
Post-conditioning (Test):
-
On the day after the last conditioning session, place the animal in the central chamber with free access to all chambers, as in the pre-conditioning phase.
-
Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
A significant increase in the preference score from pre- to post-conditioning indicates a conditioned place preference.
-
Compare the preference scores between the vehicle- and TCS-OX2-29-treated groups.
-
References
- 1. brainvta.tech [brainvta.tech]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of wakefulness, reward processing, and other physiological functions. The selective antagonism of OX2R by TCS-OX2-29 presents a promising therapeutic avenue for disorders characterized by hyperarousal and dysregulated reward systems, such as insomnia and substance use disorders. This technical guide provides a comprehensive overview of the preclinical data available for TCS-OX2-29, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications. The information is presented to support further research and drug development efforts in this area.
Core Compound Specifications
This compound is a synthetic small molecule with the following key characteristics:
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [1] |
| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | [1] |
| Molecular Weight | 433.97 g/mol | [1] |
| CAS Number | 1610882-30-8 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water (100 mM) and DMSO (10 mM) | [1] |
Mechanism of Action and Pharmacology
TCS-OX2-29 functions as a competitive antagonist at the orexin-2 receptor. Orexin neuropeptides, upon binding to OX2R, a G-protein coupled receptor, initiate a signaling cascade that typically leads to neuronal excitation and the promotion of wakefulness. By blocking the binding of endogenous orexins, TCS-OX2-29 effectively dampens this excitatory signaling.
In Vitro Pharmacology
The in vitro activity of TCS-OX2-29 has been characterized in cellular assays, demonstrating its high potency and selectivity for the human orexin-2 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ (hOX2R) | 40 nM | CHO | IP3 Accumulation | [2] |
| Selectivity (hOX1R/hOX2R) | >250-fold | CHO | IP3 Accumulation | [2] |
| Functional Antagonism | Inhibition of orexin-A induced ERK1/2 phosphorylation | CHO-hOX2R | Phosphorylation Assay | [1] |
Signaling Pathway of Orexin-2 Receptor and Point of Intervention for TCS-OX2-29
Potential Therapeutic Applications: Preclinical Evidence
Preclinical studies have primarily investigated the therapeutic potential of TCS-OX2-29 in the domains of substance use disorders and sleep regulation.
Substance Use Disorders
The orexin system is heavily implicated in the reinforcing and motivational aspects of drug-seeking behavior. Antagonism of OX2R with TCS-OX2-29 has shown promise in attenuating the rewarding effects of opioids and alcohol in animal models.
| Model | Species | Drug of Abuse | Route of TCS-OX2-29 Admin. | Dose Range | Key Finding | Reference |
| Conditioned Place Preference (CPP) - Acquisition | Rat | Morphine (5 mg/kg, s.c.) | Intra-CA1 of Hippocampus | 3, 10, 30 nM | Dose-dependent attenuation of morphine place preference. | [3][4] |
| Conditioned Place Preference (CPP) - Expression | Rat | Morphine (5 mg/kg, s.c.) | Intra-CA1 of Hippocampus | 10, 30 nM | Attenuation of the expression of morphine-induced CPP. | [3] |
| Ethanol (B145695) Self-Administration | Rat (Ethanol-Preferring) | Ethanol | Intracerebroventricular (i.c.v.) | 10, 30 µg | Reduction in ethanol self-administration. | [5] |
| Ethanol Self-Administration | Rat (Ethanol-Preferring) | Ethanol | Intra-Nucleus Accumbens Core | 1, 3 µg | Reduction in ethanol self-administration. | [5] |
Note: In the referenced studies, TCS-OX2-29 did not significantly alter locomotor activity at the effective doses, suggesting that its effects on drug-seeking behavior are not due to sedation.[3][4]
Sleep and Wakefulness
Given the established role of the orexin system in maintaining arousal, antagonism of OX2R is a logical approach to promote sleep. While specific preclinical sleep studies with TCS-OX2-29 are not extensively detailed in the public domain, the known function of OX2R antagonism strongly suggests its potential as a hypnotic agent. Orexin antagonists are expected to be useful for treating insomnia.[2] Selective OX2R antagonists may offer a more targeted approach compared to dual orexin receptor antagonists.[2]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including parameters such as half-life, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), bioavailability, and brain penetration, are not publicly available at the time of this writing. While some commercial suppliers mention that pharmacokinetic studies have been conducted, the results of these studies have not been published in the peer-reviewed literature. A review of other selective orexin-2 receptor antagonists suggests that achieving favorable pharmacokinetic profiles, including oral bioavailability and brain penetration, is a key focus in the development of this class of compounds.[6][7]
Clinical Development Landscape
There are no registered clinical trials for this compound to date. However, the broader class of orexin receptor antagonists has seen significant clinical development and success. Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant are approved for the treatment of insomnia.[8] Additionally, selective OX2R antagonists are also under clinical investigation for insomnia and other indications, demonstrating the clinical viability of this target.[8] The preclinical profile of TCS-OX2-29 suggests it could be a candidate for further development, though clinical evaluation is necessary to determine its safety and efficacy in humans.
Experimental Protocols
Detailed experimental protocols from the primary literature are essential for reproducibility. Below are generalized methodologies based on the available information.
In Vitro Intracellular IP3 Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R).
-
Methodology:
-
Cells are plated in multi-well plates and incubated overnight.
-
The cells are then incubated with a labeling medium containing myo-[³H]inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
Following labeling, cells are pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and varying concentrations of TCS-OX2-29 for a specified period.
-
Orexin-A is then added to stimulate IP3 production, and the incubation continues.
-
The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
-
The cell lysates are neutralized, and the total inositol phosphates (IPs) are separated by anion-exchange chromatography.
-
Radioactivity in the IP fraction is quantified by liquid scintillation counting.
-
IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Conditioned Place Preference (CPP) in Rats
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, rats are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.
-
Conditioning (6 days):
-
On alternate days (e.g., Days 2, 4, 6), rats receive a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes. The chamber paired with the drug is counterbalanced across animals.
-
On the intervening days (e.g., Days 3, 5, 7), rats receive a saline injection and are confined to the opposite chamber for 30 minutes.
-
For testing the effect of TCS-OX2-29 on acquisition, the compound is administered (e.g., via intra-cranial microinjection into the CA1 region of the hippocampus) a few minutes prior to the morphine injection on conditioning days.
-
-
Post-Conditioning (Test): On Day 8, rats are placed back into the apparatus with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
-
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the orexin-2 receptor. Preclinical evidence strongly supports its potential in the treatment of substance use disorders, particularly for opioid and alcohol addiction, by attenuating the rewarding properties of these substances. Its mechanism of action also points to a high potential for the treatment of insomnia.
However, several knowledge gaps remain. The lack of publicly available, detailed pharmacokinetic data is a significant limitation for translational assessment. Furthermore, its efficacy in a broader range of preclinical models and its safety profile upon chronic administration need to be established. Ultimately, the therapeutic potential of TCS-OX2-29 can only be confirmed through well-designed clinical trials. Future research should focus on obtaining comprehensive pharmacokinetic and toxicological data to support a potential Investigational New Drug (IND) application and subsequent clinical evaluation.
Mandatory Visualizations
Logical Relationship: Therapeutic Potential of TCS-OX2-29
References
- 1. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. Effects of dorsal hippocampal orexin-2 receptor antagonism on the acquisition, expression, and extinction of morphine-induced place preference in rats [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central orexin (hypocretin) 2 receptor antagonism reduces ethanol self-administration, but not cue-conditioned ethanol-seeking, in ethanol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy [frontiersin.org]
- 7. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Orexin-2 Receptor Antagonist TCS-OX2-29 Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] Orexin (B13118510) neuropeptides, orexin-A and orexin-B, and their receptors (OX1R and OX2R) are central to the regulation of sleep-wake cycles, feeding behavior, and reward pathways. The selective blockade of OX2R by compounds like this compound presents a targeted therapeutic approach for conditions such as insomnia, with the potential for a more refined pharmacological profile compared to dual orexin receptor antagonists.[1] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound, intended to support ongoing research and drug development efforts in this area.
Core Quantitative Data
The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its activity at the human orexin-2 receptor.
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 nM | CHO cells transfected with OX2 receptor | [1][2][3][4] |
| pKi | 7.5 ± 0.4 | CHO-K1 cells stably expressing human OX2 receptor | [5][6] |
| Selectivity | >250-fold for OX2R over OX1R | Various | [1][2][4] |
| Dissociation Rate Constant (koff) | 0.22 min⁻¹ | CHO-K1 cells stably expressing human OX2 receptor | [5][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively binding to the orexin-2 receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the modulation of various intracellular second messengers.
The primary signaling pathway inhibited by TCS-OX2-29 is the Gq-mediated activation of phospholipase C (PLC). This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are attenuated. Furthermore, TCS-OX2-29 has been shown to inhibit orexin A-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream event in the mitogen-activated protein kinase (MAPK) cascade.[1][4] Additionally, through its interaction with Gi, the OX2R can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. TCS-OX2-29 would therefore be expected to block this inhibitory effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 3. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 4. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of TCS-OX2-29 Hydrochloride
Disclaimer: This document summarizes the currently available public information regarding TCS-OX2-29 hydrochloride. It is intended for research, scientific, and drug development professionals. Comprehensive safety and toxicity data for this compound are limited in the public domain. This compound is a research chemical and is not intended for human or veterinary use.[1][2]
Introduction
TCS-OX2-29 is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[3][4] It is a valuable tool for investigating the physiological roles of the orexin (B13118510) system, which is implicated in the regulation of sleep-wake cycles, appetite, and reward pathways. This guide provides a summary of the known pharmacological properties of this compound and collates available data from in vivo studies to offer insights into its effects. Due to the absence of formal toxicology reports in the public literature, this document will focus on summarizing data from preclinical research to inform on doses and observed effects in animal models.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the orexin-2 receptor.
Table 1: In Vitro Pharmacology of TCS-OX2-29
| Parameter | Value | Species | Notes |
| IC50 (OX2R) | 40 nM | Human | |
| pKi (OX2R) | 7.5 | Human | |
| Selectivity | >250-fold | Human | Over the orexin-1 receptor (OX1R) |
Data sourced from multiple chemical suppliers and research articles.[1][2][5]
The compound acts by competitively blocking the binding of the endogenous orexin peptides (orexin-A and orexin-B) to the OX2R. This antagonism inhibits downstream signaling pathways, such as the activation of phospholipase C leading to an increase in intracellular calcium, and modulation of cAMP levels.[5] In vitro studies have demonstrated that TCS-OX2-29 inhibits orexin-A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the OX2 receptor.[5]
In Vivo Studies and Observed Effects
While formal safety and toxicology studies are not publicly available, several in vivo studies have utilized this compound to probe the function of the OX2R in various physiological and pathological processes. These studies provide some information on the doses and routes of administration used in different animal models.
Table 2: Summary of In Vivo Studies Utilizing this compound
| Animal Model | Doses Administered | Route of Administration | Study Focus | Observed Effects/Outcome |
| Adult male NMRI mice | 5 and 10 mg/kg | Intraperitoneal injection | Conditioned place preference (CPP) | Suppressed CPP acquisition and expression in both naïve and morphine-dependent mice.[2] |
| Male and female C57BL/6 mice | 1-30 mg/kg | Intraperitoneal injection | Cannabinoid-induced catalepsy | Investigated molecular interactions between cannabinoid and orexin receptors.[6] |
| Pentylenetetrazol (PTZ)-kindled rats | 1, 3.5, and 7 µ g/rat | Intracerebroventricular (ICV) injection | Seizure activity | The 7 µ g/rat dose reduced the median of seizure scores.[7] |
| Rats | 1, 3, 10, and 30 nM (0.5 µl per side) | Bilateral microinjection into the CA1 region of the hippocampus | Morphine-induced place preference | Dose-dependently attenuated morphine place preference.[3] |
| Wistar male rats | 3 mg/kg/day for 7 days | Subcutaneous | Detrusor overactivity and depression-like state | Normalized cystometric parameters and reversed pro-depressive responses.[8] |
Experimental Protocols from Cited Studies
Detailed methodologies are crucial for interpreting the results of in vivo studies. Below are summaries of the experimental protocols as described in the available literature.
Preparation and Administration for Intraperitoneal Injection in Mice
In a study investigating cannabinoid and orexin receptor interactions, TCS-OX2-29 was first dissolved in a 10% DMSO solution in PBS.[6] This solution was then added to a vehicle solution consisting of 1 part ethanol, 1 part Kolliphor EL, and 18 parts PBS to create the final injectable solution.[6] The compound was prepared as a 5 mg/mL stock solution at room temperature and stored at 4°C overnight before use.[6]
Intracerebroventricular (ICV) Injection in Rats
For studies on seizure activity in pentylenetetrazol-kindled rats, TCS-OX2-29 was administered directly into the cerebral ventricles.[7] While the specific vehicle was not detailed in the abstract, this method bypasses the blood-brain barrier to ensure direct action on the central nervous system.
Bilateral Microinjection into the Hippocampus in Rats
In research on morphine-induced place preference, TCS-OX2-29 was administered via bilateral microinjection into the CA1 region of the hippocampus.[3] Solutions with concentrations ranging from 1 to 30 nM were prepared, and a volume of 0.5 µl per side was injected.[3]
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the orexin-2 receptor. The following diagram illustrates this process.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a highly selective orexin-2 receptor antagonist that is widely used as a research tool. The available data from in vivo studies indicate its biological activity across a range of doses and administration routes in various animal models. However, it is critical to note the profound lack of publicly available, formal safety and toxicity data, including acute toxicity (e.g., LD50) and chronic toxicity studies. The information presented here is collated from preclinical research focused on efficacy and mechanism of action, not safety evaluation. Therefore, researchers and drug development professionals should exercise caution and are encouraged to conduct thorough safety assessments appropriate for their intended use of this compound.
References
- 1. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Orexin OX2 Receptor-Dependent Pathway Is Implicated in the Development of Overactive Bladder and Depression in Rats Exposed to Corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TCS-OX2-29 Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] As a selective antagonist, TCS-OX2-29 is a valuable tool for investigating the physiological roles of the OX2R in various biological processes, including the regulation of sleep-wake cycles, reward pathways, and stress responses.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with a summary of reported dosages and their observed effects.
Data Presentation
The following table summarizes quantitative data from preclinical studies involving the in vivo administration of TCS-OX2-29.
| Animal Model | Administration Route | Dosage/Concentration | Vehicle | Observed Effect | Reference |
| Adult Male NMRI Mice | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Not specified | Suppressed acquisition and expression of conditioned place preference. | [1] |
| Rats | Intracerebroventricular (i.c.v.) | 1, 3.5, and 7 µ g/rat | Not specified | Dose-dependent reduction in the duration of pentylenetetrazol-induced seizures. | [3] |
| Rats | Intra-CA1 microinjection | 1, 3, 10, and 30 nM (0.5 µl/side) | 12% DMSO in saline | Dose-dependently attenuated morphine-induced conditioned place preference. | [4][5] |
| Wistar Rats | Intra-nucleus accumbens microinfusion | 10 µg/µl | Saline | Decreased food and water intake. | [6] |
Signaling Pathway
TCS-OX2-29 acts by blocking the binding of the endogenous ligands, orexin-A and orexin-B, to the OX2R. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, to initiate downstream signaling cascades.[7][8][9] By antagonizing this receptor, TCS-OX2-29 inhibits these downstream pathways, which include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent modulation of intracellular calcium levels and protein kinase C (PKC) activity.[7][10] Furthermore, OX2R signaling has been shown to influence the ERK1/2 phosphorylation pathway.[1][2]
Experimental Protocols
Solubility and Preparation of Stock Solutions
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[2] For in vivo use, it is crucial to prepare fresh solutions on the day of the experiment if possible. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[11] Before administration, equilibrate the solution to room temperature and ensure no precipitation is visible.[11]
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound (Molecular Weight: 433.97 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
Intraperitoneal (i.p.) Injection Protocol (Mouse)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume for a mouse is 10 ml/kg.[12]
-
Restrain the mouse securely. One common method is to gently scruff the mouse.
-
Tilt the mouse's head downwards to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or urinary bladder.[12][13]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) and Intracerebral Microinjection Protocol (Rat)
This is a stereotaxic surgical procedure that requires appropriate training and adherence to aseptic techniques. All procedures must be approved by the institutional animal care and use committee (IACUC).
Materials:
-
This compound
-
Sterile vehicle (e.g., 12% DMSO in sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical tools
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinjection pump
Procedure:
-
Cannula Implantation (Survival Surgery):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in the stereotaxic frame.
-
Perform the surgical procedure to implant a guide cannula aimed at the desired brain region (e.g., lateral ventricle, CA1 region of the hippocampus, or nucleus accumbens) using predetermined stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Microinjection Procedure:
-
Prepare the dosing solution of this compound in the appropriate sterile vehicle on the day of the experiment.
-
Gently restrain the conscious rat and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the guide.
-
Connect the injection cannula to a microinjection pump.
-
Infuse the solution at a slow, controlled rate (e.g., 0.25 µl/min) to avoid tissue damage.
-
After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and monitor its behavior.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosciencejournals.com [biosciencejournals.com]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, in preclinical research involving mice and rats. This document includes detailed dosage information, administration protocols, and a summary of the underlying signaling pathways. The provided methodologies and data are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of targeting the orexin (B13118510) system.
Introduction
TCS-OX2-29 is a selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R)[1][2]. Orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and reward processing. By selectively blocking the OX2R, TCS-OX2-29 allows for the targeted investigation of this receptor's role in various physiological and pathological processes. In preclinical models, TCS-OX2-29 has been utilized to explore its potential in treating conditions such as insomnia and addiction.
Data Presentation
Table 1: In Vivo Dosage of this compound in Mice and Rats
| Species | Route of Administration | Dosage Range | Vehicle | Experimental Context | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Not Specified | Conditioned Place Preference | Not Specified |
| Rat | Intracerebroventricular (i.c.v.) | 1, 3.5, and 7 µ g/rat | Not Specified | Pentylenetetrazol-induced seizures | Not Specified |
| Rat | Intra-hippocampal CA1 (bilateral) | 1, 3, 10, and 30 nM (0.5 µl/side) | 12% DMSO in saline | Morphine-induced place preference | Not Specified |
| Rat | Intra-Nucleus Accumbens (bilateral) | 10 µg/µl | Normal Saline | Feeding Behavior | Not Specified |
Signaling Pathway
The orexin-2 receptor (OX2R) is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. Upon activation by its endogenous ligands, orexin-A or orexin-B, the OX2R initiates a cascade of intracellular signaling events. A primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability and function. This compound acts as an antagonist at the OX2R, blocking the binding of orexins and thereby inhibiting these downstream signaling pathways.
Caption: Orexin-2 Receptor Signaling Pathway.
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Mice and Rats
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, 12% DMSO in saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation of Injection Solution: Dissolve this compound in the chosen sterile vehicle to the desired final concentration. Ensure the solution is fully dissolved and at room temperature before injection. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM)[2].
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
For mice, restrain the animal by grasping the loose skin at the nape of the neck.
-
For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. Alternatively, a towel can be used to gently wrap and restrain the rat.
-
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[3].
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the animal's head downwards to allow the abdominal organs to shift cranially.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Intracerebroventricular (i.c.v.) Injection Protocol for Rats
This protocol describes the surgical procedure for administering this compound directly into the lateral ventricles of the rat brain.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline as vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinjection pump
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in the stereotaxic apparatus.
-
Shave and disinfect the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Using a stereotaxic atlas for rats (e.g., Paxinos and Watson), determine the coordinates for the lateral ventricle. A common coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least 5-7 days before the injection.
-
-
Injection:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Connect the injection cannula to a microsyringe filled with the this compound solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) using a microinjection pump.
-
Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Replace the dummy cannula and return the animal to its cage.
-
Intra-Nucleus Accumbens (Intra-NAc) Microinjection Protocol for Rats
This protocol details the procedure for targeted delivery of this compound into the nucleus accumbens.
Materials:
-
Same as for i.c.v. injection.
Procedure:
-
Anesthesia and Stereotaxic Surgery: Follow the same initial steps as for i.c.v. surgery.
-
Cannula Implantation:
-
Determine the stereotaxic coordinates for the nucleus accumbens from a rat brain atlas. Typical coordinates relative to bregma are: AP +1.6 mm, ML ±1.6 mm, DV -7.0 mm.
-
Implant bilateral guide cannulae as described for the i.c.v. procedure.
-
Allow for a recovery period of at least one week.
-
-
Microinjection:
-
Follow the same injection procedure as for i.c.v. administration, using bilateral injection cannulae.
-
Infuse the desired volume of this compound solution into both sides of the nucleus accumbens.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the orexin-2 receptor in various physiological and behavioral processes. The protocols and dosage information provided in these application notes are intended to facilitate the design and execution of robust in vivo studies in mice and rats. Researchers should always adhere to institutional animal care and use guidelines and optimize these protocols for their specific experimental needs.
References
Preparing TCS-OX2-29 Hydrochloride for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM.[1][2][3] It displays over 250-fold selectivity for OX2R compared to the orexin-1 receptor (OX1R).[1][3] This selectivity makes it a valuable tool for investigating the physiological roles of the orexin (B13118510) system, particularly in areas such as sleep, wakefulness, and reward pathways. These application notes provide detailed protocols for the preparation of this compound for in vivo and in vitro experiments, with a focus on creating stable and effective injectable solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 433.97 g/mol | [1] |
| Formula | C23H31N3O3.HCl | [1] |
| Purity | ≥98% | [1][2] |
| Solubility (Water) | Up to 100 mM | [1][2] |
| Solubility (DMSO) | Up to 25 mM | [1] |
| Appearance | Solid | [2] |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | +4°C | Up to 12 months | Store under desiccating conditions. | [1][2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3][4] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Note: It is recommended to prepare and use solutions on the same day if possible.[4] Before use, equilibrate stored solutions to room temperature and ensure no precipitation is present.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
This protocol is based on established methods for in vivo administration in mice.[3][5]
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile Ethanol
-
Kolliphor® EL (Cremophor® EL)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27G)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution by mixing 1 part ethanol, 1 part Kolliphor® EL, and 18 parts sterile PBS.
-
For example, to prepare 2 mL of vehicle, mix 100 µL of ethanol, 100 µL of Kolliphor® EL, and 1.8 mL of sterile PBS.
-
Vortex the solution thoroughly.
-
-
Primary Stock Solution (in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to create a concentrated stock solution. For example, dissolve the compound in 10% DMSO in PBS.[5]
-
Vortex and, if necessary, sonicate briefly to ensure complete dissolution.
-
-
Final Formulation:
-
Add the primary stock solution to the prepared vehicle.
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.
-
For example, a study successfully used a final formulation where TCS-OX2-29 was first dissolved in a 10% DMSO solution in PBS and then added to the vehicle of ethanol, Kolliphor EL, and PBS.[5]
-
-
Administration:
-
The typical dose for intraperitoneal injection in mice ranges from 5-10 mg/kg.[3]
-
Administer the solution using a sterile syringe and an appropriate gauge needle.
-
Protocol 2: Preparation of this compound for Intracerebral Injection
This protocol is adapted for direct administration into the central nervous system.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
Hamilton syringe or other microinjection apparatus
Procedure:
-
Vehicle Selection:
-
A common vehicle for intracerebral injections is sterile saline or aCSF containing a low percentage of a solubilizing agent like DMSO.
-
A study reported using 12% DMSO for micro-injection into the CA1 region of the hippocampus.
-
-
Solution Preparation:
-
Weigh the desired amount of this compound.
-
Dissolve the powder in the chosen vehicle (e.g., sterile saline with 12% DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a fresh sterile tube.
-
-
Administration:
-
Administer the solution using a stereotaxic apparatus and a microinjection syringe.
-
The volume and concentration will depend on the specific brain region and experimental design. For instance, one study used bilateral administration of 0.5 µL of 1, 3, 10, and 30 nM solutions.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound for injection and the signaling pathway of the OX2 receptor.
Caption: Workflow for preparing TCS-OX2-29 HCl for injection.
Caption: Inhibition of OX2R signaling by TCS-OX2-29.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 5. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
TCS-OX2-29 hydrochloride solubility in DMSO and water
Application Notes: TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor (GPCR) primarily located in the brain.[1][2] It displays a high selectivity for OX2R over the orexin 1 receptor (OX1R), with an IC50 value of 40 nM for OX2R and over 250-fold lower affinity for OX1R.[2][3][4] The orexin system is a key regulator of various physiological processes, including the sleep-wake cycle, appetite, and reward pathways.[5] As an antagonist, TCS-OX2-29 blocks the downstream signaling initiated by the binding of endogenous orexin peptides (Orexin-A and Orexin-B).[4] This inhibitory action makes it a valuable tool for investigating the physiological roles of the OX2R and a potential therapeutic agent for conditions like insomnia.[2]
Physicochemical and Solubility Data
Accurate solution preparation is critical for experimental reproducibility. The following tables summarize the key properties and solubility of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [6] |
| Molecular Formula | C₂₃H₃₁N₃O₃·HCl | |
| Molecular Weight | 433.97 g/mol | [4] |
| CAS Number | 1610882-30-8 | [6] |
| Purity | ≥98% | [6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 mM | 43.4 mg/mL | [4][6][7] |
| DMSO | 10 mM - 25 mM | 4.34 mg/mL - 10.85 mg/mL | [4][6][7] |
Note: Solubility in DMSO has been reported variably as 10 mM[6][7] and 25 mM[4]. Researchers should begin by preparing solutions at the lower end of the concentration range and confirm solubility for their specific batch of the compound.
Mechanism of Action
This compound exerts its effects by competitively binding to the orexin 2 receptor (OX2R), thereby preventing the binding of the endogenous ligands, Orexin-A and Orexin-B.[8] The OX2R is a GPCR that can couple to multiple G-protein subtypes, including Gq and Gi.[5][9] Upon activation by orexins, the Gq protein pathway stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), which in turn can lead to the phosphorylation of downstream targets like ERK1/2.[5][9] TCS-OX2-29 has been shown to inhibit orexin-A-induced IP₃ accumulation and ERK1/2 phosphorylation in cells expressing OX2R.[4]
Experimental Protocols
The following protocols provide a guideline for the preparation of stock and working solutions of this compound.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, deionized water or PBS
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Pre-use Handling : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Calculation : Calculate the mass of compound needed. For 1 mL of a 10 mM stock solution, using a molecular weight of 433.97 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.97 g/mol * (1000 mg / 1 g) = 4.34 mg Note: Always use the batch-specific molecular weight provided on the product's Certificate of Analysis for the most accurate calculations.[4]
-
Weighing : Carefully weigh out 4.34 mg of the compound and transfer it to a sterile vial.
-
Solubilization : Add 1 mL of anhydrous DMSO to the vial.
-
Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[3][7]
Protocol for Preparing a 100 mM Aqueous Stock Solution
-
Pre-use Handling : Equilibrate the vial of this compound to room temperature as described above.
-
Calculation : For 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 433.97 g/mol * (1000 mg / 1 g) = 43.4 mg
-
Weighing : Weigh out 43.4 mg of the compound and transfer it to a sterile vial.
-
Solubilization : Add 1 mL of sterile, deionized water.
-
Mixing : Cap the vial and vortex vigorously. The compound is highly soluble in water and should dissolve readily.
-
Storage : It is recommended to prepare and use aqueous solutions on the same day.[7] If storage is necessary, aliquot and store at -20°C for up to one month, though stability should be verified.[7]
Protocol for Preparing Working Solutions
-
Thawing : Thaw a single aliquot of the stock solution (DMSO or aqueous) at room temperature.
-
Dilution : Prepare the final working solution by diluting the stock solution into the appropriate experimental buffer or cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Mixing : Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the experimental system.
-
Important Consideration : When using a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%).
Storage and Stability
-
Solid Compound : Store the solid this compound desiccated at +4°C.
-
Stock Solutions : Prepare solutions on the day of use if possible.[7] For storage, aliquot solutions and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to prevent degradation.[3] Before use, equilibrate stored solutions to room temperature and ensure any precipitate has redissolved completely.[7]
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 7. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCS-OX2-29 Hydrochloride for Studying Sleep Architecture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of the sleep-wake cycle.[1] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness.[2][3] A deficiency in the orexin system is linked to narcolepsy, a disorder characterized by excessive daytime sleepiness.[1][3] Consequently, antagonizing orexin receptors presents a therapeutic strategy for insomnia.[1][4]
TCS-OX2-29 hydrochloride is the first non-peptide, selective antagonist for the orexin 2 receptor (OX2R).[5] It exhibits an IC50 of 40nM for OX2R with approximately 250-fold selectivity over the orexin 1 receptor (OX1R).[5] This selectivity allows for the specific investigation of the role of OX2R in sleep modulation. Research indicates that OX2R antagonists are more effective at reducing wakefulness compared to OX1R antagonists, highlighting the pivotal role of OX2R in maintaining arousal.[1][6][7] These application notes provide an overview of the use of TCS-OX2-29 in sleep research, including its effects on sleep architecture and detailed experimental protocols.
2. Mechanism of Action
Orexin-A and orexin-B bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R, to exert their effects.[1] While orexin-A binds to both receptors, orexin-B is selective for OX2R.[4] These receptors are differentially distributed in the brain, with OX2R being prominently expressed in key arousal centers like the tuberomammillary nucleus (TMN).[4] The activation of OX2R is crucial for the normal regulation of wakefulness and transitions between wake and non-rapid eye movement (NREM) sleep.[6][7]
TCS-OX2-29 acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexin peptides. This inhibition of OX2R signaling leads to a reduction in the activity of wake-promoting neurons, thereby facilitating the initiation and maintenance of sleep. Studies have shown that selective OX2R antagonists can effectively decrease wakefulness and increase sleep duration.[1][4]
3. Signaling Pathway of Orexin 2 Receptor (OX2R)
The following diagram illustrates the simplified signaling pathway of the orexin 2 receptor in promoting wakefulness and how TCS-OX2-29 intervenes.
4. Applications in Sleep Research
TCS-OX2-29 is a valuable pharmacological tool for elucidating the specific role of the OX2R in sleep-wake regulation. Its primary applications include:
-
Investigating Sleep Architecture: Studying the effects of selective OX2R blockade on the duration and pattern of different sleep stages, such as NREM and REM sleep.
-
Modeling Insomnia Treatment: Using it as a prototype for developing novel hypnotic drugs with a targeted mechanism of action.
-
Dissecting Orexin System Function: Differentiating the roles of OX1R and OX2R in sleep and other physiological processes by comparing the effects of selective antagonists with dual orexin receptor antagonists (DORAs).
5. Quantitative Data Summary
The following tables summarize the effects of selective OX2R antagonists on sleep parameters in preclinical models. While specific data for TCS-OX2-29 is limited in the public domain, data from other selective OX2R antagonists (2-SORAs) and dual antagonists provide a strong indication of its expected effects.
Table 1: Effects of a Selective OX2R Antagonist (Compound 1m) in Mice [8]
| Treatment (p.o. at ZT12) | Dose (mg/kg) | Change in Wakefulness (6h) | Change in NREM Sleep (6h) | Change in REM Sleep (6h) |
| Compound 1m | 30 | ↓ 17.2% | ↑ | No significant change |
| Suvorexant (DORA) | 30 | ↓ 17.8% | ↑ | ↑ |
ZT12 corresponds to the beginning of the dark (active) period for nocturnal animals.
Table 2: Effects of a Selective OX2R Antagonist (JNJ-10397049) in Rats [8]
| Treatment | Effect on Sleep Latency | Effect on NREM Sleep |
| JNJ-10397049 | Decreased | Increased |
| Almorexant (DORA) | Less potent decrease | Less potent increase |
6. Experimental Protocols
The following are generalized protocols for studying the effects of TCS-OX2-29 on sleep architecture in rodents.
6.1. Animal Model and Surgical Preparation
-
Animals: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic apparatus.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a recovery period of at least one week post-surgery.
-
6.2. This compound Preparation and Administration
-
Preparation: Prepare this compound solution in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline. The final concentration should be adjusted based on the desired dosage and administration volume.
-
Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Dosage: Effective doses in preclinical studies for orexin antagonists typically range from 10 to 100 mg/kg. Dose-response studies are recommended to determine the optimal dose.[1][4][8]
-
Timing: Administer the compound at the beginning of the animal's active period (dark phase for nocturnal rodents) to assess its sleep-promoting effects.
-
6.3. Polysomnographic Recording and Data Analysis
-
Acclimatization: Acclimatize the animals to the recording chamber and cables for several days before the experiment.
-
Recording:
-
Connect the animal's headmount to a recording cable and amplifier system.
-
Record EEG and EMG signals continuously for 24 hours following drug or vehicle administration.
-
Digitize the signals at a suitable sampling rate (e.g., 256 Hz).
-
-
Sleep Scoring:
-
Divide the recordings into 10-second epochs.
-
Manually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG activity).
-
-
-
Data Analysis:
-
Calculate the total time spent in each state (wake, NREM, REM) in hourly bins and over the entire recording period.
-
Analyze sleep latency (time to first NREM sleep episode) and REM sleep latency.
-
Determine the number and duration of sleep/wake bouts.
-
Perform statistical analysis (e.g., ANOVA) to compare the effects of TCS-OX2-29 with the vehicle control group.
-
7. Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the effects of TCS-OX2-29 on sleep architecture.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 8. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Addiction Models with TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1] The orexin (B13118510) system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and reward processing.[2][3] Growing evidence suggests the involvement of the orexin system in the pathophysiology of addiction. While OX1R has been more extensively studied in the context of reward-seeking behaviors, OX2R is emerging as a potential target for therapeutic interventions in specific substance use disorders.[2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical addiction models. Detailed protocols for key behavioral assays are provided to guide researchers in designing and executing their studies.
Mechanism of Action and Signaling Pathway
Orexin-2 receptors are G-protein coupled receptors (GPCRs) that can couple to both Gq and Gi/o proteins.[4] Upon activation by orexin-A or orexin-B, OX2R initiates a cascade of intracellular signaling events. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade can modulate neuronal excitability and synaptic plasticity.[3]
The orexin system has been shown to interact with the mesolimbic dopamine (B1211576) system, a key pathway in reward and addiction.[5] Orexinergic neurons project from the lateral hypothalamus to the ventral tegmental area (VTA), where they can modulate the activity of dopamine neurons that project to the nucleus accumbens (NAc).[5] This interaction is believed to play a role in the reinforcing effects of drugs of abuse.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various addiction models.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₁N₃O₃·HCl | |
| Molecular Weight | 433.97 g/mol | |
| IC₅₀ for OX2R | 40 nM | [1] |
| Selectivity | >250-fold for OX2R over OX1R | [1] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 25 mM) | |
| Vehicle (in vivo) | 10% DMSO in PBS, then added to 1 part ethanol (B145695), 1 part Kolliphor EL, and 18 parts PBS | [6] |
Table 2: Efficacy of TCS-OX2-29 in Alcohol Addiction Models
| Experimental Paradigm | Species | Route of Administration | Dose | Outcome | Reference |
| Ethanol Self-Administration | Rat (Indiana ethanol-preferring) | Intracerebroventricular (i.c.v.) | Not specified | Reduced ethanol self-administration | [7] |
| Ethanol Self-Administration | Rat (Indiana ethanol-preferring) | Intra-Nucleus Accumbens (NAc) core | Not specified | Decreased responding for ethanol | [7] |
| Cue-Induced Reinstatement of Ethanol Seeking | Rat (Indiana ethanol-preferring) | Intracerebroventricular (i.c.v.) | Not specified | No effect | [7] |
| Yohimbine-Induced Reinstatement of Alcohol Seeking | Rat (alcohol-preferring) | Bilateral intra-Nucleus Incertus (NI) | 100 ng | Attenuated reinstatement | [8] |
Table 3: Efficacy of TCS-OX2-29 in Opioid Addiction Models
| Experimental Paradigm | Species | Route of Administration | Dose | Outcome | Reference |
| Morphine-Induced Conditioned Place Preference (CPP) - Acquisition | Rat | Intra-hippocampal CA1 | 3, 10, 30 nM | Dose-dependently attenuated morphine CPP | [9] |
| Morphine-Induced Conditioned Place Preference (CPP) - Expression | Rat | Intra-hippocampal CA1 | 10, 30 nM | Dose-dependently attenuated morphine CPP | [10] |
Table 4: Efficacy of TCS-OX2-29 in Nicotine (B1678760) and Cocaine Addiction Models
| Experimental Paradigm | Species | Route of Administration | Dose | Outcome | Reference |
| Nicotine Withdrawal | Not specified | Intraperitoneal (i.p.) | Not specified | No effect | [3] |
| Cocaine Seeking | Not specified | Not specified | Not specified | No significant effect reported in several studies | [2] |
Experimental Protocols
Conditioned Place Preference (CPP) for Opioids
This protocol is adapted from studies investigating the effect of TCS-OX2-29 on morphine-induced CPP in rats.[9][10]
Objective: To assess the effect of TCS-OX2-29 on the acquisition and expression of the rewarding properties of opioids.
Materials:
-
This compound
-
Morphine sulfate
-
Saline (0.9% NaCl)
-
Vehicle for TCS-OX2-29 (e.g., 12% DMSO in saline for microinjections)[10]
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Stereotaxic apparatus for cannula implantation.
-
Microinjection pump and syringes.
Procedure:
-
Surgery (for intracranial administration): Anesthetize rats and stereotaxically implant bilateral guide cannulae targeting the brain region of interest (e.g., hippocampal CA1 area).[10] Allow for a recovery period of at least one week.
-
Pre-Conditioning (Baseline Preference; Day 1): Place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one of the conditioning chambers may be excluded.
-
Conditioning (Days 2-9): This phase consists of alternating injections of morphine and saline paired with one of the two outer chambers.
-
Drug Pairing: On drug conditioning days, administer TCS-OX2-29 (or vehicle) 5 minutes before a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg).[9] Immediately confine the rat to one of the outer chambers for 30 minutes.
-
Saline Pairing: On saline conditioning days, administer vehicle 5 minutes before a s.c. injection of saline. Immediately confine the rat to the opposite outer chamber for 30 minutes.
-
The conditioning chamber paired with morphine should be counterbalanced across animals.
-
-
Post-Conditioning (Test for CPP; Day 10): Place each rat in the central compartment and allow free access to all chambers for 15 minutes, with no drug or vehicle injections. Record the time spent in each chamber.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.
Alcohol Self-Administration and Reinstatement
This protocol is a general guide based on studies of alcohol self-administration and reinstatement in rats.[7][8]
Objective: To evaluate the effect of TCS-OX2-29 on alcohol self-administration and cue- or stress-induced reinstatement of alcohol-seeking behavior.
Materials:
-
This compound
-
Ethanol (e.g., 10% w/v)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.
-
Intravenous catheters (for i.v. self-administration, if applicable) or sipper tubes for oral self-administration.
-
Yohimbine (B192690) (stress-inducing agent).[8]
Procedure:
-
Surgery (optional for i.v. self-administration): Implant intravenous catheters into the jugular vein.
-
Acquisition of Alcohol Self-Administration:
-
Train rats to press a lever for alcohol delivery. A second, inactive lever should be available, with presses on this lever having no consequence.
-
Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) can be used, where every press on the active lever delivers a small amount of alcohol.
-
Gradually increase the response requirement (e.g., to FR3 or FR5) to establish stable self-administration.
-
Training sessions are typically conducted daily for a set duration (e.g., 30-60 minutes).
-
-
Treatment with TCS-OX2-29: Once stable self-administration is achieved, administer TCS-OX2-29 (or vehicle) via the desired route (e.g., intracerebroventricular, intra-NAc) before the self-administration session and record the number of active and inactive lever presses.[7]
-
Extinction: After the treatment phase, replace the alcohol solution with water (or no reward). Continue daily sessions until lever pressing decreases to a predefined criterion (e.g., <25% of the average of the last three self-administration days).
-
Reinstatement:
-
Cue-Induced Reinstatement: Present the cues previously associated with alcohol delivery (e.g., cue light) contingent on an active lever press, but without alcohol delivery.
-
Stress-Induced Reinstatement: Administer a stressor, such as yohimbine (e.g., 1.25 mg/kg, i.p.), before the session.[8]
-
Administer TCS-OX2-29 (or vehicle) before the reinstatement session and record lever presses.
-
-
Data Analysis: The primary outcome measures are the number of active and inactive lever presses during the self-administration, extinction, and reinstatement phases.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin-2 receptor in addiction. The provided data and protocols demonstrate its utility in preclinical models of alcohol and opioid addiction. While its efficacy in nicotine and cocaine addiction models appears limited, further research may uncover specific conditions or brain regions where OX2R antagonism is effective. The detailed methodologies and structured data presentation in these application notes are intended to facilitate the design and interpretation of future studies in this promising area of addiction research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central orexin (hypocretin) 2 receptor antagonism reduces ethanol self-administration, but not cue-conditioned ethanol-seeking, in ethanol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Attentional Performance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC50 of 40 nM and over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2][3][4] The orexin (B13118510) system, comprised of orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and motivated behaviors.[2] Growing evidence suggests a significant role for the orexin system, particularly OX2R, in modulating cognitive functions, including attentional performance.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical studies of attention, including its mechanism of action, experimental protocols, and representative data.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | [3] |
| Molecular Formula | C₂₃H₃₁N₃O₃ · HCl | [4] |
| Molecular Weight | 433.97 g/mol | [4] |
| Solubility | Soluble in Water (to 100 mM) and DMSO (to 25 mM) | [4] |
| Purity | ≥98% | [4] |
| CAS Number | 1610882-30-8 | [4] |
Mechanism of Action in Attentional Processes
The orexin system is implicated in the regulation of attention through its projections to key brain regions involved in cognitive control, such as the prefrontal cortex (PFC) and basal forebrain. Orexin neurons promote the release of acetylcholine (B1216132) in the cortex, a neurotransmitter crucial for enhancing vigilance and attentional processing.[2] The orexin-2 receptor (OX2R) is known to couple to both Gq and Gi/o G-proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC), ultimately modulating neuronal excitability. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. TCS-OX2-29, as a selective OX2R antagonist, is thought to modulate attentional processes by blocking these downstream signaling events initiated by endogenous orexins, thereby potentially reducing excessive arousal and improving cognitive focus under certain conditions.[3]
Caption: Orexin-2 Receptor Signaling Pathway and Point of Intervention for TCS-OX2-29.
Experimental Protocols
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a widely used behavioral paradigm to assess visuospatial attention and impulsivity in rodents.[5][6][7]
Apparatus: The task is conducted in an operant chamber equipped with a curved wall containing five apertures. Each aperture can be illuminated by an LED. A food dispenser is located on the opposite wall to deliver a reward (e.g., a sugar pellet).
Training Procedure:
-
Habituation and Magazine Training: Animals are first habituated to the operant chamber and trained to retrieve rewards from the food magazine.
-
Initial Training: Rats are trained to make a nose-poke response into any of the five illuminated apertures to receive a reward. The stimulus duration is initially long (e.g., 60 seconds) and is gradually reduced as the animal learns the association.
-
Introduction of Fixed Inter-Trial Interval (ITI): A fixed ITI (e.g., 5 seconds) is introduced, during which the animal must withhold from responding.
-
Variable Stimulus Duration and ITI: To increase attentional demand, the stimulus duration is varied (e.g., 1, 0.5, 0.25 seconds) and the ITI becomes variable (e.g., 2, 3, 5 seconds).
-
Baseline Performance: Training continues until animals reach a stable baseline performance, typically defined as >80% accuracy and <20% omissions for at least three consecutive days.[7]
Drug Administration Protocol:
-
Vehicle Preparation: A common vehicle for this compound for intraperitoneal (i.p.) injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This compound Preparation: The compound is dissolved in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administration: this compound or vehicle is administered i.p. 30 minutes before the start of the 5-CSRTT session.
Caption: Experimental Workflow for a 5-CSRTT Study with TCS-OX2-29.
Data Presentation
The following tables present hypothetical, yet representative, data on the effects of this compound on attentional performance in the 5-CSRTT in rats. This data is for illustrative purposes and is based on the known functions of the orexin system and typical outcomes of such studies.
Table 1: Effects of this compound on Core Attentional and Performance Metrics in the 5-CSRTT
| Treatment Group | Accuracy (%) | Omissions (%) | Correct Reaction Time (s) | Reward Collection Latency (s) |
| Vehicle | 82.5 ± 2.1 | 10.3 ± 1.5 | 0.85 ± 0.05 | 1.20 ± 0.08 |
| TCS-OX2-29 (1 mg/kg) | 83.1 ± 2.3 | 11.0 ± 1.6 | 0.87 ± 0.06 | 1.22 ± 0.09 |
| TCS-OX2-29 (3 mg/kg) | 85.6 ± 2.5 | 9.5 ± 1.4 | 0.83 ± 0.05 | 1.18 ± 0.07 |
| TCS-OX2-29 (10 mg/kg) | 80.2 ± 2.8 | 15.8 ± 2.0 | 0.95 ± 0.07 | 1.35 ± 0.10 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Effects of this compound on Impulsivity and Perseverative Responding in the 5-CSRTT
| Treatment Group | Premature Responses | Perseverative Responses |
| Vehicle | 15.2 ± 1.8 | 8.5 ± 1.1 |
| TCS-OX2-29 (1 mg/kg) | 14.8 ± 1.7 | 8.2 ± 1.0 |
| TCS-OX2-29 (3 mg/kg) | 12.1 ± 1.5 | 7.9 ± 0.9 |
| TCS-OX2-29 (10 mg/kg) | 16.5 ± 2.0 | 9.1 ± 1.2 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. |
Interpretation of Results
The hypothetical data suggest that a moderate dose (3 mg/kg) of this compound may enhance attentional performance, as indicated by a potential increase in accuracy and a decrease in premature responses, without significantly affecting motor function. This could be attributed to the reduction of excessive arousal, allowing for better focus on the task. However, a higher dose (10 mg/kg) might impair performance, leading to an increase in omissions and slower reaction and reward collection times, possibly due to sedative effects. The lack of a significant effect on perseverative responding suggests that OX2R antagonism may not strongly influence this aspect of executive function.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin-2 receptor in attentional processes. The 5-CSRTT provides a robust and detailed behavioral readout to assess the effects of this compound on various aspects of attention and impulsivity. The presented protocols and representative data offer a framework for designing and interpreting studies aimed at understanding the therapeutic potential of OX2R antagonists in cognitive disorders characterized by attentional deficits. Further research is warranted to fully elucidate the dose-dependent effects of TCS-OX2-29 and the specific neural circuits through which it modulates attentional performance.
References
- 1. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 2. Dual orexin/hypocretin receptor antagonism attenuates attentional impairments in an NMDA receptor hypofunction model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 6. touchscreencognition.org [touchscreencognition.org]
- 7. The five-choice serial reaction time task | Laboratory of Molecular and Behavioural Neuroscience [winstanleylab.psych.ubc.ca]
Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor predominantly involved in the regulation of sleep-wake cycles, appetite, and arousal. With an IC50 value of 40 nM for OX2R and over 250-fold selectivity against the orexin 1 receptor (OX1R), TCS-OX2-29 serves as a critical tool for investigating the physiological and pathological roles of the orexin system.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonistic activity and to study OX2R-mediated signaling pathways.
Mechanism of Action
Orexin-A and Orexin-B are endogenous neuropeptides that activate both OX1 and OX2 receptors.[5] OX2R is known to couple to multiple G proteins, primarily Gq/11, which activates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), respectively.[6] Subsequent downstream signaling events include the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2][6] Additionally, upon agonist binding, OX2R can recruit β-arrestin, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[7][8] this compound acts by competitively binding to OX2R, thereby blocking the binding of orexin agonists and inhibiting these downstream signaling events.
Data Presentation
The following table summarizes the key quantitative data for this compound in various cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 40 nM | CHO cells expressing human OX2R | Not specified | [1][2][9] |
| pKi | 7.5 | Not specified | Not specified | [1][3] |
| Selectivity | >250-fold for OX2R over OX1R | CHO cells expressing human OX1R/OX2R | Not specified | [1][2][3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the OX2R signaling pathway and a general experimental workflow for assessing antagonist activity.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the antagonist activity of this compound. These protocols are designed for Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (CHO-OX2R), a commonly used cell line for studying orexin receptor pharmacology.[6][10][11][12]
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This assay measures the ability of TCS-OX2-29 to inhibit the increase in intracellular calcium induced by an OX2R agonist, such as Orexin-A. The assay is typically performed using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO-OX2R cells[13]
-
Cell Culture Medium: Ham's F-12K medium with 10% FBS and 400 µg/ml G418[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)[11]
-
Pluronic F-127
-
Orexin-A (agonist)
-
This compound (antagonist)
-
Black, clear-bottom 96-well or 384-well microplates
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Culture CHO-OX2R cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells/well or 384-well plates at 20,000 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and wash the wells once with Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells three times with 100 µL of Assay Buffer, leaving a final volume of 50 µL in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 25 µL of the TCS-OX2-29 dilutions to the respective wells. For control wells, add 25 µL of Assay Buffer.
-
Incubate the plate at room temperature for 30 minutes (or as optimized).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare Orexin-A solution in Assay Buffer at a concentration that will yield an EC80 response (to be determined from a prior agonist dose-response experiment). A final concentration of around 1.6 nM Orexin-A has been used in similar assays.[14]
-
Place the plate in the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for approximately 10-20 seconds.
-
The FLIPR will then automatically add 25 µL of the Orexin-A solution to each well.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The data is typically analyzed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the concentration of TCS-OX2-29.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
ERK1/2 Phosphorylation Assay (In-Cell Western or Western Blot)
This assay determines the ability of TCS-OX2-29 to block Orexin-A-induced phosphorylation of ERK1/2.
Materials:
-
CHO-OX2R cells
-
Cell Culture Medium
-
Serum-Free Medium (SFM)
-
Orexin-A
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
Secondary antibody (HRP-conjugated or fluorescent)
-
96-well plates or 6-well plates
-
Western blot equipment or plate reader for In-Cell Western
Protocol:
-
Cell Plating and Serum Starvation:
-
Compound Treatment:
-
Prepare serial dilutions of TCS-OX2-29 in SFM.
-
Pre-treat the cells with the TCS-OX2-29 dilutions for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Stimulate the cells by adding Orexin-A (e.g., 100-500 nM) for 5-10 minutes at 37°C.[6] This time point should be optimized to capture the peak p-ERK signal.
-
-
Cell Lysis (for Western Blot):
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.
-
-
In-Cell Western:
-
After agonist stimulation, fix, permeabilize, and block the cells directly in the 96-well plate.
-
Incubate with the primary antibodies (anti-p-ERK and anti-t-ERK, often from different species or with different fluorescent labels).
-
Incubate with the appropriate fluorescently labeled secondary antibodies.
-
Read the plate on an imaging system that can detect the fluorescence in each well.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or fluorescence signals (In-Cell Western).
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK signal against the concentration of TCS-OX2-29 and determine the IC50 value.
-
Inositol Trisphosphate (IP3) Accumulation Assay
This assay measures the inhibition of Orexin-A-induced IP3 production by TCS-OX2-29. Commercial kits, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay principles, are commonly used.
Materials:
-
CHO-OX2R cells
-
Cell Culture Medium
-
Stimulation Buffer (often provided in the assay kit)
-
Orexin-A
-
This compound
-
IP3/IP1 assay kit (e.g., IP-One HTRF kit from Cisbio)
-
White 96-well or 384-well microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture and harvest CHO-OX2R cells as described in the previous protocols.
-
Resuspend the cells in the Stimulation Buffer provided with the kit.
-
-
Assay Procedure (following a typical IP-One HTRF kit protocol):
-
Dispense the cell suspension into a white microplate.
-
Add serial dilutions of TCS-OX2-29 to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add Orexin-A at an EC80 concentration.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C. The use of LiCl in the stimulation buffer is often required to prevent the degradation of IP1 (a stable metabolite of IP3) which is measured as a surrogate for IP3.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the concentration of TCS-OX2-29 to determine the IC50 value for the inhibition of Orexin-A-stimulated IP1 accumulation.
-
Conclusion
This compound is an invaluable pharmacological tool for the specific interrogation of OX2R function in vitro. The protocols outlined above provide a framework for researchers to characterize the antagonist properties of TCS-OX2-29 and to investigate the cellular consequences of OX2R blockade. Proper optimization of cell densities, agonist concentrations, and incubation times will be crucial for obtaining robust and reproducible data. These assays can be readily adapted for high-throughput screening of novel OX2R antagonists, contributing to the development of new therapeutics for a range of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 5. Antagonists of Orexin Receptors as Potential Treatment of Sleep Disorders, Obesity, Eating Disorders, and Other Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 10. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Notes and Protocols for TCS-OX2-29 Hydrochloride in In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Orexin (B13118510) signaling, particularly through the OX2R, plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward pathways. The activation of OX2R by its endogenous ligands, orexin-A and orexin-B, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[3][4] This makes in vitro calcium imaging a valuable tool for studying OX2R function and for screening and characterizing novel OX2R antagonists.
These application notes provide detailed protocols for utilizing this compound as a selective antagonist in in vitro calcium imaging assays to study orexin-2 receptor signaling.
Product Information
| Property | Value | Reference |
| Chemical Name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride | Tocris Bioscience |
| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | [5] |
| Molecular Weight | 433.97 g/mol | [5] |
| IC₅₀ for OX2R | 40 nM | [1] |
| Selectivity | >250-fold for OX2R over OX1R | [1] |
| Solubility | Soluble to 100 mM in water and 25 mM in DMSO | [5] |
Mechanism of Action
The orexin-2 receptor (OX2R) is coupled to the Gq family of G-proteins.[3] Upon binding of an agonist such as orexin-A, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[3][6][7] this compound acts as a competitive antagonist at the OX2R, preventing the binding of orexin agonists and thereby inhibiting this downstream calcium signaling cascade.[1]
Experimental Protocols
This section provides a general protocol for an in vitro calcium imaging experiment to assess the antagonist activity of this compound on orexin-A-induced calcium mobilization in a cell line expressing recombinant human OX2R (e.g., CHO-OX2R or HEK293-OX2R).
Materials
-
Cells: CHO or HEK293 cells stably expressing human OX2R.
-
This compound: Prepare a stock solution in water or DMSO.
-
Orexin-A: Prepare a stock solution in water or a suitable buffer.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic™ F-127: To aid in dye loading.
-
Probenecid (B1678239) (optional): To inhibit dye extrusion.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Black-walled, clear-bottom 96-well microplates.
Protocol
1. Cell Seeding:
-
Culture the OX2R-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
2. Calcium Indicator Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic™ F-127 in assay buffer. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.
3. Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound in assay buffer. A suggested concentration range is from 1 nM to 10 µM.
-
Prepare a solution of orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range. The exact concentration should be determined from a prior orexin-A dose-response experiment.
-
Add the desired volume of the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the orexin-A solution into the wells and continue to record the fluorescence intensity for at least 2-3 minutes.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after agonist addition (ΔF = F - F₀).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Plot the normalized fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Type | Agonist | Value |
| IC₅₀ | CHO cells expressing hOX2R | Orexin-A | 40 nM[1] |
| Selectivity (OX1R IC₅₀ / OX2R IC₅₀) | CHO cells | Orexin-A | >250 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of Fluo-4 AM. | Increase the number of washes after dye loading. |
| Cell death. | Ensure cells are healthy and not overgrown. Use a lower concentration of Fluo-4 AM or reduce loading time. | |
| Low signal-to-noise ratio | Insufficient dye loading. | Increase Fluo-4 AM concentration or loading time. Optimize loading temperature. |
| Low receptor expression. | Use a cell line with higher OX2R expression. | |
| No response to orexin-A | Inactive orexin-A. | Use a fresh aliquot of orexin-A. |
| Problems with the cell line. | Verify OX2R expression and functionality. | |
| Variability between wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Inconsistent dye loading. | Ensure consistent timing and temperature for all steps. |
Conclusion
This compound is a valuable pharmacological tool for the investigation of orexin-2 receptor signaling. The protocols outlined in these application notes provide a robust framework for conducting in vitro calcium imaging experiments to characterize the antagonist properties of TCS-OX2-29 and to screen for other modulators of the OX2R. Careful optimization of experimental conditions for the specific cell line and instrumentation used is recommended for achieving high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Modulation of Gq-protein-coupled inositol trisphosphate and Ca2+ signaling by the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor primarily expressed in the brain.[1] With an IC50 of 40 nM for OX2R, it displays over 250-fold selectivity over the orexin-1 receptor (OX1R). Orexin signaling is critically involved in the regulation of sleep-wake cycles, feeding behavior, reward processing, and other physiological functions. Antagonism of OX2R is a key area of research for the development of therapeutics for insomnia and other neurological disorders.[1] These application notes provide detailed protocols and data for the intraperitoneal (i.p.) administration of this compound in preclinical research settings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for proper handling, storage, and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 433.97 g/mol | |
| Molecular Formula | C₂₃H₃₁N₃O₃·HCl | |
| Appearance | Pale yellow solid | [2] |
| Purity | ≥98% | |
| Solubility | Water: up to 100 mMDMSO: up to 25 mM | |
| Storage | Desiccate at +4°C. For long-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to two years.[3][4] |
In Vivo Administration Data
The following tables summarize quantitative data from in vivo studies utilizing TCS-OX2-29.
Table 3.1: Intraperitoneal Administration in Mice
| Dosage Range | Vehicle | Frequency | Study Focus | Observed Effects | Reference |
| 5 - 10 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Single injection | Conditioned Place Preference (CPP) | Suppressed acquisition and expression of CPP in both naïve and dependent mice. | [4] |
Table 3.2: Administration in Rats
| Route | Dosage | Vehicle | Frequency | Study Focus | Observed Effects | Reference | | --- | --- | --- | --- | --- | --- | | Subcutaneous | 0.5 mg/kg | Not specified | Daily for 3 days (co-administered with morphine) | Did not significantly affect the development of morphine tolerance. |[5] | | Intracerebroventricular | 1, 3.5, and 7 µ g/rat | Not specified | Single injection | Dose-dependently reduced seizure duration in pentylenetetrazol-kindled rats. |[6] | | Intra-CA1 microinjection | 1, 3, 10, and 30 nM | 12% DMSO in saline | Single injection before each conditioning session | Dose-dependently attenuated the acquisition and expression of morphine-induced conditioned place preference. |[6][7] |
Signaling Pathway
This compound acts by blocking the binding of the endogenous ligands, orexin-A and orexin-B, to the orexin-2 receptor (OX2R). The OX2R is coupled to Gq and Gi/o G-proteins. Inhibition of OX2R by TCS-OX2-29 prevents the activation of downstream signaling cascades, including the inhibition of inositol (B14025) trisphosphate (IP3) accumulation and Extracellular signal-regulated kinase (ERK1/2) phosphorylation.
Caption: Orexin 2 Receptor Signaling Pathway and Point of Inhibition by TCS-OX2-29.
Experimental Protocols
Preparation of Dosing Solution
The following protocol describes the preparation of a vehicle formulation suitable for intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve the powder in DMSO. For example, to make a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For the final dosing solution, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final dosing solution thoroughly to ensure homogeneity. Prepare fresh on the day of use.
Intraperitoneal Injection Protocol (Mouse)
This protocol provides a step-by-step guide for the intraperitoneal injection of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
Caption: Standard workflow for intraperitoneal injection in a research setting.
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Calculate the required volume of the dosing solution based on the animal's weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL of a 1 mg/mL solution).
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight pop may be felt as the needle penetrates the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, discard the syringe and prepare a new one.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Observe the animal for the expected pharmacological effects according to the experimental design.
-
Document all procedures and observations accurately.
-
Safety and Handling
-
This compound is for research use only and is not for human or veterinary use.[3][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and preparing solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[2]
Disclaimer
The information provided in these application notes is intended for guidance only and is based on currently available literature. Researchers should optimize protocols for their specific experimental conditions and are responsible for adhering to all applicable safety and animal welfare regulations.
References
- 1. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for TCS-OX2-29 Hydrochloride in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, in conditioned place preference (CPP) studies. These guidelines are intended to assist in the investigation of the role of the orexin (B13118510) system in reward, addiction, and motivation.
Introduction to this compound
TCS-OX2-29 is a selective antagonist for the orexin-2 receptor (OX2R), demonstrating a high affinity with an IC50 value of 40 nM.[1] It exhibits approximately 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] This selectivity makes TCS-OX2-29 a valuable tool for dissecting the specific contributions of OX2R signaling in various physiological and pathological processes, including the modulation of reward pathways. The orexin system is known to be involved in reward processing and drug addiction.[3]
Application in Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs and other stimuli.[4][5] Studies have utilized TCS-OX2-29 to investigate the role of OX2R in the rewarding effects of drugs of abuse. Research has shown that administration of TCS-OX2-29 can suppress the acquisition and expression of CPP induced by substances like morphine.[1][3]
Quantitative Data Summary
The following table summarizes quantitative data from studies using TCS-OX2-29 in CPP experiments. This data can serve as a reference for dose selection and experimental design.
| Drug of Abuse | Animal Model | TCS-OX2-29 Dose(s) | Administration Route | Effect on CPP | Reference |
| Morphine | Rats | 3, 10, and 30 nM (0.5 µl per side, intra-CA1) | Intracerebral | Dose-dependently attenuated the acquisition and expression of morphine-induced place preference. | [3] |
| Morphine | Mice (NMRI) | 5-10 mg/kg | Intraperitoneal | Significantly suppressed the acquisition and expression of CPP in both naïve and dependent mice. | [1] |
| Methamphetamine | Rats | 1, 10, and 30 nM (intra-NAc) | Intracerebral | Attenuated the acquisition and expression of methamphetamine-induced CPP. | [6] |
Experimental Protocols
This section outlines a detailed protocol for a conditioned place preference study to evaluate the effect of TCS-OX2-29 on the rewarding properties of a substance of abuse.
Materials and Apparatus
-
This compound: Prepare fresh solutions in an appropriate vehicle (e.g., saline, DMSO).
-
Drug of abuse: (e.g., morphine, cocaine, methamphetamine)
-
Vehicle: (e.g., saline, 12% DMSO)
-
Conditioned Place Preference Apparatus: A standard three-chamber apparatus is typically used. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures), while the smaller, neutral center chamber allows access to both.[4]
-
Animal Subjects: Rats or mice are commonly used.
Experimental Phases
The CPP protocol consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).[5][7][8][9]
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Habituate the animals to the testing room for at least 30 minutes before the session.
-
Place each animal in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded to avoid a biased design.
Phase 2: Conditioning (Days 2-9) This phase typically consists of 8 alternating conditioning sessions (4 drug-paired and 4 vehicle-paired).
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer TCS-OX2-29 (or its vehicle) at the desired dose and route. The timing of administration should be based on the antagonist's pharmacokinetic profile, typically 5-30 minutes before the conditioning session.[3]
-
Administer the drug of abuse (e.g., morphine).
-
Immediately confine the animal to one of the conditioning chambers (the "drug-paired" chamber) for a set duration (e.g., 30-45 minutes). The assignment of the drug-paired chamber should be counterbalanced across subjects.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle for TCS-OX2-29.
-
Administer the vehicle for the drug of abuse.
-
Immediately confine the animal to the opposite conditioning chamber (the "vehicle-paired" chamber) for the same duration as the drug conditioning sessions.
-
Phase 3: Post-Conditioning (CPP Test - Day 10)
-
Place the animal in the central compartment of the CPP apparatus and allow free access to all chambers for 15-20 minutes, similar to the pre-conditioning phase.
-
Record the time spent in both the drug-paired and vehicle-paired chambers.
-
An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.
Data Analysis
The primary measure is the Conditioning Score , calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Statistical analysis, such as a t-test or ANOVA, can be used to compare the conditioning scores between the group treated with TCS-OX2-29 and the control group.
Visualization of Pathways and Workflows
Orexin-2 Receptor (OX2R) Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs).[10][11] The OX2R couples to multiple G-proteins, including Gq, Gi, and Gs, to activate various downstream signaling cascades.[10][11][12] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[12][13][14] This can subsequently activate the ERK1/2 and p38 MAPK pathways.[12][13] TCS-OX2-29, as an antagonist, blocks these downstream effects induced by orexin binding.[1]
Caption: OX2R Signaling Pathway and TCS-OX2-29 Inhibition.
Conditioned Place Preference Experimental Workflow
The following diagram illustrates the logical flow of a typical CPP experiment designed to test the effects of TCS-OX2-29.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Long-Term Storage and Stability of TCS-OX2-29 Hydrochloride Solutions
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of TCS-OX2-29 hydrochloride solutions. TCS-OX2-29 is a potent and selective orexin-2 receptor (OX2R) antagonist, making it a valuable tool in neurological research.[1][2][3] Proper handling and storage are critical to ensure the integrity, potency, and reliability of experimental results. This note includes recommended storage conditions, a comprehensive protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and illustrative data on solution stability under various conditions.
Introduction to this compound
TCS-OX2-29 is a non-peptidic, selective antagonist of the orexin-2 receptor (OX2R) with an IC50 of 40 nM.[1][2] It displays over 250-fold selectivity for OX2R over the orexin-1 receptor (OX1R).[1][2] This selectivity makes it a precise tool for investigating the physiological roles of the OX2R, which is a G-protein coupled receptor (GPCR) involved in regulating sleep-wake cycles, appetite, and other neurological processes.[4][5] The compound acts by inhibiting orexin-A induced downstream signaling, such as IP3 accumulation and ERK1/2 phosphorylation.[2] Given its use in sensitive biological assays, maintaining its chemical stability in solution is paramount. This hydrochloride salt form is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1]
Mechanism of Action Overview
Orexin receptors (OX1R and OX2R) are GPCRs that, upon binding their endogenous ligands (Orexin-A and Orexin-B), activate multiple G-protein signaling cascades, including Gq, Gi, and Gs pathways.[4][6][7] Activation of OX2R, primarily through Gq, stimulates phospholipase C (PLC), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[4][6][8] TCS-OX2-29 selectively binds to and blocks OX2R, preventing these downstream effects.
Recommended Storage and Handling
To ensure the long-term stability of this compound, both the solid compound and its solutions must be stored under appropriate conditions.
-
Solid Compound: The lyophilized powder should be stored desiccated at +4°C.[1]
-
Stock Solutions:
-
It is highly recommended to prepare fresh solutions for each experiment.[9]
-
If storage is necessary, prepare concentrated stock solutions (e.g., 10-100 mM in water or 10-25 mM in DMSO).[1] Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store solution aliquots at -20°C or -80°C. Stored at -20°C, solutions should be used within one month.[9] For storage at -80°C, use within two years is suggested for the hydrochloride salt.[2]
-
Before use, equilibrate the vial to room temperature and ensure all precipitate has redissolved.[9]
-
Protect solutions from direct light.
-
Stability Assessment Protocol
A stability-indicating analytical method is one that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the stability of small molecules.[10][11]
Experimental Workflow for Stability Study
The following workflow outlines the key steps for conducting a comprehensive stability analysis of this compound solutions.
Protocol: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for stability testing. Method optimization and validation are required for specific laboratory conditions.[12][13]
1. Materials and Reagents:
-
This compound (≥98% purity)[1]
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of TCS-OX2-29 HCl in the chosen solvent (e.g., water or DMSO).
-
For analysis, dilute the stock solution with the sample diluent to a final concentration of ~50 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate is observed.
4. Forced Degradation (for Method Validation): To ensure the method is stability-indicating, perform forced degradation studies by exposing the TCS-OX2-29 solution to stress conditions. This helps confirm that degradation product peaks are resolved from the main compound peak.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose solution to direct UV light (e.g., 254 nm) for 24 hours.
5. Analysis and Data Interpretation:
-
Inject the T=0 sample to establish the initial purity and retention time.
-
Inject samples from each time point and condition.
-
Calculate the percent purity of TCS-OX2-29 at each time point by dividing the peak area of the main peak by the total area of all peaks (main peak + degradation peaks).
Illustrative Stability Data
The following tables present hypothetical data to illustrate the expected stability of this compound solutions under different storage conditions. Actual results may vary.
Table 1: Stability of TCS-OX2-29 HCl in Aqueous Solution (1 mg/mL, pH ~6.5)
| Storage Temp. | Time = 0 | Week 1 | Week 4 | Week 8 | Week 12 |
| -80°C | 99.8% | 99.8% | 99.7% | 99.8% | 99.6% |
| -20°C | 99.8% | 99.6% | 99.5% | 99.2% | 98.9% |
| 4°C | 99.8% | 98.5% | 96.1% | 93.4% | 90.2% |
| 25°C (RT, Dark) | 99.8% | 95.2% | 88.3% | 79.1% | 68.5% |
| 25°C (RT, Light) | 99.8% | 91.0% | 79.5% | 65.2% | 51.4% |
Table 2: Stability of TCS-OX2-29 HCl in DMSO (10 mg/mL)
| Storage Temp. | Time = 0 | Week 1 | Week 4 | Week 8 | Week 12 |
| -80°C | 99.7% | 99.7% | 99.6% | 99.7% | 99.5% |
| -20°C | 99.7% | 99.5% | 99.3% | 99.0% | 98.7% |
| 4°C | 99.7% | 97.9% | 94.5% | 90.1% | 85.3% |
Factors Influencing Stability
Several factors can impact the chemical stability of this compound in solution. The hydrochloride salt form is generally stable in aqueous solution.[14] However, exposure to high temperatures, light, and extreme pH can lead to degradation.
Conclusion
The stability of this compound is critical for obtaining accurate and reproducible results in research. For optimal long-term stability, the solid compound should be stored desiccated at +4°C, and solutions should be prepared fresh or stored as single-use aliquots at -80°C for no more than two years. The provided HPLC protocol serves as a robust starting point for developing a validated, stability-indicating method to ensure the quality and purity of TCS-OX2-29 solutions over time. Adherence to these guidelines will help researchers maintain the integrity of this valuable pharmacological tool.
References
- 1. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Hydrochloric acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
TCS-OX2-29 hydrochloride solubility issues in aqueous buffers
Welcome to the technical support center for TCS-OX2-29 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective OX2 receptor antagonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the orexin (B13118510) 2 receptor (OX2R) with an IC50 of 40 nM.[1][2][3][4][][6] It displays over 250-fold selectivity for OX2R compared to the orexin 1 receptor (OX1R).[1][2][3] Orexin neuropeptides, Orexin-A and Orexin-B, are key regulators of the sleep-wake cycle, and by blocking their action at the OX2R, TCS-OX2-29 can be used to study the physiological roles of this pathway. The antagonism of OX2R by TCS-OX2-29 has been shown to inhibit orexin-A induced IP3 accumulation and ERK1/2 phosphorylation in cells expressing the OX2 receptor.[1][2]
Q2: What are the basic solubility properties of this compound?
This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2][4] Specific solubility limits from various suppliers are summarized in the table below. It is important to note that the free base form of TCS-OX2-29 is considered insoluble in water.[7]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 mM | 43.4 mg/mL | [1][2] |
| DMSO | 10 mM - 25 mM | 10.85 mg/mL (for 25 mM) | [1][2][4] |
Note: The molecular weight of this compound is approximately 433.97 g/mol . Batch-specific molecular weights may vary due to hydration, so it is recommended to refer to the Certificate of Analysis for precise calculations.[1]
Troubleshooting Guide: Solubility in Aqueous Buffers
Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and what can I do?
This is a common issue known as "crashing out" and occurs because while this compound is soluble in the organic solvent DMSO, its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer, the overall solvent polarity increases, causing the compound to precipitate. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1% for most cell-based assays. To achieve this, you may need to prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[8]
-
Method of Dilution: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing, rather than the other way around. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.[8]
-
Sonication: If a precipitate forms, brief sonication in a water bath sonicator may help to redissolve the compound.[8]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since TCS-OX2-29 is a hydrochloride salt of a basic compound, its solubility is generally better at a lower pH. If your experimental conditions allow, slightly acidifying the aqueous buffer may improve solubility.[8]
Troubleshooting Workflow for Aqueous Buffer Dilution
Q4: Can I prepare and store aqueous solutions of this compound?
It is generally recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, solutions should be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: Based on the batch-specific molecular weight (e.g., 433.97 g/mol ), calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM DMSO stock 1:10 in DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Immediately after adding the DMSO stock, vortex the solution gently or mix by inverting the tube several times to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.
-
Application: Use the freshly prepared working solution in your cell-based assay.
Experimental Workflow for In Vitro Assay Preparation
Signaling Pathway
This compound acts as an antagonist at the Orexin 2 Receptor (OX2R), which is a G-protein coupled receptor (GPCR). The OX2R can couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves the activation of Gq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events can lead to the phosphorylation of downstream targets such as ERK1/2.[10][11]
Orexin 2 Receptor (OX2R) Signaling Pathway
References
- 1. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing TCS-OX2-29 hydrochloride precipitation in vitro
Welcome to the Technical Support Center for TCS-OX2-29 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this selective OX2 receptor antagonist during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R) with an IC50 of 40 nM.[1][2] It displays over 250-fold selectivity for the OX2 receptor over the orexin-1 receptor (OX1R).[1][2] As an antagonist, it blocks the downstream signaling pathways typically initiated by the binding of orexin (B13118510) neuropeptides to the OX2R.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare high-concentration stock solutions in these solvents. For cell-based assays, DMSO is commonly used for the initial stock solution, which is then further diluted in aqueous cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.
Q4: How should I store this compound powder and its stock solutions?
A4: The solid powder form of this compound should be stored desiccated at +4°C.[1] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for longer-term storage (up to one year).[2] Before use, frozen solutions should be fully thawed and brought to room temperature to ensure any precipitate is redissolved.[2]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate results by reducing the effective concentration of the compound. The following guide addresses common issues and provides solutions.
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding stock solution to media. | Exceeded Aqueous Solubility: The concentration of the compound in the aqueous medium is too high. | - Lower the final working concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium rather than adding the concentrated stock directly. |
| "Salting Out": Rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium. | - Create an intermediate dilution of your DMSO stock in pre-warmed medium before preparing the final concentration. - Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even mixing. | |
| Precipitate forms over time in the incubator. | Temperature Fluctuation: The compound may be less soluble at lower temperatures. | - Always pre-warm the cell culture medium to 37°C before adding the compound. - Ensure the incubator maintains a stable temperature. |
| pH Shift: The pH of the medium can change in a CO2 incubator, affecting the solubility of pH-sensitive compounds. | - Use a culture medium that is properly buffered for the CO2 concentration in your incubator (e.g., with HEPES). | |
| Interaction with Media Components: The compound may interact with proteins (e.g., from fetal bovine serum) or salts in the medium over time. | - Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. - Consider reducing the serum concentration if experimentally feasible, as serum proteins can sometimes contribute to precipitation. | |
| Inconsistent results between experiments. | Stock Solution Issues: Degradation or precipitation in the stock solution due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Before use, ensure the stock solution is completely thawed and visually inspect for any precipitate. |
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 433.97 g/mol | [1] |
| Formula | C₂₃H₃₁N₃O₃·HCl | [1] |
| Purity | ≥98% | [1][2] |
| IC₅₀ (OX2R) | 40 nM | [1][2] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 25 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.34 mg of this compound (Molecular Weight: 433.97 g/mol ). Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-quality DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides a step-by-step guide to dilute the DMSO stock solution into cell culture medium, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Pre-warm the medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.
-
Thaw the stock solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid shocking the compound with a large volume of aqueous solution, first prepare a 100-fold dilution of the stock in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix gently by pipetting.
-
Prepare the final working solution: Perform a serial dilution from your intermediate solution into pre-warmed medium to achieve your desired final concentrations. For example, to get a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Vortex and inspect: Gently vortex the final working solution and visually inspect for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
The OX2 receptor is a G-protein coupled receptor (GPCR) that can couple to both inhibitory (Gi) and stimulatory (Gq) G-proteins. TCS-OX2-29 acts by blocking these downstream pathways.
Caption: Simplified OX2R signaling pathway and the inhibitory action of TCS-OX2-29.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation.
References
Optimizing TCS-OX2-29 Hydrochloride for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TCS-OX2-29 hydrochloride in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental workflow and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the orexin (B13118510) 2 receptor (OX2R).[1][2][3] It functions by binding to the OX2R and inhibiting the downstream signaling pathways typically initiated by the binding of the endogenous ligands, orexin-A and orexin-B. Specifically, it has been shown to inhibit orexin-A-induced inositol (B14025) phosphate (B84403) (IP3) accumulation and Extracellular signal-Regulated Kinase (ERK1/2) phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2] The compound displays over 250-fold selectivity for the OX2R over the orexin 1 receptor (OX1R), making it a valuable tool for studying the specific roles of the OX2R.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][4] For cell-based assays, DMSO is a commonly used solvent.
Q3: How should I store this compound and its stock solutions?
A3: The solid compound should be stored desiccated at +4°C.[2] For stock solutions, it is recommended to prepare them fresh for each experiment.[5] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer-term storage (up to one year).[6][7] Before use, ensure the solution is brought to room temperature and that any precipitate is fully dissolved.[5]
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: A typical starting concentration for this compound in a cell-based assay is around its IC50 value, which is 40 nM.[1][2][3][4] To determine the optimal concentration for your specific cell type and assay, it is recommended to perform a dose-response experiment. A common range to test would be from 1 nM to 10 µM.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 433.97 g/mol | [2] |
| IC50 (OX2R) | 40 nM | [1][2][3][4] |
| Selectivity | >250-fold for OX2R over OX1R | [1][2] |
| Solubility in Water | up to 100 mM | [2][4] |
| Solubility in DMSO | up to 25 mM | [2] |
Table 2: Recommended Stock Solution Preparation
| Solvent | Stock Concentration | Storage |
| DMSO | 10 mM | Aliquot and store at -20°C or -80°C |
| Water | 10 mM | Prepare fresh before use |
Experimental Protocols
Protocol 1: Orexin-A Induced Calcium Mobilization Assay in OX2R-Expressing CHO Cells
This protocol outlines a typical workflow for assessing the antagonist activity of this compound by measuring its ability to inhibit orexin-A-induced calcium influx in CHO cells stably expressing the human OX2R.
Materials:
-
CHO cells stably expressing human OX2R
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound
-
Orexin-A peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Culture: Plate OX2R-CHO cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in HBSS. Also, prepare a 2X working solution of orexin-A (e.g., at its EC80 concentration).
-
Antagonist Treatment: After incubation, wash the cells with HBSS. Add the this compound working solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the orexin-A working solution to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 2 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response. Plot the response against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Signal | - Low expression of OX2R in cells- Inactive orexin-A- Insufficient dye loading- Incorrect instrument settings | - Verify OX2R expression via Western blot or qPCR.- Use a fresh, validated batch of orexin-A.- Optimize dye loading time and concentration.- Check plate reader's excitation/emission wavelengths and sensitivity settings. |
| High Background Signal | - Autofluorescence of the compound- Cell death leading to leaky membranes- High basal calcium levels | - Run a control with compound only (no cells) to check for autofluorescence.- Assess cell viability with a cytotoxicity assay (e.g., MTT or LDH).- Ensure cells are healthy and not over-confluent. |
| Precipitation of Compound in Media | - Exceeding solubility limit- Interaction with media components | - Do not exceed the recommended final DMSO concentration (typically <0.5%).- Prepare fresh dilutions from a high-concentration stock just before use.- Visually inspect for precipitation before adding to cells. |
| Inconsistent Results | - Inconsistent cell numbers- Pipetting errors- Edge effects in the plate | - Use a cell counter for accurate seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected Agonist Activity | - Off-target effects at high concentrations | - Perform a dose-response curve to ensure the effect is within the expected antagonistic range.- Test the compound on a parental cell line not expressing OX2R to check for non-specific effects. |
Visualizations
Caption: Workflow for a calcium mobilization assay.
Caption: Orexin 2 receptor signaling pathway.
Caption: Troubleshooting inconsistent results.
References
- 1. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cenmed.com [cenmed.com]
- 4. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 5. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
TCS-OX2-29 hydrochloride off-target effects at high concentrations
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TCS-OX2-29 hydrochloride, with a specific focus on potential issues arising from its use at high concentrations.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected effects in my experiment when using this compound at high concentrations (e.g., >10 µM). What could be the cause?
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure your experimental system is responsive to orexin (B13118510) agonists and that this compound blocks this effect at its expected potency (in the nanomolar range).
-
Solubility Check: At high concentrations, the compound's solubility might be a limiting factor. Ensure that the compound is fully dissolved in your experimental buffer. Precipitation can lead to inaccurate concentration calculations and may cause non-specific effects. This compound is soluble up to 100 mM in water and 25 mM in DMSO.[1][2]
-
Vehicle Control: Run a parallel experiment with the vehicle used to dissolve the compound at the same final concentration to rule out any effects of the solvent itself.
-
Lower Concentration Range: If possible, redesign your experiment to use a concentration range closer to the IC50 for the OX2 receptor to minimize the risk of off-target activities.
Q2: What is the known selectivity profile of this compound?
This compound is best known for its high selectivity for the OX2 receptor over the orexin-1 (OX1) receptor.[4] This selectivity has been consistently reported to be greater than 250-fold.[1][2][6]
| Target Receptor | IC50 (nM) | Reference |
| Orexin-2 (OX2) Receptor | 40 | [1][2][3] |
| Orexin-1 (OX1) Receptor | >10,000 | [7] |
Several suppliers mention that the compound has been tested against a panel of over 50 other receptors, ion channels, and transporters and found to be selective.[6] However, the specific data from these screenings are not detailed in published literature.
Q3: How does this compound work at the molecular level?
This compound is a competitive antagonist of the OX2 receptor.[5] It binds to the receptor and prevents the endogenous ligands, orexin-A and orexin-B, from binding and activating it. This blockade inhibits downstream signaling pathways, such as the activation of the Gq protein, subsequent IP3 accumulation, and ERK1/2 phosphorylation.[1][2]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Orexin-A-Induced Calcium Mobilization
This protocol is a general guideline for assessing the antagonist activity of this compound in a cell-based assay.
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human OX2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO.[1][2] Create a dilution series of the compound in an appropriate assay buffer.
-
Antagonist Pre-incubation: Add the diluted this compound or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of orexin-A (typically the EC80) to the wells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader capable of detecting the specific dye's excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of the orexin-A response by this compound and determine the IC50 value.
Visualizations
Caption: Orexin-2 receptor signaling and point of inhibition by TCS-OX2-29 HCl.
Caption: General experimental workflow for assessing TCS-OX2-29 HCl potency.
References
- 1. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 7. TCS-OX2-29 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
potential behavioral side effects of TCS-OX2-29 hydrochloride in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential behavioral side effects of TCS-OX2-29 hydrochloride in rodents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] It exhibits high affinity for the OX2R with an IC50 value of 40 nM and has a selectivity of approximately 250-fold for the OX2R over the orexin-1 receptor (OX1R).[1][2][4] Its mechanism of action involves inhibiting the downstream signaling pathways activated by orexin (B13118510) binding to the OX2R, such as the inhibition of orexin A-induced IP3 accumulation and ERK1/2 phosphorylation.[1][3]
Q2: What are the potential behavioral side effects of this compound administration in rodents?
Observed behavioral side effects in rodents are primarily linked to the antagonism of the orexin system. These can include:
-
Decreased Food and Water Intake: Administration of TCS-OX2-29 into the nucleus accumbens of Wistar rats resulted in a significant decrease in both food and water intake.[5]
-
Suppression of Reward-Seeking Behavior: In mice, TCS-OX2-29 has been shown to suppress the acquisition and expression of conditioned place preference (CPP), suggesting an impact on reward-related learning and memory.[1]
-
Potential Effects on Seizure Threshold: Studies have investigated the role of OX2R antagonists in seizure models. For instance, intracerebroventricular injection of TCS-OX2-29 in pentylenetetrazol-kindled rats was found to reduce the duration of seizures at specific doses.[6]
-
Modulation of Anxiety and Depression-like States: Research suggests the orexin system is implicated in mood regulation. In a rat model of depression and overactive bladder, TCS-OX2-29 administration reversed pro-depressive responses and normalized behaviors in the forced swim test.[7]
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound.
Issue 1: Unexpected Alterations in Food and Water Consumption
-
Problem: Significant and unintended reduction in food and water intake in the experimental group compared to controls.
-
Potential Cause: This is a known pharmacological effect of TCS-OX2-29 due to the role of the orexin system in regulating feeding behavior.[5]
-
Troubleshooting Steps:
-
Dose-Response Assessment: If the reduction in intake is confounding the primary experimental endpoint, consider performing a dose-response study to identify a concentration that achieves the desired central nervous system effect with minimal impact on feeding.
-
Monitor Animal Welfare: Closely monitor the body weight and hydration status of the animals. Provide supplemental nutrition or hydration if necessary, as per institutional animal care and use committee (IACUC) guidelines.
-
Acclimatization and Baseline Monitoring: Ensure a sufficient acclimatization period and collect stable baseline data for food and water intake before drug administration to accurately quantify the effect.
-
Issue 2: Variability in Conditioned Place Preference (CPP) Results
-
Problem: Inconsistent or highly variable results in CPP assays, making it difficult to assess the rewarding or aversive properties of a treatment in combination with TCS-OX2-29.
-
Potential Cause: TCS-OX2-29 itself can suppress CPP acquisition and expression.[1] This effect may mask or interfere with the rewarding properties of the substance under investigation.
-
Troubleshooting Steps:
-
Control for Intrinsic Effects: Include a control group that receives only TCS-OX2-29 to quantify its baseline effect on CPP in your experimental setup.
-
Adjust Dosing Regimen: Consider the timing of TCS-OX2-29 administration relative to the conditioning sessions. The half-life of the compound and the specific research question will influence the optimal dosing schedule.
-
Alternative Behavioral Paradigms: If CPP results remain difficult to interpret, consider using alternative behavioral assays for reward and reinforcement that may be less sensitive to the specific effects of orexin antagonism, such as intracranial self-stimulation (ICSS).
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (OX2R) | Human | 40 nM | [1][4] |
| pKi (OX2R) | Human | 7.5 | [1][4] |
| Selectivity | OX2R over OX1R | ~250-fold | [1][2] |
| Effective Dose (CPP) | NMRI Mice | 5-10 mg/kg (i.p.) | [1] |
| Effective Dose (Seizure) | Wistar Rats | 7 µ g/rat (i.c.v.) | [6] |
| Effective Dose (Depression) | Wistar Rats | 3 mg/kg/day (s.c.) | [7] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol Outline
This is a generalized protocol; specific parameters should be optimized for each study.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Phases:
-
Pre-Conditioning (Baseline Preference): On Day 1, allow animals to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to establish baseline preference.
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days).
-
On drug conditioning days, administer the substance of interest and confine the animal to one of the conditioning chambers.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite conditioning chamber.
-
TCS-OX2-29 or its vehicle would be administered prior to the conditioning substance or vehicle, depending on the experimental design (e.g., to test its effect on the acquisition of preference).
-
-
Post-Conditioning (Test): On the final day, allow the animals to again freely explore all three chambers in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a rewarding effect. A significant decrease suggests an aversive effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biosciencejournals.com [biosciencejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. The Orexin OX2 Receptor-Dependent Pathway Is Implicated in the Development of Overactive Bladder and Depression in Rats Exposed to Corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring brain penetrance of TCS-OX2-29 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCS-OX2-29 hydrochloride, with a specific focus on ensuring and verifying its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4][5] It displays significantly higher affinity for the OX2R over the orexin-1 receptor (OX1R), with an IC50 value of 40 nM for OX2R.[1] Its mechanism of action involves inhibiting the binding of orexin-A and orexin-B to the OX2R, thereby blocking downstream signaling pathways, such as IP3 accumulation and ERK1/2 phosphorylation.[1] Orexin antagonists are primarily investigated for their potential in treating insomnia.[2]
2. Is this compound known to be brain penetrant?
3. What are the key physicochemical properties of this compound to consider for brain penetrance?
While a comprehensive analysis is not publicly available, researchers should consider general principles for small molecule brain penetration. Key factors influencing blood-brain barrier permeability include:
-
Lipophilicity: A moderate degree of lipophilicity is often optimal.
-
Molecular Weight: Generally, a molecular weight under 450 Da is preferred for better BBB penetration.[7]
-
Polar Surface Area (PSA): A lower PSA (typically less than 120 Ų) is associated with improved brain penetrance.[7]
-
Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors and acceptors can facilitate crossing the BBB.
4. What are some common reasons for observing a lack of efficacy in in vivo CNS models with this compound?
Several factors could contribute to a lack of efficacy in in vivo experiments targeting the central nervous system:
-
Insufficient Brain Exposure: The dose administered may not be sufficient to achieve a therapeutic concentration in the brain.
-
Poor BBB Permeability: The compound may have inherent limitations in crossing the blood-brain barrier in the specific animal model or experimental conditions.
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.
-
Efflux Transporter Activity: TCS-OX2-29 could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Experimental Design: Issues with the experimental model, route of administration, or timing of measurements can also lead to inconclusive results.
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent results in in vivo experiments.
This is a common challenge when working with CNS-active compounds. The following steps can help troubleshoot this issue:
Initial Checks:
-
Compound Integrity and Solubility: Verify the purity of your this compound lot. Ensure complete solubilization in the chosen vehicle. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[5][8]
-
Dosing and Administration: Double-check dose calculations and the accuracy of the administration route. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.
Experimental Workflow for Troubleshooting In Vivo Efficacy:
Caption: Troubleshooting workflow for inconsistent in vivo results with TCS-OX2-29.
Issue 2: How to experimentally determine if this compound is reaching the brain.
A multi-tiered approach is recommended to confirm and quantify brain penetrance.
Tier 1: In Vitro Blood-Brain Barrier Models
In vitro models can provide an initial assessment of BBB permeability and identify potential liabilities like efflux transporter activity.
| Model Type | Description | Key Readouts | Advantages | Limitations |
| Monolayer Cell Culture (e.g., hCMEC/D3, bEnd.3) | A single layer of brain endothelial cells is grown on a semi-permeable membrane.[9] | Apparent Permeability (Papp), Efflux Ratio (ER) | High-throughput, cost-effective | Lacks the full complexity of the in vivo BBB, may have lower tight junction integrity.[9] |
| Co-culture Models | Brain endothelial cells are co-cultured with other BBB cell types like astrocytes and pericytes. | Papp, ER, Transendothelial Electrical Resistance (TEER) | More physiologically relevant, tighter junctions | More complex to set up and maintain |
Tier 2: In Vivo Pharmacokinetic Studies
This is the gold standard for determining brain exposure.
| Experiment | Methodology | Key Readouts |
| Rodent Brain Exposure Study | Administer this compound to rodents (e.g., via IV or IP). At various time points, collect blood and brain tissue. Analyze compound concentration in both matrices using LC-MS/MS. | Brain and plasma concentration-time profiles, Cmax, Tmax, AUC, Brain-to-Plasma Ratio (Kp), Unbound Brain-to-Plasma Ratio (Kp,uu) |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Monolayer Model
-
Cell Culture: Culture a brain endothelial cell line (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in assay buffer.
-
Permeability Assessment (Apical to Basolateral):
-
Add the compound solution to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Analyze the concentration of TCS-OX2-29 in the basolateral samples using LC-MS/MS.
-
-
Efflux Ratio Assessment (Basolateral to Apical):
-
Add the compound solution to the basolateral chamber.
-
At the same time points, take samples from the apical chamber.
-
Analyze the concentration of TCS-OX2-29 in the apical samples.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both directions.
-
The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Protocol 2: Rodent Pharmacokinetic Study for Brain Penetrance
-
Animal Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended route of administration (e.g., intraperitoneal injection).[1]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood (via cardiac puncture or tail vein) and perfuse the brain with saline to remove residual blood.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both compartments.
-
Determine the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Orexin-2 receptor signaling pathway antagonized by TCS-OX2-29 HCl.
Caption: Experimental workflow for assessing brain penetrance of TCS-OX2-29.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 5. TCS OX2 29, Orexin-2 receptor antagonist (CAS 1610882-30-8) | Abcam [abcam.com]
- 6. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
TCS-OX2-29 hydrochloride stability at room temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, handling, and troubleshooting of TCS-OX2-29 hydrochloride. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a desiccated environment at +4°C for long-term stability. Several suppliers indicate that the compound is stable for shipping at ambient temperatures.[1]
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month.[2] Some suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to a year.[2][3] Always ensure the solution is fully thawed and any precipitate is redissolved before use.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water up to 100 mM and in DMSO up to 25 mM. For in vivo studies, specific formulation protocols are available from some suppliers, often involving a combination of DMSO, PEG300, Tween-80, and saline.[2]
Q4: Is this compound sensitive to light or moisture?
Q5: What is the expected purity of this compound from commercial suppliers?
A5: Commercial suppliers typically provide this compound with a purity of ≥98%, often confirmed by HPLC.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage. | - Verify that the solid compound has been stored at +4°C and desiccated. - For solutions, confirm they were prepared fresh or stored appropriately at -20°C or -80°C for a limited time. - Consider performing a purity check of your stock solution using HPLC. |
| Precipitation of the compound in solution. | - Ensure the solution is completely thawed and vortexed before use. - Gentle warming or sonication may be used to redissolve any precipitate, especially for solutions in DMSO.[2] - Verify that the concentration does not exceed the solubility limit in the chosen solvent. | |
| Inaccurate concentration of the stock solution. | - The molecular weight of the hydrochloride salt may vary slightly between batches due to hydration. Use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations. - Ensure accurate weighing of the solid compound and precise measurement of the solvent volume. | |
| Visible changes in the solid compound (e.g., color change, clumping) | Absorption of moisture or degradation. | - Discard the compound if significant changes in appearance are observed. - Ensure the storage container is tightly sealed and stored in a desiccator at +4°C. |
Stability Data Summary
While specific quantitative data on the room temperature stability of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions to ensure stability.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | +4°C | Long-term | Must be stored under desiccated conditions. |
| Solution | -20°C | Up to 1 month | Prepare fresh if possible. Avoid repeated freeze-thaw cycles.[2] |
| Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Use a PDA or UV detector to monitor the elution profile. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify and characterize any significant degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study of TCS-OX2-29 HCl.
Caption: TCS-OX2-29 HCl blocks Orexin-A signaling at the OX2 receptor.
References
troubleshooting inconsistent results with TCS-OX2-29 hydrochloride
Welcome to the technical support center for TCS-OX2-29 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this selective orexin-2 receptor (OX2R) antagonist and to help troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the orexin-2 receptor (OX2R).[1][2][3] Its mechanism of action involves binding to the OX2R, thereby blocking the binding of the endogenous orexin (B13118510) peptides (Orexin-A and Orexin-B) and inhibiting the downstream signaling pathways they would normally activate.[4][5][6][7][8] This compound exhibits high selectivity for the OX2R over the orexin-1 receptor (OX1R).[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[9] For long-term storage, it is recommended to store the solid compound at +4°C under desiccating conditions.[9] Stock solutions can be stored at -20°C for up to one month, though it is always best to use freshly prepared solutions for experiments.[3]
Q3: I am observing inconsistent or weaker-than-expected effects in my in vivo experiments. What are some potential causes?
A3: Inconsistent in vivo results with orexin receptor antagonists can stem from several factors:
-
Timing of Administration: The activity of the endogenous orexin system follows a circadian rhythm, with higher levels during the active phase. Administering this compound at a consistent time of day is crucial for reproducible results.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to orexin receptor modulation. Additionally, sex differences in baseline physiology and drug metabolism can influence outcomes. It is advisable to use a consistent, well-characterized animal model and to either use a single sex or properly power studies to account for sex-based differences.
-
Route of Administration and Pharmacokinetics: The bioavailability and brain penetration of the compound can vary depending on the route of administration (e.g., intraperitoneal, intracerebroventricular). Ensure the chosen route is appropriate for the experimental question and that the dosing regimen achieves the desired target engagement.
-
Habituation and Stress: Stress can significantly impact the orexin system and the physiological readouts being measured. Ensure animals are adequately habituated to the experimental procedures and environment to minimize stress-induced variability.
Q4: My in vitro assay results are variable. What should I check?
A4: For in vitro experiments, consider the following:
-
Cell Line and Receptor Expression: Ensure the cell line used expresses a functional orexin-2 receptor at sufficient levels. If using transfected cells, verify the expression and functionality of the receptor.
-
Compound Stability in Media: While generally stable, prolonged incubation in certain media formulations at 37°C could potentially lead to degradation. Prepare fresh dilutions of the compound for each experiment.
-
Assay Conditions: Optimize agonist concentrations (if used to compete against the antagonist), incubation times, and cell density to ensure the assay is running within a sensitive and reproducible range.
Quantitative Data
The following table summarizes key quantitative parameters for TCS-OX2-29.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 40 nM | Human | CHO cells expressing OX2R | [1][2][3][9][10] |
| Selectivity | >250-fold | Human | CHO cells expressing OX1R and OX2R | [1][2][3] |
| pKi | 7.5 | Human | CHO cells expressing OX2R | [2] |
Experimental Protocols
1. Inhibition of Orexin A-Induced ERK1/2 Phosphorylation in CHO-OX2R Cells
This protocol outlines a general procedure for assessing the antagonist activity of this compound by measuring its ability to inhibit Orexin A-induced phosphorylation of ERK1/2.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Serum-free medium.
-
Orexin-A peptide.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Seed CHO-OX2R cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Prepare various concentrations of this compound in serum-free medium. Aspirate the starvation medium and pre-incubate the cells with the this compound solutions for 30 minutes.
-
Agonist Stimulation: Add Orexin-A to a final concentration that elicits a submaximal response (e.g., EC80) to the wells containing this compound and to a positive control well (Orexin-A only). Incubate for 5-10 minutes at 37°C. Include a vehicle control well (serum-free medium only).
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the primary antibody against t-ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample. Determine the inhibitory effect of this compound on Orexin A-induced ERK1/2 phosphorylation.
2. Inhibition of Orexin A-Induced IP3 Accumulation
This protocol provides a general framework for measuring the inhibition of Orexin A-induced inositol (B14025) triphosphate (IP3) accumulation by this compound. This is often performed using a competitive binding assay kit.
Materials:
-
CHO-OX2R cells.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Orexin-A peptide.
-
This compound.
-
IP3 assay kit (e.g., a competitive ELISA or HTRF-based kit).
-
Cell lysis reagent (provided with the kit or compatible with the assay).
Procedure:
-
Cell Culture: Seed CHO-OX2R cells in a suitable multi-well plate (e.g., 96-well) and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard concentration of Orexin-A (e.g., EC80) in assay buffer.
-
Antagonist Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the Orexin-A solution to the wells and incubate for a time determined by optimization (typically short, e.g., 30-60 seconds) at 37°C.
-
Cell Lysis and IP3 Measurement: Stop the reaction and lyse the cells according to the IP3 assay kit manufacturer's instructions.
-
Assay Performance: Perform the IP3 measurement following the kit's protocol. This typically involves a competitive binding reaction where the IP3 from the cell lysate competes with a labeled IP3 tracer for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using the provided IP3 standards. Calculate the concentration of IP3 in each sample based on the standard curve. Determine the percent inhibition of Orexin A-induced IP3 accumulation by this compound at each concentration and calculate the IC50 value.
Visualizations
Caption: Orexin-2 Receptor Signaling Pathway and Point of Inhibition by TCS-OX2-29.
References
- 1. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCS OX2 29 | OX2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
TCS-OX2-29 hydrochloride dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride.
Dose-Response Characteristics
This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] Its primary mechanism of action is to block the binding of orexin-A and orexin-B to OX2R, thereby inhibiting downstream signaling pathways.[1][3]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Notes | Reference |
| IC₅₀ | 40 nM | Human | For orexin-2 receptor (OX2R) | [1][2][3][4] |
| pKi | 7.5 | Not Specified | For orexin-2 receptor (OX2R) | [1] |
| Selectivity | >250-fold | Human | Selectivity for OX2R over OX1R (OX1R IC₅₀ >10,000 nM) | [1][2][4] |
| ED₅₀ (in vivo) | 3.5 nM | Rat (Intra-CA1) | Effective dose for 50% reduction of morphine conditioned place preference (CPP) during acquisition. | [5] |
| ED₅₀ (in vivo) | 5.78 nM | Rat (Intra-CA1) | Effective dose for 50% reduction of morphine CPP during expression. | [5] |
| In vivo Dose (IPP) | 5-10 mg/kg | Mouse (NMRI) | Suppressed conditioned place preference (CPP) acquisition and expression. | [1] |
| In vivo Dose (Intra-DG) | Not Specified | Rat | Used to investigate the role of OX2R in methamphetamine-seeking behavior. | [5] |
| In vivo Dose | 0.5 mg/kg | Rat | Investigated effects on morphine tolerance. | [6] |
Physicochemical and Storage Information
| Parameter | Value | Reference |
| Molecular Weight | 433.97 g/mol (hydrochloride salt) | [3] |
| Formula | C₂₃H₃₁N₃O₃·HCl | [3] |
| Solubility | Soluble to 100 mM in water; 25 mM in DMSO | [3] |
| Storage (Powder) | Desiccate at +4°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
In Vitro Dose-Response Curve Analysis using a Functional Assay (e.g., Calcium Mobilization)
This protocol describes a general workflow for determining the IC₅₀ of this compound in a cell line expressing the orexin-2 receptor.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R) in appropriate media.
-
Plate cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5%.
3. Calcium Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add a fixed concentration of an orexin (B13118510) receptor agonist (e.g., Orexin-A, at its EC₈₀ concentration) to all wells to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the absence of the agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: In vitro dose-response experimental workflow.
Troubleshooting and FAQs
Q1: My IC₅₀ value for this compound is significantly higher than the reported 40 nM. What could be the issue?
A1:
-
Compound Integrity: Ensure the compound has been stored correctly (desiccated at +4°C for powder, protected from light) and that stock solutions are not subjected to multiple freeze-thaw cycles.[3][4] Consider preparing fresh stock solutions.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved before making serial dilutions in aqueous assay buffer. Precipitates can lead to inaccurate concentrations.
-
Assay Conditions: The IC₅₀ value can be influenced by the concentration of the agonist used for stimulation. If the agonist concentration is too high, it may require a higher concentration of the antagonist to achieve inhibition. We recommend using the agonist at its EC₈₀ concentration.
-
Cell Health: Ensure the cells are healthy and not overgrown, as this can affect receptor expression and signaling.
Q2: I am observing high variability between replicate wells in my dose-response experiment. How can I improve consistency?
A2:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding compounds to the plate. Use calibrated pipettes.
-
Cell Plating Uniformity: Ensure a uniform cell density across all wells of the plate. Uneven cell distribution can lead to variable responses.
-
Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.
-
Edge Effects: Be aware of potential "edge effects" in 96-well plates. If observed, consider not using the outer wells for experimental data.
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound is active in vivo.[1][5][7] It has been administered via intraperitoneal (i.p.) injection and direct microinjection into brain regions.[1][5] The appropriate vehicle and dose will depend on the specific animal model and research question. For in vivo use, it's crucial to ensure complete dissolution of the compound. A suggested vehicle formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: How does this compound inhibit the orexin-2 receptor?
A4: this compound is a competitive antagonist. It binds to the orexin-2 receptor and prevents the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. This blockade inhibits downstream signaling pathways, such as the Gq-protein-mediated increase in intracellular IP3 and subsequent calcium mobilization, as well as ERK1/2 phosphorylation.[1][3]
References
minimizing vehicle effects in TCS-OX2-29 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride. Our aim is to help you minimize vehicle-related effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, it is soluble up to 100 mM.[1] For DMSO, solubility is reported to be between 10 mM and 25 mM.[1] The choice of solvent will depend on the specific requirements of your experiment.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare fresh solutions for each experiment if possible.[1] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the initial signs that the vehicle may be affecting my experimental results?
A3: Vehicle-induced artifacts can manifest in several ways, including:
-
Changes in baseline electrophysiological recordings (e.g., shifts in holding current or membrane potential).
-
Alterations in cell morphology (e.g., swelling or shrinking).
-
Spontaneous firing or changes in firing patterns of neurons.
-
Drift in recording parameters over time.
Q4: What is the maximum concentration of DMSO that is generally considered safe for in vitro experiments?
A4: The final concentration of DMSO in your experimental solution should be kept as low as possible, typically below 0.1%. While some cell types may tolerate higher concentrations, it is crucial to perform a vehicle control experiment to determine the maximum tolerated concentration in your specific experimental setup.
Troubleshooting Guide
Problem 1: I am observing significant changes in my baseline recordings after applying the vehicle control (e.g., DMSO in saline).
-
Question: Is the final concentration of the vehicle too high?
-
Answer: High concentrations of solvents like DMSO can have direct effects on cell membranes and ion channels. Prepare a dilution series of your vehicle to determine the highest concentration that does not produce significant changes in your baseline recordings. Aim to use a final vehicle concentration that is well below this threshold.
-
-
Question: Was the vehicle control solution properly mixed and diluted?
-
Answer: Inadequate mixing can lead to localized high concentrations of the vehicle. Ensure thorough vortexing and mixing when preparing your final experimental solutions.
-
Problem 2: The response to my drug, this compound, is not consistent across experiments.
-
Question: Is the stock solution of this compound fully dissolved?
-
Answer: Precipitates in the stock solution will lead to inaccurate final concentrations. Before each use, visually inspect the stock solution to ensure it is clear and free of any solid particles.[1] If necessary, gently warm the solution to aid dissolution.
-
-
Question: Are you using a fresh dilution of the drug for each experiment?
-
Answer: The stability of diluted solutions can vary. It is best practice to prepare fresh dilutions of this compound from your stock solution for each experiment to ensure consistent potency.[1]
-
Problem 3: I am seeing a gradual drift in my recordings after applying the drug solution.
-
Question: Could the vehicle be affecting the stability of your recording setup?
-
Answer: Some vehicles can interact with components of the experimental apparatus, such as tubing or electrodes. Ensure that all materials are compatible with the chosen solvent. Additionally, check for any leaks in your perfusion system that could lead to gradual changes in the bath solution.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Solubility | Source(s) |
| Water | 100 mM | [1] |
| DMSO | 10 mM - 25 mM | [1][2] |
| Ethanol | 44 mg/mL - 80 mg/mL | [2] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Minimize Vehicle Effects
This protocol outlines the key steps for applying this compound while minimizing the influence of the vehicle.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF).
-
Prepare the vehicle control solution by adding the same volume of DMSO to the aCSF as you will use for the drug solution. For example, for a final DMSO concentration of 0.1%, add 1 µL of DMSO to 1 mL of aCSF.
-
Prepare the final drug solution by diluting the this compound stock solution into the aCSF to achieve the desired final concentration. Ensure the final DMSO concentration is identical to the vehicle control.
-
-
Cell Preparation and Recording:
-
Prepare your cells (e.g., cultured neurons or brain slices) according to your standard protocol.
-
Establish a stable whole-cell patch-clamp recording with a healthy cell.
-
Allow the baseline recording to stabilize for at least 5-10 minutes before any application.
-
-
Application of Solutions:
-
Begin by perfusing the vehicle control solution for a period equivalent to the planned drug application time. This will allow you to observe any effects of the vehicle alone.
-
After the vehicle control application, wash the cell with the standard extracellular solution until the baseline returns to its initial state.
-
Apply the this compound solution for the desired duration.
-
Wash out the drug with the standard extracellular solution and monitor the recording for recovery.
-
-
Data Analysis:
-
Compare the baseline recording before any application to the recording during the vehicle control application. Any changes observed during the vehicle application should be considered artifacts.
-
Subtract any vehicle-induced effects from the effects observed during the drug application to isolate the specific action of this compound.
-
Visualizations
Caption: A decision workflow for selecting a suitable vehicle for this compound experiments.
Caption: Recommended experimental workflow for applying compound and vehicle control to minimize artifacts.
References
TCS-OX2-29 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of TCS-OX2-29 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it under desiccating conditions at +4°C. For extended storage, some suppliers recommend -20°C.[1] Always refer to the manufacturer's specific instructions on the product datasheet.
Q2: What is the recommended procedure for preparing and storing this compound solutions?
For optimal results, it is best to prepare solutions of this compound on the day of use.[2] If storage is necessary, solutions can be kept at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[2]
Q3: I see precipitates in my this compound solution after thawing. What should I do?
Precipitation upon thawing can occur. Gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use.[2] If the precipitate does not dissolve, this may be an indication of degradation or solubility issues, and a fresh solution should be prepared.
Q4: Are there any known degradation products of this compound?
Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound. However, based on its chemical structure, potential degradation pathways can be hypothesized.
Q5: What are the potential degradation pathways for this compound?
The structure of TCS-OX2-29 contains an amide bond, which can be susceptible to hydrolysis under acidic or basic conditions.[3][4] This would lead to the cleavage of the molecule into a carboxylic acid and an amine. Additionally, the pyridine (B92270) ring in the structure may be susceptible to photodegradation upon exposure to light, particularly UV light.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage and handling procedures. 2. Prepare a fresh stock solution from solid compound. 3. Perform a quality control check of the new solution (e.g., HPLC-MS) to confirm identity and purity. |
| Change in physical appearance of the solid (e.g., color, clumping) | Uptake of moisture or potential degradation. | Do not use the compound. Contact the supplier for a replacement. Ensure proper desiccated storage for new vials. |
| Difficulty dissolving the compound | Incorrect solvent or potential degradation leading to less soluble products. | 1. Confirm the recommended solvent and concentration from the supplier's datasheet. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM). 2. If solubility issues persist with a fresh vial, consider performing a forced degradation study to investigate stability under your experimental conditions. |
Hypothetical Degradation Pathway: Hydrolysis
Based on the chemical structure of TCS-OX2-29, the amide bond is a potential site for hydrolytic degradation.
Caption: Hypothetical hydrolytic degradation of TCS-OX2-29.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions.[8][9][10]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[8][11]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Identify and quantify the parent peak and any new peaks (potential degradation products).
-
Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Caption: Workflow for a forced degradation study.
References
- 1. medkoo.com [medkoo.com]
- 2. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. fiveable.me [fiveable.me]
- 5. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: TCS-OX2-29 Hydrochloride and Animal Motor Function
Welcome to the technical support center for researchers utilizing TCS-OX2-29 hydrochloride in animal studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful implementation of your experiments focusing on motor function.
Impact on Motor Function: Summary of Findings
This compound is a potent and selective orexin-2 receptor (OX2R) antagonist.[1] The orexin (B13118510) system is known to play a role in the regulation of sleep, wakefulness, and other physiological processes.[2] Based on available preclinical data, selective orexin receptor antagonists appear to have a favorable profile concerning motor side effects when compared to other classes of sedative-hypnotics.
Studies in rodents have been conducted to assess the impact of TCS-OX2-29 on locomotor activity. The available data suggests that at doses effective for other central nervous system targets, TCS-OX2-29 does not significantly impair locomotor function.
Quantitative Data on Motor Function
While extensive dedicated motor function studies with detailed quantitative data for TCS-OX2-29 are limited in publicly available literature, some studies provide valuable insights.
Table 1: Effect of this compound on Locomotor Activity in an Open Field Test in Rats
| Dosage of TCS-OX2-29 (intracerebroventricular) | Animal Model | Key Finding on Locomotor Activity | Source |
| 1, 3, 10, and 30 nM | Male Wistar rats | No significant change in the total distance traveled during a 10-minute test period.[3][4] | Sadeghi et al. |
| 10 and 30 nM | Male Wistar rats | Did not alter the distance traveled during the 10-minute test period.[4] | Sadeghi et al. |
Note: The primary focus of these studies was not on motor function, but locomotor activity was measured as a confounding variable. Further dedicated studies are needed to fully characterize the motor profile of TCS-OX2-29.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for assessing motor function in rodents, which can be adapted for studies involving this compound.
Open Field Test
The open field test is a common method to assess general locomotor activity and anxiety-like behavior.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO)
-
Experimental animals (rats or mice)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, intracerebroventricular). The timing of administration relative to the test should be consistent.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity using the video tracking software for a predefined period (typically 5-10 minutes).
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
Apparatus Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance.
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice are commonly used)
Procedure:
-
Training: Acclimate the animals to the rotarod apparatus for several days before the experiment. This typically involves placing the animals on the rod at a low, constant speed.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Test Protocol:
-
Place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed protocol.
-
Record the latency to fall from the rod. A trial may have a maximum duration (e.g., 300 seconds).
-
-
Multiple Trials: Conduct multiple trials for each animal with an appropriate inter-trial interval.
-
Apparatus Cleaning: Clean the rod between each animal.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
FAQs
-
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
-
Q2: Does this compound have a sedative effect that could be misinterpreted as motor impairment?
-
A2: As an orexin receptor antagonist, TCS-OX2-29 is expected to promote sleep.[2] However, the available data from open field tests in rats suggests that at certain doses, it does not reduce overall locomotor activity.[3][4] It is important to differentiate between sedation and direct motor impairment. Including a comprehensive behavioral battery and observing the animals for signs of sleep can help in this differentiation.
-
-
Q3: What is the expected onset and duration of action of this compound in rodents?
-
A3: The pharmacokinetic profile can vary depending on the dose and route of administration. It is recommended to conduct pilot studies to determine the optimal time window for behavioral testing after drug administration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in motor function data between animals in the same group. | - Improper handling and stress induction.- Inconsistent drug administration.- Genetic variability within the animal strain.- Environmental factors (e.g., noise, light). | - Handle animals gently and consistently.- Ensure accurate and consistent dosing and administration technique.- Use a sufficient number of animals to account for individual differences.- Maintain a controlled and consistent testing environment. |
| Animals show signs of distress or unusual behavior after drug administration. | - Adverse reaction to the compound or vehicle.- The dose may be too high. | - Carefully observe animals after administration.- Conduct a dose-response study to identify a well-tolerated and effective dose.- Evaluate the vehicle for any potential adverse effects. |
| No observable effect on motor function at the tested doses. | - The selected doses are too low.- The timing of the behavioral test does not coincide with the peak effect of the drug.- The chosen motor function test is not sensitive enough to detect subtle changes. | - Perform a dose-response study.- Conduct a time-course study to determine the optimal testing window.- Consider using a more challenging motor task or a battery of different tests. |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanism of action is crucial for interpreting experimental results.
Orexin 2 Receptor (OX2R) Signaling Pathway
TCS-OX2-29 acts as an antagonist at the OX2R, a G-protein coupled receptor (GPCR). Orexin-A and Orexin-B are the endogenous ligands for this receptor. The binding of orexins to OX2R can activate multiple intracellular signaling cascades.
Caption: Simplified Orexin 2 Receptor (OX2R) signaling pathway.
Experimental Workflow for Assessing Motor Function
Caption: General experimental workflow for motor function assessment.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: TCS-OX2-29 Hydrochloride vs. Suvorexant
In the landscape of insomnia therapeutics, orexin (B13118510) receptor antagonists have emerged as a novel class of drugs that regulate the sleep-wake cycle by targeting the orexin neuropeptide system. This guide provides a detailed comparison of the in vivo efficacy of TCS-OX2-29 hydrochloride, a selective orexin-2 receptor (OX2R) antagonist, and suvorexant, a dual orexin-1 and -2 receptor (OX1R/OX2R) antagonist. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds based on available preclinical data.
Mechanism of Action: A Tale of Two Receptors
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a central promoter of wakefulness. Antagonizing these receptors is a key strategy for inducing sleep.
-
Suvorexant , as a dual orexin receptor antagonist (DORA), blocks the activity of both OX1R and OX2R. This non-selective approach leads to a broad suppression of the orexin system's wake-promoting signals.[1]
-
This compound is a selective orexin-2 receptor antagonist (SORA). Its targeted action on OX2R is based on the understanding that this receptor subtype plays a predominant role in the regulation of sleep and wakefulness.[2]
In Vivo Efficacy: A Head-to-Head Comparison in Rodent Models
Direct comparative studies of this compound and suvorexant are limited. However, a study comparing suvorexant to another potent and selective OX2R antagonist, referred to as Compound 1m, in C57BL/6J mice provides valuable insights into the differential effects of selective versus dual orexin receptor antagonism on sleep architecture.[1] Additionally, a separate study investigated the effects of TCS-OX2-29 administered intracerebroventricularly (ICV) in rats.[2]
Quantitative Data Summary
The following tables summarize the key in vivo efficacy data from these studies. It is important to note the differences in the compounds and experimental protocols when interpreting these results.
Table 1: Effects on Wakefulness and Non-Rapid Eye Movement (NREM) Sleep in Mice (Oral Administration) [1]
| Parameter | Vehicle | Suvorexant (30 mg/kg) | Compound 1m (OX2R Antagonist) (30 mg/kg) |
| Total Wake Time (0-6h post-dose) | 211.8 ± 6.9 min | 174.1 ± 7.2 min | 179.9 ± 9.1 min |
| Total NREM Sleep Time (0-6h post-dose) | 124.1 ± 6.2 min | 155.3 ± 6.5 min | 154.8 ± 8.7 min |
| NREM Sleep Episode Duration (0-6h post-dose) | 2.1 ± 0.1 min | 2.5 ± 0.2 min | 2.2 ± 0.1 min |
| Latency to NREM Sleep | 24.7 ± 4.1 min | 14.5 ± 2.9 min | 16.2 ± 3.5 min* |
*p < 0.05 vs. Vehicle
Table 2: Effects on Rapid Eye Movement (REM) Sleep in Mice (Oral Administration) [1]
| Parameter | Vehicle | Suvorexant (30 mg/kg) | Compound 1m (OX2R Antagonist) (30 mg/kg) |
| Total REM Sleep Time (0-6h post-dose) | 24.1 ± 1.5 min | 30.6 ± 1.8 min | 25.3 ± 1.9 min |
| REM Sleep Episode Duration (0-6h post-dose) | 1.6 ± 0.1 min | 2.0 ± 0.1 min | 1.7 ± 0.1 min |
| Latency to REM Sleep | 58.9 ± 5.9 min | 35.1 ± 4.6 min* | 55.4 ± 8.1 min |
*p < 0.05 vs. Vehicle
Table 3: Effects of TCS-OX2-29 on Sleep-Wakefulness in Rats (Intracerebroventricular Administration) [2]
| Parameter | Vehicle | TCS-OX2-29 (10 nmol) |
| Total Wake Time | Decreased | Significantly Decreased |
| Average Wake Episode Duration | No Change | Decreased |
| Total REM Sleep Time | No Change | Increased |
| Number of REM Episodes | No Change | Increased |
Experimental Protocols
Study 1: Comparative Efficacy of a Selective OX2R Antagonist (Compound 1m) and Suvorexant in Mice[1]
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: Suvorexant (10 and 30 mg/kg), Compound 1m (10, 30, and 90 mg/kg), or vehicle were administered orally (p.o.) at the beginning of the dark (active) period.
-
Sleep-Wake Analysis: Electroencephalogram (EEG) and electromyogram (EMG) were recorded for 24 hours. Sleep-wake stages (wakefulness, NREM sleep, and REM sleep) were scored in 10-second epochs.
-
Parameters Measured: Total time spent in each stage, episode duration, and latency to the first episode of NREM and REM sleep.
Study 2: Efficacy of TCS-OX2-29 in Rats[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: TCS-OX2-29 (1, 3, and 10 nmol) or vehicle was administered via intracerebroventricular (ICV) injection.
-
Sleep-Wake Analysis: EEG and EMG were recorded to monitor sleep-wakefulness states.
-
Parameters Measured: Changes in the amount and pattern of wakefulness and REM sleep.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of orexin receptors and a generalized experimental workflow for in vivo sleep studies.
Caption: Orexin Signaling Pathway and Antagonist Action.
Caption: In Vivo Sleep Study Experimental Workflow.
Discussion
The available preclinical data suggests that both selective OX2R antagonism and dual OX1R/OX2R antagonism effectively promote sleep by reducing wakefulness and increasing NREM sleep. However, there appear to be key differences in their effects on sleep architecture, particularly concerning REM sleep.
Suvorexant, the dual antagonist, demonstrates a significant increase in both NREM and REM sleep, as well as the consolidation of these sleep episodes.[1] This suggests a broad-spectrum sleep-promoting effect. In contrast, the selective OX2R antagonist (Compound 1m) primarily increases NREM sleep time with minimal impact on REM sleep.[1] The data for TCS-OX2-29, although from a different study with a different administration route, also points towards a significant effect on REM sleep promotion.[2]
The choice between a selective OX2R antagonist and a dual antagonist may depend on the specific therapeutic goal. A selective OX2R antagonist might offer a more targeted approach to inducing NREM sleep with potentially fewer effects on REM sleep architecture. A dual antagonist like suvorexant may provide a more robust and comprehensive sleep-promoting effect, impacting both NREM and REM sleep.
Further head-to-head in vivo studies using standardized protocols are necessary to definitively delineate the comparative efficacy and potential advantages of this compound versus suvorexant. These studies should focus on a comprehensive analysis of sleep architecture, including sleep onset latency, sleep maintenance, and the quality of both NREM and REM sleep.
References
A Head-to-Head Battle of Selectivity: TCS-OX2-29 Hydrochloride vs. SB-334867 for Orexin Receptor Research
For researchers navigating the complex landscape of orexin (B13118510) receptor modulation, the choice of a selective antagonist is paramount. This guide provides a comprehensive comparison of two prominent orexin receptor antagonists, TCS-OX2-29 hydrochloride and SB-334867, focusing on their receptor selectivity, backed by experimental data and detailed protocols.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven overview to inform the selection of the most appropriate tool for their specific research needs.
At a Glance: Key Differences in Selectivity
This compound and SB-334867 exhibit distinct and opposing selectivity profiles for the two orexin receptor subtypes, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). TCS-OX2-29 is a potent and highly selective antagonist for OX2R, while SB-334867 is a selective antagonist for OX1R.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the key quantitative data on the selectivity of this compound and SB-334867, derived from various in vitro studies.
| Parameter | This compound | SB-334867 | Reference |
| Primary Target | Orexin 2 Receptor (OX2R) | Orexin 1 Receptor (OX1R) | |
| OX1R Affinity (pKi) | Not widely reported as a primary metric; IC50 >10,000 nM | 7.17 | [1][2] |
| OX2R Affinity (pKi) | 7.5 | 6.1 | [3] |
| OX1R Potency (IC50/pKb) | IC50: >10,000 nM | pKb: 7.2 | [1] |
| OX2R Potency (IC50/pKb) | IC50: 40 nM | pKb: < 5 | [4] |
| Selectivity | >250-fold for OX2R over OX1R | ~50-fold for OX1R over OX2R | [4][5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pKb is the negative logarithm of the dissociation constant (Kb) for an antagonist, indicating its potency in a functional assay. IC50 is the half-maximal inhibitory concentration. Higher pKi/pKb values and lower IC50 values indicate greater affinity/potency.
Off-Target Effects: A Critical Consideration
A crucial aspect of any pharmacological tool is its specificity. TCS-OX2-29 has been shown to be highly selective for the OX2R, having been tested against a broad panel of other receptors and ion channels with minimal cross-reactivity.
In contrast, while SB-334867 is selective for the OX1R over the OX2R, it has been reported to exhibit some affinity for other receptors, notably the serotonin (B10506) 5-HT2B and 5-HT2C receptors, with pKi values of 5.4 and 5.3, respectively[6]. This is an important consideration for researchers, as off-target effects can confound experimental results.
Experimental Protocols: How Selectivity is Determined
The data presented in this guide are primarily derived from in vitro binding and functional assays. Below are detailed methodologies for key experiments used to characterize the selectivity of these antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 6. SB-334867 free base - Immunomart [immunomart.com]
A Comparative Guide to TCS-OX2-29 Hydrochloride: A Selective Orexin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of TCS-OX2-29 hydrochloride as a potent and selective antagonist for the orexin-2 receptor (OX2R). Through a detailed comparison with other known orexin (B13118510) receptor antagonists, supported by experimental data and methodologies, this document serves as a valuable resource for researchers in neuroscience, sleep biology, and drug discovery.
Introduction to Orexin Signaling and its Therapeutic Potential
The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of sleep-wake states, appetite, and reward pathways.[1] Dysregulation of this system is implicated in various neurological disorders, particularly narcolepsy and insomnia. Consequently, orexin receptor antagonists have emerged as promising therapeutic agents. While dual orexin receptor antagonists (DORAs) like suvorexant and almorexant (B167863) have seen clinical success, selective antagonists offer the potential for more targeted therapeutic effects with fewer off-target side effects.[1][2] this compound was the first non-peptide antagonist developed with high selectivity for the OX2R subtype.
Orexin-2 Receptor (OX2R) Signaling Pathway
The OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse intracellular signaling cascades. Upon agonist binding, Gq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gi coupling inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, Gs coupling can stimulate adenylyl cyclase. A downstream consequence of OX2R activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]
Performance Comparison of this compound
This compound demonstrates high potency and selectivity for the OX2R. The following tables summarize its performance in comparison to other notable orexin receptor antagonists based on published experimental data.
Table 1: Binding Affinity and Kinetics at the Orexin-2 Receptor
| Compound | Type | pKi at OX2R | IC50 at OX2R (nM) | Selectivity (OX1R IC50 / OX2R IC50) | Dissociation Rate (k_off, min⁻¹) |
| TCS-OX2-29 | Selective OX2R Antagonist | 7.5 [3][4] | 40 [2] | >250-fold [2] | 0.22 [3] |
| Suvorexant | Dual Antagonist | 8.9[5] | 56[2] | ~0.9 | Slow (not specified)[3] |
| Almorexant | Dual Antagonist | 8.0[5] | 15[2] | ~1.1 | 0.005[3] |
| EMPA | Selective OX2R Antagonist | 8.9[5] | - | - | Fast (not specified)[3] |
| SB-334867 | Selective OX1R Antagonist | 6.1[5] | >10,000 | <0.1 | - |
| SB-408124 | Selective OX1R Antagonist | 6.0[5] | - | - | - |
| Compound 1m | Selective OX2R Antagonist | - | 27[2] | ~111-fold | - |
| JNJ-10397049 | Selective OX2R Antagonist | - | - | High (not specified) | - |
Table 2: Functional Activity of Orexin Receptor Antagonists
| Compound | Functional Assay | Cell Line | Effect |
| TCS-OX2-29 | IP3 Accumulation | CHO-OX2R | Inhibition of orexin-A induced response [3] |
| TCS-OX2-29 | ERK1/2 Phosphorylation | CHO-OX2R | Inhibition of orexin-A induced response [3] |
| Suvorexant | Calcium Mobilization | CHO-OX1R/OX2R | Potent inhibition[2] |
| Almorexant | Calcium Mobilization | CHO-OX1R/OX2R | Potent inhibition[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Equilibrium and Kinetic)
This protocol is adapted from studies characterizing orexin receptor antagonists.[5][6]
References
- 1. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 2. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual Orexin Receptor Antagonists: TCS-OX2-29 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, with its two G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a promising therapeutic class for the treatment of insomnia by blocking the wake-promoting signals of orexin neuropeptides. This guide provides a comparative analysis of TCS-OX2-29 hydrochloride against other prominent DORAs, including suvorexant, lemborexant, and daridorexant, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected dual orexin receptor antagonists.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX2R IC50 (nM) | Selectivity (OX1 vs OX2) |
| TCS-OX2-29 | >10,000[1] | ~31.6 (pKi = 7.5)[1][2] | 40[1][2][3][4] | >250-fold for OX2R[1][2][3] |
| Suvorexant | 0.55[5] | 0.35[5] | - | ~1.6-fold for OX2R |
| Lemborexant | - | - | - | Higher affinity for OX2R |
| Daridorexant | 0.47[5] | 0.93[5] | - | ~2-fold for OX1R |
In Vivo Efficacy and Preclinical Observations
In preclinical animal models, DORAs have demonstrated efficacy in promoting sleep. For instance, studies in mice have shown that both lemborexant and almorexant (B167863) significantly increase NREM and REM sleep, an effect that is absent in orexin knockout mice, confirming their mechanism of action through the orexin system[6]. Furthermore, dual orexin receptor antagonists like DORA-12 and DORA-2 have exhibited pain-reducing effects in various preclinical pain models in mice and rats[7]. TCS-OX2-29 has been shown to be active in vivo and has been used in studies investigating its effects on conditioned place preference in mice[2].
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the orexin receptors.
Objective: To measure the displacement of a radiolabeled ligand from the orexin receptor by the test compound.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either human OX1R or OX2R.
-
Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][9][10]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced calcium signaling.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing either OX1R or OX2R are seeded into 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., TCS-OX2-29) for a defined period.
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.[11][12]
Visualizing Mechanisms and Workflows
Orexin Signaling Pathway and DORA Mechanism of Action
Caption: Orexin signaling pathway and the inhibitory action of dual orexin receptor antagonists.
Experimental Workflow for DORA Characterization
Caption: A typical experimental workflow for the characterization of dual orexin receptor antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 4. medkoo.com [medkoo.com]
- 5. Suvorexant - Wikipedia [en.wikipedia.org]
- 6. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Orexin Receptor Antagonists: TCS-OX2-29 Hydrochloride and Lemborexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two orexin (B13118510) receptor antagonists: TCS-OX2-29 hydrochloride and lemborexant. While both compounds target the orexin system, a critical regulator of sleep-wake states, they exhibit significant differences in their receptor selectivity and, as currently available data suggests, in their pharmacokinetic properties. This document aims to present a comprehensive overview based on existing preclinical and clinical data to inform future research and development in this therapeutic area.
Executive Summary
Lemborexant is a dual orexin receptor antagonist (DORA) with a well-characterized pharmacokinetic profile in both preclinical and clinical settings. It is approved for the treatment of insomnia. In contrast, this compound is a potent and highly selective orexin-2 receptor (OX2R) antagonist primarily used as a research tool in preclinical studies. Crucially, there is a significant lack of publicly available, quantitative pharmacokinetic data for this compound, precluding a direct, comprehensive comparison of its pharmacokinetic parameters with those of lemborexant. This guide will present the detailed pharmacokinetic data for lemborexant and summarize the available information on the in vivo use of this compound, highlighting the current data gap.
Mechanism of Action: Targeting the Orexin System
Both this compound and lemborexant exert their effects by antagonizing orexin receptors, which are G-protein coupled receptors activated by the neuropeptides orexin-A and orexin-B.[1][2] These neuropeptides are produced by neurons in the lateral hypothalamus and play a pivotal role in promoting wakefulness.[1] By blocking the binding of orexins to their receptors, these antagonists suppress the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[2][3]
Lemborexant is a dual antagonist, competitively binding to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] In contrast, this compound is a selective antagonist for OX2R, exhibiting an approximately 250-fold greater selectivity for OX2R over OX1R.[4] This difference in receptor selectivity may lead to distinct pharmacological effects.
Figure 1: Orexin Signaling Pathway and Antagonist Intervention.
Pharmacokinetic Profiles
Lemborexant: A Detailed Overview
The pharmacokinetic profile of lemborexant has been extensively studied in preclinical models and human clinical trials. Following oral administration, lemborexant is rapidly absorbed.[3] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, and it is eliminated mainly through feces with a smaller portion excreted in urine.[3]
| Parameter | Species | Dose | Route | Tmax (hours) | Cmax | Half-life (hours) | Notes |
| Absorption | |||||||
| Tmax | Human | 5 mg, 10 mg | Oral | ~1-3 | Dose-dependent | 17-19 | Time to peak concentration can be delayed by a high-fat meal.[3] |
| Mouse | 10 mg/kg | Oral | 0.5 | 1300 ng/mL | - | - | |
| Distribution | |||||||
| Protein Binding | Human | - | - | ~94% | - | - | In vitro data. |
| Volume of Distribution (Vd) | Human | - | - | 1970 L | - | - | Indicates extensive tissue distribution. |
| Metabolism | |||||||
| Primary Enzyme | Human | - | - | - | - | - | Metabolized mainly by CYP3A4, with a minor contribution from CYP3A5. |
| Major Metabolite | Human | - | - | - | - | - | M10 is the major circulating metabolite. |
| Excretion | |||||||
| Feces | Human | 10 mg | Oral | - | - | - | 57.4% of the dose.[3] |
| Urine | Human | 10 mg | Oral | - | - | - | 29.1% of the dose, with <1% as unchanged drug.[3] |
This compound: A Research Tool with Limited Pharmacokinetic Data
The absence of this critical data prevents a direct comparison of the pharmacokinetic differences between this compound and lemborexant. Further research is required to characterize the ADME properties of this compound to better understand its in vivo behavior and potential for therapeutic development.
Experimental Protocols
Lemborexant Pharmacokinetic Studies
The pharmacokinetic parameters of lemborexant in humans were determined through Phase 1 single and multiple ascending dose studies in healthy adults.[5]
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Administration: Single oral doses (ranging from 1 to 200 mg) and multiple ascending doses.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of lemborexant and its metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Parameters Calculated: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) were determined using non-compartmental analysis.
Figure 2: Experimental Workflow for Lemborexant Pharmacokinetic Studies.
This compound In Vivo Studies
-
Animal Models: Primarily conducted in rats and mice.
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: Doses ranging from 5-10 mg/kg have been used to study its effects on conditioned place preference.[4]
-
Subcutaneous (s.c.) injection: A 7-day administration of 3 mg/kg/day was used to investigate its effects on detrusor overactivity and depression-like behavior in rats.
-
Intracerebroventricular (i.c.v.) injection: Used to directly administer the compound into the brain to study its central effects.
-
-
Endpoint Measurement: The primary outcomes of these studies were pharmacodynamic and behavioral changes, not pharmacokinetic parameters.
Conclusion
Lemborexant is a well-characterized dual orexin receptor antagonist with a predictable pharmacokinetic profile that supports its clinical use for insomnia. In contrast, this compound, a selective OX2R antagonist, serves as a critical research compound for elucidating the specific functions of the OX2R. The significant gap in publicly available pharmacokinetic data for this compound currently limits a direct comparison with lemborexant and underscores the need for further studies to fully understand its disposition in vivo. A thorough characterization of its ADME properties would be essential for any future consideration of its therapeutic potential.
References
Comparative Analysis of TCS-OX2-29 Hydrochloride's GPCR Cross-Reactivity
A detailed examination of the selectivity profile of TCS-OX2-29 hydrochloride, a potent and selective orexin-2 receptor (OX2R) antagonist, reveals a high degree of specificity with minimal cross-reactivity against other G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of this compound with other orexin (B13118510) receptor antagonists, supported by available experimental data and detailed methodologies for key assays.
This compound is a valuable research tool for investigating the physiological roles of the orexin system, particularly the functions mediated by the OX2R. Its high selectivity is crucial for elucidating the specific contributions of OX2R in various physiological processes, including the regulation of sleep and wakefulness, appetite, and reward pathways.
Selectivity Profile of Orexin Receptor Antagonists
The table below summarizes the binding affinities and selectivity of this compound and other notable orexin receptor antagonists.
| Compound | Target Receptor(s) | OX1R Affinity (IC50/Ki) | OX2R Affinity (IC50/Ki) | Selectivity (Fold) |
| This compound | OX2R Antagonist | >10,000 nM[1] | 40 nM (IC50)[1][2][3][4] | >250-fold for OX2R over OX1R[2][3][4] |
| Suvorexant | Dual Orexin Receptor Antagonist | 50 nM (Ki) | 56 nM (Ki) | Non-selective |
| Almorexant | Dual Orexin Receptor Antagonist | Data not available | Data not available | Non-selective |
| SB-334867 | OX1R Antagonist | 27.8 nM (Kb) | 1704 nM (Kb) | ~50-fold for OX1R over OX2R |
Note: Affinity values and selectivity can vary depending on the assay conditions.
Suvorexant, a clinically approved dual orexin receptor antagonist for the treatment of insomnia, exhibits nearly equal affinity for both OX1R (Ki = 50 nM) and OX2R (Ki = 56 nM). It is reported to have a "clean off-target profile" and lacks pharmacological affinity for a variety of other receptors, including those for GABA, serotonin, dopamine, and others, though specific binding data is not provided.
SB-334867 is an example of an OX1R-selective antagonist, with approximately 50-fold higher affinity for OX1R over OX2R. It has been screened against a panel of other GPCRs and ion channels, showing at least 100-fold selectivity.
Signaling Pathways and Experimental Workflows
The antagonistic activity of this compound at the OX2R has been demonstrated through the inhibition of orexin A-induced downstream signaling pathways.
Caption: Orexin A signaling through the OX2 receptor.
This compound effectively blocks the activation of Gq proteins coupled to the OX2R, thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and subsequent downstream signaling events like the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Workflow for GPCR cross-reactivity screening.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target GPCR (e.g., OX1R or OX2R) are prepared from cultured cells or tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 value.
IP3 Accumulation Assay
This functional assay measures the ability of a compound to block the agonist-induced production of the second messenger IP3.
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Labeling: The cells are incubated with [3H]-myo-inositol to label the cellular inositol phosphate (B84403) pool.
-
Pre-treatment: Cells are pre-treated with the antagonist (e.g., this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with a known agonist of the receptor (e.g., orexin A).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]-IP3 is quantified using an appropriate method, such as anion-exchange chromatography.
-
Data Analysis: The results are expressed as a percentage of the maximal agonist response, and an IC50 value for the antagonist is determined.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.
-
Cell Culture and Starvation: Cells expressing the target GPCR are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with an agonist for a short period.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: The protein bands are visualized and quantified using a suitable detection system.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and the IC50 of the antagonist is determined.
References
A Comparative Guide to the In Vivo Efficacy of TCS-OX2-29 Hydrochloride and Almorexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent orexin (B13118510) receptor antagonists: TCS-OX2-29 hydrochloride, a selective orexin 2 receptor (OX2R) antagonist, and almorexant (B167863), a dual orexin 1 and 2 receptor (OX1R/OX2R) antagonist. This comparison is supported by experimental data from various preclinical studies to aid in the evaluation of these compounds for sleep-related research and development.
Executive Summary
Both this compound and almorexant have demonstrated efficacy in promoting sleep in preclinical models. Almorexant, as a dual antagonist, has been extensively studied and shows robust, dose-dependent increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][2] TCS-OX2-29, with its selectivity for OX2R, is also effective in promoting sleep, suggesting that antagonism of the OX2R is a key mechanism for sleep induction.[3] While direct comparative studies are limited, the available data allows for an assessment of their individual profiles. Almorexant's effects are mediated through the antagonism of both orexin receptors, though its sleep-promoting action is primarily driven by its interaction with OX2R.[1][3]
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in vivo effects of this compound and almorexant on sleep parameters in rodent models.
Table 1: In Vivo Efficacy of this compound in Rodents
| Species | Dosage & Route of Administration | Key Findings |
| Rat | 40 nmol (Intracerebroventricular) | Increased total sleep time by 7% compared to saline controls, primarily through a selective increase in REM sleep. |
Table 2: In Vivo Efficacy of Almorexant in Rodents
| Species | Dosage & Route of Administration | Key Findings |
| Mouse (C57BL/6J) | 25, 100, 300 mg/kg (Oral) | Dose-dependently reduced time spent awake and increased both NREM and REM sleep.[1] |
| Mouse (Wild-type) | 30, 100, 300 mg/kg (Oral) | Dose-dependently increased total sleep time.[4] |
| Rat | 30, 100 mg/kg (Oral) | Reduced NREM sleep latency and increased both NREM and REM sleep. |
| Rat | 100 mg/kg (Oral) | Fragmented sleep architecture by increasing the number of waking and REM bouts at the highest dose. |
Experimental Protocols
The following section details a standard methodology for assessing the in vivo efficacy of orexin receptor antagonists in rodent sleep studies, based on protocols used for almorexant which are broadly applicable.[4]
Animal Models and Surgical Preparation
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals are housed individually under a controlled 12-hour light/dark cycle with ad libitum access to food and water.[4]
-
Surgical Implantation:
-
Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[4]
-
For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted over the frontal and parietal cortices.[4]
-
For electromyogram (EMG) recording, wire electrodes are implanted into the nuchal muscles.[4]
-
The electrode assembly is secured to the skull with dental cement.[4]
-
A recovery period of at least one week is allowed post-surgery.[4]
-
Drug Administration
-
Vehicle: A common vehicle for oral administration is 0.5% (w/v) methylcellulose (B11928114) 400 in water.
-
Preparation: The compound (this compound or almorexant) is suspended in the vehicle to the desired concentration.
-
Administration:
-
Oral (p.o.): Administered via oral gavage.
-
Intraperitoneal (i.p.): Administered via intraperitoneal injection.
-
Intracerebroventricular (i.c.v.): For direct central nervous system administration.
-
-
Timing: Compounds are typically administered at the beginning of the animal's active phase (the dark period for nocturnal rodents).[4]
Sleep Recording and Analysis
-
Habituation: Animals are habituated to the recording chambers and cables for several days prior to the experiment.[4]
-
Recording:
-
The animal's headmount is connected to a recording cable and commutator to allow for free movement.[4]
-
Continuous EEG and EMG signals are recorded for a defined period (e.g., 24 hours) following drug administration.[4]
-
A data acquisition system with a sampling frequency of at least 128 Hz is used.[4]
-
-
Data Analysis:
-
Recordings are divided into epochs of a fixed duration (e.g., 10 seconds).[4]
-
Each epoch is scored as either wakefulness, NREM sleep, or REM sleep based on standard criteria for rodent sleep.[4]
-
Key parameters quantified include: time spent in each state, latency to sleep onset, and the number and duration of sleep/wake bouts.[4]
-
Mandatory Visualizations
Orexin Signaling Pathway and Antagonist Action
Caption: Mechanism of action of TCS-OX2-29 and almorexant on the orexin signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of sleep-modulating compounds.
References
- 1. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cegee.org [cegee.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Functional Assays for Confirming TCS-OX2-29 Hydrochloride Activity
This guide provides a comparative overview of functional assays to confirm the activity of TCS-OX2-29 hydrochloride, a selective orexin (B13118510) 2 receptor (OX2R) antagonist. The performance of this compound is compared with other notable OX2R antagonists, including suvorexant, lemborexant, and daridorexant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to aid in the evaluation of these compounds.
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligands (orexin-A and orexin-B), primarily couples to Gq and/or Gi/o proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation of downstream effectors like extracellular signal-regulated kinases (ERK1/2). Functional assays for OX2R antagonists, such as this compound, are designed to measure the inhibition of these signaling events.
Comparative Performance of OX2R Antagonists
The following tables summarize the in vitro functional activity of this compound in comparison to other selective and dual orexin receptor antagonists. The data is compiled from various studies to provide a comparative perspective.
| Compound | Target(s) | IC50 (nM) | pKi | Selectivity | Reference(s) |
| This compound | OX2R | 40 | 7.5 | >250-fold for OX2R over OX1R | [1][2][3] |
| Suvorexant | OX1R/OX2R | OX1R: 50, OX2R: 56 | - | Dual Antagonist | [4] |
| Lemborexant | OX1R/OX2R | - | - | Dual Antagonist with higher affinity for OX2R | |
| Daridorexant | OX1R/OX2R | - | OX1R: 0.47, OX2R: 0.93 (Ki in nM) | Dual Antagonist | [5][6] |
Table 1: Comparative Antagonist Potency at Orexin Receptors.
| Compound | Dissociation Rate (koff, min-1) from OX2R | Functional Antagonism Profile | Reference(s) |
| This compound | 0.22 (Fast) | Surmountable | [7] |
| Almorexant | 0.005 (Very Slow) | Pseudo-irreversible | [7] |
| Suvorexant | Slow | Concentration-dependent depression of maximal orexin-A response | [7] |
| EMPA | Fast | Surmountable | [7] |
Table 2: Binding Kinetics and Functional Antagonism Profile at the OX2 Receptor.
Key Functional Assays and Experimental Protocols
To assess the antagonistic activity of compounds like this compound, several in vitro functional assays are commonly employed. These assays measure the inhibition of orexin-induced downstream signaling pathways.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. Antagonists are evaluated by their ability to block the calcium flux induced by an OX2R agonist.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daridorexant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Half-Life of Orexin Antagonists: TCS-OX2-29 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the half-life of the selective orexin-2 receptor antagonist, TCS-OX2-29 hydrochloride, with other commercially available dual orexin (B13118510) receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. The objective is to present a comprehensive overview of their pharmacokinetic profiles, supported by available experimental data and methodologies, to aid in research and drug development efforts.
Executive Summary
Orexin antagonists are a class of drugs that promote sleep by blocking the wake-promoting neuropeptides orexin A and orexin B in the brain. A key pharmacokinetic parameter influencing their duration of action and potential for next-day residual effects is their elimination half-life. This guide reveals that while robust in vivo plasma half-life data are available for the approved drugs suvorexant, lemborexant, and daridorexant, such data for the research compound this compound are not publicly available. This comparison, therefore, highlights the available data and underscores the need for further in vivo pharmacokinetic studies for TCS-OX2-29.
Data Presentation: Half-Life of Orexin Antagonists
The following table summarizes the available half-life data for this compound and other selected orexin antagonists. It is crucial to note the distinction between the in vitro dissociation half-life reported for TCS-OX2-29 and the in vivo plasma half-lives of the other compounds.
| Compound | Type | Half-Life | Species | Method |
| This compound | Selective OX2 Antagonist | Not Available (in vivo plasma) | - | - |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | ~12 hours[1] | Human | In vivo pharmacokinetic studies |
| Lemborexant | Dual Orexin Receptor Antagonist (DORA) | 17-19 hours[2] | Human | In vivo pharmacokinetic studies |
| Daridorexant | Dual Orexin Receptor Antagonist (DORA) | ~8 hours[3] | Human | In vivo pharmacokinetic studies |
Note: The half-life of TCS-OX2-29 from the orexin-2 receptor (in vitro) has been reported, but this is a measure of the drug-receptor binding kinetics and not the systemic elimination from the body. A direct comparison with the in vivo plasma half-lives of the other drugs should be made with caution.
Experimental Protocols
Detailed methodologies for determining the in vivo plasma half-life of orexin antagonists are critical for understanding and comparing their pharmacokinetic profiles. Below are representative experimental protocols based on clinical trial data for the approved DORAs.
Determination of Suvorexant Half-Life in Humans
A randomized, double-blind, placebo-controlled, two-period crossover study was conducted in healthy male and female subjects.
-
Dosing: A single oral dose of suvorexant (e.g., 40 mg) was administered.
-
Blood Sampling: Venous blood samples were collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-dose).
-
Sample Analysis: Plasma was separated from the blood samples, and suvorexant concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis.
Determination of Lemborexant Half-Life in Humans
A randomized, double-blind, placebo-controlled, parallel-group, single-ascending-dose study was conducted in healthy adult subjects.
-
Dosing: Subjects received a single oral dose of lemborexant at various dose levels (e.g., 1, 5, 10, 25, 50, 100, or 200 mg) or placebo.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled times pre-dose and up to 240 hours post-dose.
-
Sample Analysis: Plasma concentrations of lemborexant were measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, were calculated from the plasma concentration-time profiles for each dose level.
Determination of Daridorexant Half-Life in Humans
The pharmacokinetics of daridorexant were evaluated in several Phase 1, single- and multiple-dose studies in healthy subjects.
-
Dosing: Subjects received single or multiple oral doses of daridorexant.
-
Blood Sampling: Serial blood samples were collected at various time points following drug administration to capture the absorption, distribution, and elimination phases.
-
Sample Analysis: Plasma concentrations of daridorexant were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters, including the terminal half-life.
Mandatory Visualization
Orexin Signaling Pathway and Antagonist Mechanism of Action
Caption: Orexin signaling pathway and the mechanism of action of orexin antagonists.
Experimental Workflow for Half-Life Determination
Caption: A typical experimental workflow for determining the in vivo half-life of a drug.
References
Comparative Off-Target Binding Profile of TCS-OX2-29 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target binding profile of TCS-OX2-29 hydrochloride against other orexin (B13118510) receptor antagonists. Understanding the selectivity of a compound is crucial for predicting potential side effects and ensuring the safety and efficacy of a therapeutic candidate. This document summarizes available data, outlines typical experimental protocols for determining off-target interactions, and visualizes the screening workflow.
Introduction to Off-Target Binding
In drug discovery, the ideal candidate molecule would interact exclusively with its intended therapeutic target. However, compounds often bind to other, unintended biological molecules, such as receptors, enzymes, ion channels, and transporters. This phenomenon, known as off-target binding, can lead to undesirable side effects. Therefore, comprehensive profiling of a compound's interactions across a wide range of potential off-targets is a critical step in preclinical safety assessment. This process, often referred to as safety pharmacology profiling, helps to identify potential liabilities early in the drug development pipeline, enabling the selection of candidates with the most favorable safety profiles.
Comparative Analysis of Orexin Receptor Antagonists
This compound is a potent and highly selective antagonist of the orexin-2 receptor (OX2R). Its off-target binding profile has been evaluated against a panel of other receptors and transporters, indicating a high degree of selectivity. For a comprehensive comparison, this guide includes other notable orexin receptor antagonists: the dual orexin receptor antagonists (DORAs) suvorexant, lemborexant, and daridorexant, and the selective OX2R antagonist seltorexant.
While detailed quantitative data from broad panel screens for this compound are not publicly available, the existing information consistently points to its clean off-target profile. The following table summarizes the available information on the off-target binding profiles of these compounds.
| Compound | Primary Target(s) | Off-Target Binding Profile Summary |
| This compound | OX2R Antagonist | High selectivity for OX2R over OX1R (>250-fold).[1][2][3][4] Screened against a panel of over 50 other receptors, ion channels, and transporters with minimal interaction reported.[1] |
| Suvorexant | Dual OX1R/OX2R Antagonist | As a DORA, it is the first in its class approved for insomnia.[5] Its safety and tolerability profile is well-documented.[5] |
| Lemborexant | Dual OX1R/OX2R Antagonist | Reported to be selective over a panel of 88 other receptors, transporters, and ion channels.[6][7] The safety profile has been extensively studied in clinical trials.[8] |
| Daridorexant | Dual OX1R/OX2R Antagonist | FDA review noted some weak off-target activities for the parent compound and its metabolites, including at the human dopamine (B1211576) transporter.[9][10] Overall, it is considered to have a favorable safety profile.[11][12] |
| Seltorexant | OX2R Antagonist | Described as having a suitable and favorable safety profile with no major clinically significant side effects reported in clinical studies.[13][14][15][16][17] |
Experimental Protocols for Off-Target Binding Assessment
The determination of a compound's off-target binding profile is typically achieved through a series of in vitro assays. A standard and widely accepted method is the radioligand binding assay, which is often performed as part of a comprehensive safety pharmacology panel.
General Protocol for Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to a panel of known biological targets by measuring the displacement of a specific high-affinity radioligand.
Materials:
-
Test compound (e.g., this compound)
-
A panel of cell membranes or recombinant proteins expressing the target receptors, ion channels, or transporters.
-
Specific radioligands for each target.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Setup: In a 96-well plate, the cell membranes or recombinant proteins are incubated with the specific radioligand and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another control with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a filter mat to separate the bound radioligand from the unbound radioligand. The filter mat traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter mat is dried, and a scintillation cocktail is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is then measured using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. These IC50 values are indicative of the compound's affinity for the off-target.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the off-target binding profile of a test compound.
References
- 1. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 2. TCS-OX2-29 - Wikipedia [en.wikipedia.org]
- 3. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suvorexant: efficacy and safety profile of a dual orexin receptor antagonist in treating insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New lemborexant efficacy and safety data unveiled | MDedge [mdedge.com]
- 8. Efficacy and safety of lemborexant in adults with insomnia: comparing Japanese and non-Japanese subgroups from the global, phase 3, randomized, double-blind, placebo-controlled SUNRISE 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The Quest for the Best Dual Orexin Receptor Antagonist (Daridorexant) for the Treatment of Insomnia Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daridorexant: Comprehensive Review of A New Oral Agent for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Restricted [jnjmedicalconnect.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Seltorexant for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TCS-OX2-29 Hydrochloride: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, establishing the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of TCS-OX2-29 hydrochloride, a selective orexin-2 receptor (OX2R) antagonist, and evaluates its validation in the context of knockout models. While this compound has demonstrated high selectivity for OX2R in vitro, publicly available data validating its specificity in OX2R knockout mice is currently lacking. This guide will compare its known properties with those of other selective and dual orexin (B13118510) receptor antagonists that have been characterized in knockout animals, offering a framework for assessing its suitability for in vivo research.
Orexin System and the Role of OX2R Antagonists
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward.[1][2] Antagonism of these receptors, particularly OX2R, is a therapeutic strategy for insomnia.[3] TCS-OX2-29 is a potent and selective OX2R antagonist with an IC50 of 40 nM and over 250-fold selectivity for OX2R over OX1R.[4][5]
Specificity Validation in Knockout Models: The Gold Standard
The definitive method to validate the on-target effect of a receptor antagonist in vivo is to demonstrate its lack of efficacy in a knockout animal model where the target receptor is absent. This approach ensures that the observed physiological or behavioral effects are indeed mediated by the intended target and not by off-target interactions.
Comparative Analysis of OX2R Antagonists
The following table summarizes the properties of this compound and compares it with other orexin receptor antagonists for which knockout validation data is available.
| Compound | Target(s) | Potency | Selectivity | Knockout Validation Data Available |
| This compound | OX2R | IC50 = 40 nM[4][5] | >250-fold vs. OX1R[4][5] | No |
| MK-1064 | OX2R | Ki = 0.5 nM, IC50 = 18 nM[1] | Selective for OX2R[1] | Yes . Sleep-promoting effects observed in wild-type mice were absent in OX2R knockout mice.[6][7] |
| EMPA | OX2R | - | Selective for OX2R[8] | Yes . Autoradiography studies using [3H]-EMPA showed selective binding in the brains of wild-type mice, which was absent in OX2R knockout mice.[8] |
| Almorexant (B167863) | OX1R/OX2R (DORA) | - | Dual Antagonist | Yes . Sleep-inducing effects were absent in OX2R knockout mice, confirming the critical role of OX2R in its mechanism of action.[3][9][10] |
| Lemborexant | OX1R/OX2R (DORA) | - | Dual Antagonist | Yes . Sleep-promoting effects were observed in wild-type mice but not in orexin neuron-deficient mice.[4][11] |
Signaling Pathway and Experimental Workflow
To understand the context of these validation studies, it is crucial to visualize the underlying signaling pathway and the experimental workflow employed.
Caption: Orexin peptides bind to the OX2 receptor, initiating a signaling cascade that leads to neuronal excitation and wakefulness. TCS-OX2-29 acts as an antagonist, blocking this pathway.
Caption: Workflow for validating antagonist specificity using wild-type and OX2R knockout mice.
Experimental Protocols
While a specific protocol for this compound in knockout mice is not available, the methodologies used for other orexin antagonists provide a clear template for such a study.
1. Animal Models:
-
Wild-Type (WT) Mice: C57BL/6J or littermate controls.
-
Knockout (KO) Mice: OX2R knockout (Hcrtr2-/-) mice.[3][6][7][8][9][10] Orexin neuron-deficient mice (e.g., orexin/ataxin-3 transgenic mice) can also be used.[4][11]
2. Drug Administration:
-
Vehicle: A suitable vehicle for the antagonist, such as 20% vitamin E TPGS, is administered to control groups.[6][7]
-
Antagonist Administration: The antagonist is typically administered orally (p.o.) via gavage.
3. Behavioral and Physiological Assays:
-
Sleep Recording (Polysomnography): EEG and EMG are recorded to quantify time spent in different sleep stages (NREM, REM) and wakefulness. This is a primary endpoint for assessing the hypnotic effects of orexin antagonists.[3][6][7][9][10]
-
Locomotor Activity: Spontaneous movement is monitored to assess changes in arousal and activity levels.[3][9][10]
-
Autoradiography: For compounds like EMPA, brain sections are incubated with a radiolabeled form of the antagonist to visualize and quantify receptor binding and distribution. The absence of binding in knockout tissue confirms specificity.[8]
Conclusion
This compound is a valuable research tool due to its high potency and selectivity for the OX2R. However, the absence of published data validating its specificity in OX2R knockout mice represents a significant gap in its pharmacological profile. Researchers planning to use this compound for in vivo studies should be aware of this limitation. For studies where unambiguous on-target validation is critical, alternative antagonists such as MK-1064, for which knockout data are available, may be more suitable. The experimental framework outlined in this guide provides a clear path for the necessary validation of this compound, which would significantly enhance its value to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cegee.org [cegee.org]
- 11. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCS-OX2-29 Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, it is essential to handle TCS-OX2-29 hydrochloride with care. This compound is a potent and selective orexin-2 receptor antagonist intended for research use only.[1][2][3] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
Summary of Key Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data points gathered from various suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁N₃O₃・HCl | [2][4] |
| Appearance | Pale yellow solid | [2] |
| Solubility | Soluble in DMSO. Soluble to 100 mM in water. | [2][4] |
| Storage | Store at -20°C. | [2] |
| Usage | For scientific research use only and should not be used for diagnostic or medical purposes. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste. This protocol is based on general guidelines for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[5][6][7]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : In the absence of a definitive hazard classification, all waste containing this compound must be treated as hazardous chemical waste.[8]
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams.[8] Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Unused or expired solid this compound, contaminated gloves, weigh paper, and other disposable lab supplies.
-
Liquid Waste : Solutions containing this compound. Note the solvent used (e.g., DMSO, water) on the waste label.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.[8]
-
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers : Collect waste in containers that are compatible with the chemical nature of the waste. Containers should be in good condition and have secure, leak-proof lids.[7]
-
Label Containers Clearly : All waste containers must be clearly and accurately labeled.[9] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
If in solution, list all components and their approximate percentages.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Chemical Waste
-
Store in a Designated Area : Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment : It is best practice to store liquid waste containers in secondary containment to prevent spills.[9]
-
Keep Containers Closed : Waste containers should be kept tightly sealed except when adding waste.[8]
Step 4: Final Disposal
-
Consult Your EHS Department : Never dispose of this compound down the drain or in the regular trash.[7][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow Institutional Procedures : Adhere to all institutional procedures for chemical waste disposal. This may involve completing a specific waste pickup request form.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. TCS-OX2-29 | OX2 antagonist | Hello Bio [hellobio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCS OX2 29 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. benchchem.com [benchchem.com]
- 9. nyu.edu [nyu.edu]
Personal protective equipment for handling TCS-OX2-29 hydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TCS-OX2-29 hydrochloride. As this product is intended for research use only and not for human or veterinary use, adherence to strict laboratory safety protocols is essential.[1][2]
Chemical and Physical Properties
This compound is a potent and selective orexin-2 receptor antagonist.[3][4][5] The following table summarizes its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C23H31N3O3・HCl[4] |
| Molecular Weight | 433.97 g/mol [1][4] |
| Appearance | Pale yellow solid[1] |
| Purity | ≥98%[4][5] |
| Solubility | Soluble in DMSO and water.[1][4] |
| Storage | Store at -20°C.[1] Desiccate at +4°C.[4][5] |
| CAS Number | 1610882-30-8[3][4] |
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested for resistance to the solvents being used. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Body Protection | A lab coat or a disposable gown designed for handling chemical compounds. |
| Respiratory Protection | For powdered form or when creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[6] |
Operational Plan: Handling and Preparation of Solutions
The following workflow outlines the standard operating procedure for safely handling this compound and preparing solutions.
Disposal Plan
All waste materials, including empty vials, contaminated PPE, and unused solutions containing this compound, must be considered chemical waste.
-
Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Compliance: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, follow the decision-making process outlined below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
